Demannose
Descripción
(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal has been reported in Streptomyces sporangiiformans, Poa huecu, and other organisms with data available.
Propiedades
IUPAC Name |
(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCGUPFRVQAUEE-KVTDHHQDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@@H](C=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
30142-85-9 | |
| Record name | D-Mannose, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30142-85-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID5040463 | |
| Record name | D-Mannose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5040463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3458-28-4, 30142-85-9 | |
| Record name | Mannose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3458-28-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mannose, D- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003458284 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Polymannose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030142859 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mannose | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12907 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | D-Mannose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5040463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Demannose | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PHA4727WTP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Intricate Journey of D-Mannose into the Cell: A Technical Guide to Uptake and Transport Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Published: December 19, 2025
Abstract
D-mannose (B1359870), a C-2 epimer of glucose, is a monosaccharide with burgeoning significance in therapeutic applications, ranging from the management of urinary tract infections to its potential role in modulating immune responses and cancer metabolism. Its efficacy is intrinsically linked to its entry into target cells. This in-depth technical guide delineates the core mechanisms governing the cellular uptake and transport of D-mannose. We provide a comprehensive overview of the primary transport systems, present quantitative kinetic data, detail established experimental protocols for studying its uptake, and illustrate the key signaling pathways influenced by intracellular D-mannose. This guide is intended to be a valuable resource for researchers and professionals in drug development seeking to leverage the therapeutic potential of D-mannose.
Mechanisms of D-Mannose Cellular Uptake
The transport of D-mannose across the plasma membrane is a sophisticated process mediated by two principal classes of transporter proteins: the facilitated glucose transporters (GLUTs) and the sodium-dependent glucose cotransporters (SGLTs). Additionally, evidence points towards the existence of a high-affinity transporter with a notable specificity for mannose.
Facilitated Diffusion via GLUT Transporters
The primary route for D-mannose entry into most cell types is through facilitated diffusion, a passive process driven by the concentration gradient of the sugar. This is predominantly mediated by the solute carrier family 2 (SLC2A), more commonly known as GLUT transporters. While many GLUT isoforms can transport D-mannose, the affinity is generally lower than that for glucose. This competitive interaction is a critical consideration in experimental design and therapeutic application.
Sodium-Dependent Co-transport via SGLT Transporters
In addition to facilitated diffusion, D-mannose can be actively transported into cells against its concentration gradient. This process of secondary active transport is coupled to the co-transport of sodium ions (Na+) and is mediated by members of the solute carrier family 5 (SLC5A), or SGLTs. This Na+-dependent transport is electrogenic and can be inhibited by substances like ouabain (B1677812) and dinitrophenol.[1][2] Studies have identified a Na+/D-mannose cotransport mechanism in the apical membrane of the small intestine and kidney cortex that is distinct from the well-characterized SGLT1.[3]
Putative High-Affinity Mannose Transporter
Research suggests the existence of a more specific, high-affinity mannose transporter that is not as readily competed by glucose.[4] This transporter is characterized by a lower uptake constant (Kuptake) in the micromolar range, as opposed to the millimolar range typical for glucose transport via GLUTs.[4] The definitive identification and characterization of this transporter remain an active area of investigation.
Quantitative Data on D-Mannose Transport
The efficiency of D-mannose transport is defined by the kinetic parameters of the transporters involved, primarily the Michaelis-Menten constant (Km), which reflects the substrate concentration at half-maximal transport velocity, and the maximum transport velocity (Vmax). Inhibition constants (Ki) for various inhibitors provide further insight into the specificity of these transport systems.
Table 1: Kinetic Parameters of D-Mannose Transport
| Transporter/System | Cell Type/Tissue | Km (mM) | Vmax | Reference(s) |
| Na+/D-mannose cotransporter | Dog kidney cortex (whole) | 0.07 ± 0.01 | 4.19 ± 0.24 nmol/mg protein/min | [5] |
| Dog kidney (outer cortex) | 0.04 | 3.41 nmol/mg protein/min | [5] | |
| Dog kidney (outer medulla) | 0.06 ± 0.02 | 0.18 nmol/mg protein/min | [5] | |
| Mannose-specific transporter | Mammalian cell lines | ~0.03 - 0.07 | Sufficient for glycoprotein (B1211001) synthesis | [4] |
| GLUT1 (for 3-O-methyl-D-glucose) | Xenopus oocytes | 26.2 | 3.5 nmol/min/cell | [6] |
| SGLT4 (for α-methyl-D-glucopyranoside) | COS-7 cells | 2.6 | Not specified | [7] |
Note: Vmax values are often not explicitly stated in the literature and can vary significantly based on experimental conditions and the specific protein expression levels in the model system used.
Table 2: Inhibition Constants (Ki) for D-Mannose Transport
| Inhibitor | Transporter/System | Tissue | Ki (µM) | Inhibition Type | Reference(s) |
| Phlorizin | Na+/D-mannose cotransporter | Dog kidney BBMV | 4.45 | Noncompetitive | [5] |
| Phloretin | Na+/D-mannose cotransporter | Dog kidney BBMV | 104 | Noncompetitive | [5] |
| Mannoheptulose | Na+/D-mannose cotransporter | Dog kidney BBMV | 5600 | Competitive | [5] |
| Methyl α-D-mannoside | Na+/D-mannose cotransporter | Dog kidney BBMV | 50 | Competitive | [5] |
BBMV: Brush Border Membrane Vesicles
Experimental Protocols
The study of D-mannose uptake and transport relies on well-established experimental protocols. Below are detailed methodologies for two key assays.
Radiolabeled D-Mannose Uptake Assay in Adherent Cells
This assay is fundamental for measuring the uptake of radiolabeled D-mannose into cultured cells, allowing for the determination of transport kinetics and the effects of various inhibitors.
Materials:
-
Adherent cells cultured in 24-well plates
-
D-[3H]-mannose or D-[14C]-mannose
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Transport inhibitors (e.g., phloretin, phloridzin, cytochalasin B)
-
Unlabeled D-mannose and D-glucose
-
Lysis buffer (e.g., 0.1 M NaOH, 0.1% SDS)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Culture: Seed cells in 24-well plates and grow to confluence.
-
Preparation: On the day of the experiment, aspirate the growth medium and wash the cells twice with pre-warmed HBSS.
-
Pre-incubation: Add 500 µL of HBSS to each well. For inhibition studies, add the desired concentration of the inhibitor and pre-incubate for 15-30 minutes at 37°C.
-
Initiation of Uptake: Start the transport assay by adding a known concentration of radiolabeled D-mannose to each well.
-
Incubation: Incubate the plates for a defined time course (e.g., 1, 5, 10, 20 minutes) at 37°C.
-
Termination of Uptake: To stop the reaction, rapidly aspirate the uptake solution and wash the cells three times with ice-cold HBSS.
-
Cell Lysis: Add 500 µL of lysis buffer to each well and incubate for 30 minutes at room temperature.
-
Scintillation Counting: Transfer the lysate from each well to a scintillation vial, add scintillation cocktail, and measure the radioactivity.
-
Data Analysis: Normalize the counts per minute (CPM) to the protein concentration in each well. Calculate the rate of uptake and, by varying the concentration of radiolabeled D-mannose, determine the Km and Vmax values.
Vesicular Transport Assay using Brush Border Membrane Vesicles (BBMVs)
This in vitro method allows for the direct study of transport across the apical membrane of epithelial cells, isolated from intracellular metabolic processes.
Materials:
-
Fresh or frozen small intestine or kidney cortex
-
Homogenization buffer (e.g., 300 mM mannitol, 5 mM EGTA, 12 mM Tris-HCl, pH 7.4)
-
MgCl2 solution
-
Uptake buffer (e.g., 100 mM mannitol, 100 mM NaCl or KCl, 20 mM HEPES-Tris, pH 7.4)
-
Radiolabeled D-mannose
-
Nitrocellulose filters (0.45 µm pore size)
Procedure:
-
Vesicle Preparation: Homogenize the tissue in homogenization buffer. Add MgCl2 to a final concentration of 10 mM to precipitate non-brush border membranes. Centrifuge at low speed to pellet the aggregated membranes. Collect the supernatant and centrifuge at high speed to pellet the BBMVs. Resuspend the BBMV pellet in the appropriate buffer.
-
Transport Assay: Pre-load the BBMVs with an intravesicular buffer. Initiate transport by mixing a small volume of the BBMV suspension with the uptake buffer containing radiolabeled D-mannose and any inhibitors. The presence of a sodium gradient (NaCl in the uptake buffer, KCl in the intravesicular buffer) is crucial for studying Na+-dependent transport.
-
Incubation: Incubate for a defined period at room temperature or 37°C.
-
Termination: Stop the uptake by adding a large volume of ice-cold stop solution.
-
Filtration: Rapidly filter the mixture through a nitrocellulose filter to trap the vesicles. Wash the filter with additional ice-cold stop solution.
-
Quantification: Place the filter in a scintillation vial, add scintillation cocktail, and measure the radioactivity.
-
Data Analysis: Calculate the amount of D-mannose transported into the vesicles per unit of protein over time.
Signaling Pathways Modulated by D-Mannose
Once inside the cell, D-mannose is phosphorylated to D-mannose-6-phosphate, which can then enter either glycolysis or glycosylation pathways. Beyond its metabolic fate, intracellular D-mannose can modulate key signaling cascades, particularly those involved in immune regulation and cellular metabolism.
TGF-β Signaling and Regulatory T Cell (Treg) Differentiation
D-mannose has been shown to promote the differentiation of regulatory T cells (Tregs), which play a crucial role in maintaining immune tolerance.[8][9] This effect is mediated through the activation of transforming growth factor-beta (TGF-β). D-mannose treatment enhances TGF-β signaling, leading to increased expression of the transcription factor Foxp3, a master regulator of Treg development.[8] The mechanism involves the upregulation of integrin αvβ8 and an increase in reactive oxygen species (ROS) production, which collectively lead to the activation of latent TGF-β.[8][9]
PI3K/Akt/mTOR Pathway and Lipid Metabolism
D-mannose has been demonstrated to regulate lipid metabolism in hepatocytes, offering a potential therapeutic avenue for conditions such as alcoholic liver disease.[2][10] This regulation is achieved through the modulation of the PI3K/Akt/mTOR signaling pathway. In the context of alcohol-induced steatosis, D-mannose supplementation has been shown to downregulate the expression of PI3K and the phosphorylation of Akt and mTOR.[10] This leads to a rescue of fatty acid oxidation gene expression (e.g., PPARα, ACOX1, CPT1) and a reduction in the expression of lipogenic genes (e.g., SREBP1c, ACC1, FASN).[2]
Conclusion
The cellular uptake of D-mannose is a multifaceted process involving both facilitated diffusion and active transport mechanisms, with evidence suggesting the presence of a dedicated high-affinity transporter. Understanding the kinetics and regulation of these transport systems is paramount for the effective design of D-mannose-based therapeutics. Furthermore, the ability of intracellular D-mannose to modulate critical signaling pathways, such as TGF-β and PI3K/Akt/mTOR, highlights its potential to influence a wide array of physiological and pathological processes. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further explore and harness the therapeutic promise of this intriguing monosaccharide. Future investigations aimed at the definitive identification of the high-affinity mannose transporter and a deeper elucidation of its downstream signaling effects will undoubtedly pave the way for novel clinical applications.
References
- 1. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 2. D-Mannose Regulates Hepatocyte Lipid Metabolism via PI3K/Akt/mTOR Signaling Pathway and Ameliorates Hepatic Steatosis in Alcoholic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. D-mannose transport and metabolism in isolated enterocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mannose enters mammalian cells using a specific transporter that is insensitive to glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetic characterization of Na+/D-mannose cotransport in dog kidney: comparison with Na+/D-glucose cotransport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetics of GLUT1 and GLUT4 glucose transporters expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SLC5A9/SGLT4, a new Na+-dependent glucose transporter, is an essential transporter for mannose, 1,5-anhydro-D-glucitol, and fructose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. d-mannose induces regulatory T cells and suppresses immunopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. D-mannose induces regulatory T cells and suppresses immunopathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | D-Mannose Regulates Hepatocyte Lipid Metabolism via PI3K/Akt/mTOR Signaling Pathway and Ameliorates Hepatic Steatosis in Alcoholic Liver Disease [frontiersin.org]
The Crossroads of D-Mannose Metabolism in Mammalian Cells: A Technical Guide for Researchers
Abstract
D-mannose, a C-2 epimer of glucose, is a critical monosaccharide in mammalian physiology, extending beyond its role as a simple energy substrate. Its metabolic fate is intricately woven into cellular homeostasis, primarily intersecting with glycolysis and the essential pathways of protein glycosylation.[1] Recent investigations have further illuminated its influence on significant signaling cascades, revealing its potential as a modulator of immune responses and cancer metabolism.[1] This technical guide provides a comprehensive analysis of the D-mannose metabolic pathway in mammalian cells, offering a detailed exploration of its core enzymatic steps, quantitative metabolic data, and established experimental methodologies for its study. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the exploration of D-mannose metabolism and its therapeutic potential.
Core Metabolic Pathways of D-Mannose
The metabolic journey of D-mannose in mammalian cells commences with its transport across the plasma membrane, a process primarily facilitated by glucose transporters (GLUTs).[1] Once intracellular, D-mannose is directed towards two principal metabolic fates: catabolism via glycolysis or utilization in the biosynthesis of glycoconjugates through glycosylation pathways.[1] The commitment of D-mannose to either pathway is orchestrated by a series of enzymatic reactions.
Phosphorylation: The Gateway to Mannose Metabolism
Upon cellular entry, D-mannose undergoes phosphorylation to D-mannose-6-phosphate (M6P) by the enzyme hexokinase (HK) , the same enzyme responsible for the initial phosphorylation of glucose.[1][2] This irreversible step effectively traps mannose within the cell and primes it for subsequent metabolic conversions.
Isomerization for Glycolysis
The majority of intracellular M6P, estimated to be between 95-98%, is isomerized to fructose-6-phosphate (B1210287) (F6P) by phosphomannose isomerase (MPI) , also known as mannose-6-phosphate (B13060355) isomerase (PMI).[3][4][5] F6P is a key intermediate in the glycolytic pathway; thus, this reaction allows mammalian cells to utilize D-mannose as an energy source.[1][2]
The Glycosylation Branch: Synthesis of Activated Mannose Donors
A smaller but vital fraction of M6P is channeled into the glycosylation pathway, where it serves as the precursor for activated mannose donors essential for the synthesis of N-linked glycans, O-linked glycans, and glycosylphosphatidylinositol (GPI) anchors.[1]
-
Conversion to Mannose-1-Phosphate: Phosphomannomutase (PMM) , predominantly the PMM2 isoform, catalyzes the conversion of M6P to D-mannose-1-phosphate (M1P).[1] This reversible isomerization is a critical control point for entry into the glycosylation pathway.[1]
-
Activation to GDP-Mannose: M1P is subsequently activated to guanosine (B1672433) diphosphate-mannose (GDP-mannose) by GDP-mannose pyrophosphorylase (GMPP) .[1] This reaction consumes guanosine triphosphate (GTP) and produces a primary mannose donor for various glycosylation reactions.[1]
-
Synthesis of Dolichol-Phosphate-Mannose: GDP-mannose also serves as the precursor for the synthesis of dolichol-phosphate-mannose (Dol-P-Man), a lipid-linked mannose donor.[1] This reaction is catalyzed by dolichol-phosphate mannosyltransferase (DPM) and is crucial for specific mannosylation events in the endoplasmic reticulum during N-glycan and GPI anchor biosynthesis.[1]
Quantitative Data on D-Mannose Metabolism
Table 1: Kinetic Parameters of Key Enzymes in D-Mannose Metabolism
| Enzyme | Substrate | K_m_ | V_max_ | Mammalian Source | Reference |
| Hexokinase (HK) | D-Mannose | ~30-70 µM (K_uptake_ for transporter) | Not specified | Human fibroblasts | [1][6] |
| Phosphomannose Isomerase (MPI) | Mannose-6-Phosphate | ~0.15 mM | 7.78 µmol/(min·mg) | Not specified | [7] |
| Phosphomannomutase 2 (PMM2) | Mannose-6-Phosphate | ~4-10 µM | Not specified | Human | [1] |
| GDP-Mannose Pyrophosphorylase (GMPP) | Mannose-1-Phosphate | ~30-50 µM | Not specified | Porcine | [1] |
| Dolichol-Phosphate Mannosyltransferase (DPM) | GDP-Mannose | ~1-5 µM | Not specified | Rat liver | [1] |
Table 2: Representative Metabolite Concentrations and Metabolic Flux
| Metabolite/Parameter | Concentration/Flux | Cell/Tissue Type | Reference |
| Plasma D-Mannose | 50-100 µM | Human | [3] |
| Intracellular Mannose-6-Phosphate | Varies with mannose supply | Various | [8] |
| Flux to Glycosylation | ~2% of intracellular mannose | Mammalian cells | [3] |
| Flux to Glycolysis | ~95-98% of intracellular mannose | Mammalian cells | [3] |
| Mannose Contribution to N-glycans (Normal Fibroblasts) | 25-30% from exogenous mannose | Human fibroblasts | [9][10] |
| Mannose Contribution to N-glycans (MPI-deficient Fibroblasts) | 80% from exogenous mannose | Human fibroblasts | [9][10] |
Intersecting Signaling Pathways
D-mannose metabolism does not occur in isolation and has been shown to influence key cellular signaling pathways.
TGF-β Signaling and Immune Regulation
D-mannose can promote the differentiation of regulatory T cells (Tregs) by enhancing transforming growth factor-beta (TGF-β) signaling.[1] This is achieved through the activation of latent TGF-β, a process that is mediated by an increase in reactive oxygen species (ROS) and the upregulation of integrin αvβ8.[1]
HIF-1α Mediated Metabolic Reprogramming in Cancer
In the context of cancer, particularly in clear cell renal cell carcinoma, D-mannose has been shown to suppress tumor metabolic reprogramming by targeting hypoxia-inducible factor 1-alpha (HIF-1α).[11] D-mannose administration can lead to a reduction in glucose uptake, NADPH, and lactate (B86563) production by inhibiting the expression of HIF-1α downstream targets such as GLUT1, LDHA, and PDK1.[11]
Experimental Protocols
A variety of experimental techniques are employed to investigate D-mannose metabolism. Below are detailed protocols for key methodologies.
Metabolic Flux Analysis using Stable Isotope Tracing
Metabolic flux analysis (MFA) with stable isotope tracers is a powerful technique to quantify the flow of metabolites through a pathway. D-Mannose labeled with stable isotopes (e.g., D-Mannose-d-4 or D-Mannose-¹³C₁) is introduced to cells, and the incorporation of the isotopic label into downstream metabolites is measured by mass spectrometry.[8][12][13]
Protocol: Metabolic Labeling with D-Mannose-d-4 and LC-MS/MS Analysis [8][12]
-
Cell Culture and Labeling:
-
Seed mammalian cells in multi-well plates and culture to 70-80% confluency.
-
Prepare labeling medium by replacing standard D-mannose with D-Mannose-d-4 at the desired concentration (e.g., 1 mM).
-
Aspirate the standard growth medium, wash cells twice with pre-warmed sterile phosphate-buffered saline (PBS).
-
Add the pre-warmed D-Mannose-d-4 labeling medium and incubate for a specified time (e.g., 24 hours) under standard culture conditions.
-
-
Metabolite Extraction:
-
To quench metabolic activity, place the culture plates on ice.
-
Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol (B129727) to each well.
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Vortex vigorously for 1 minute and incubate on ice for 20 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant containing the metabolites to a new tube.
-
-
Sample Preparation and LC-MS/MS Analysis:
-
Dry the metabolite extracts using a vacuum concentrator (SpeedVac) or under a gentle stream of nitrogen.
-
Reconstitute the dried extracts in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile (B52724) in water).
-
Analyze the samples using an LC-MS/MS system optimized for the separation and detection of sugar phosphates.
-
Monitor the mass transitions specific to the deuterated and non-deuterated forms of the metabolites of interest.
-
Analysis of Protein N-Glycosylation
To investigate the incorporation of mannose into glycoproteins, N-linked glycans can be enzymatically released, labeled, and analyzed by chromatography.
Protocol: N-Glycan Release and Analysis by HILIC-UPLC [14]
-
Protein Extraction and Quantification:
-
Lyse cells and extract total protein.
-
Quantify the protein concentration using a standard assay (e.g., BCA assay).
-
-
N-Glycan Release:
-
Denature a known amount of protein (e.g., 50 µg) by heating.
-
Treat the denatured protein with PNGase F to enzymatically release N-linked glycans.
-
-
Glycan Labeling and Purification:
-
Label the released glycans with a fluorescent tag (e.g., 2-aminobenzamide) for detection.
-
Purify the labeled glycans using a solid-phase extraction (SPE) method.
-
-
HILIC-UPLC Analysis:
-
Separate the labeled N-glycans using hydrophilic interaction liquid chromatography (HILIC) on a UPLC system equipped with a fluorescence detector.
-
Use a gradient of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) formate) to elute the glycans.
-
Integrate the chromatographic peaks to determine the relative abundance of different glycan structures.
-
Conclusion
The metabolic pathways of D-mannose are at a critical juncture between energy metabolism and the intricate processes of glycosylation.[1] Understanding the quantitative aspects of these pathways and the signaling networks they influence is paramount for leveraging D-mannose as a therapeutic agent.[1] This guide provides a foundational resource for researchers and drug development professionals, offering a comprehensive overview of D-mannose metabolism in mammalian cells. Further research into the precise regulation of these pathways will undoubtedly uncover new opportunities for therapeutic intervention in a range of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Enzymes of mannose metabolism in murine and human lymphocytic leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mannose phosphate isomerase - Wikipedia [en.wikipedia.org]
- 5. Structural and functional insights into phosphomannose isomerase: the role of zinc and catalytic residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mannose enters mammalian cells using a specific transporter that is insensitive to glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Quantifying the Sources of the Essential Sugar Mannose♦: The Metabolic Origins of Mannose in Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Metabolic Origins of Mannose in Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. D-mannose suppresses HIF-1α mediated metabolic reprogramming in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Protocol for Analysis of N-Glycosylation of Total Membrane Proteins - Creative Proteomics [creative-proteomics.com]
The Central Role of D-Mannose in Protein N-Glycosylation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein N-glycosylation is a fundamental and highly conserved post-translational modification essential for the proper folding, stability, trafficking, and function of a vast array of proteins in eukaryotic cells. At the heart of this intricate process lies D-mannose, a C-2 epimer of glucose. This monosaccharide is not merely a structural component but a critical substrate that fuels the assembly of the dolichol-linked oligosaccharide (LLO) precursor, the glycan donor for N-glycosylation in the endoplasmic reticulum (ER). Dysregulation of D-mannose metabolism and its incorporation into glycans can lead to severe, multi-systemic diseases known as Congenital Disorders of Glycosylation (CDG). This technical guide provides a comprehensive overview of the pivotal role of D-mannose in protein N-glycosylation, detailing its metabolic pathways, the associated enzymatic machinery, and its clinical relevance.
The Metabolic Journey of D-Mannose for N-Glycosylation
While cells can synthesize D-mannose from glucose, the direct uptake of extracellular mannose is a crucial pathway for ensuring an adequate supply for glycosylation.[1] Once inside the cell, D-mannose is rapidly phosphorylated and directed towards the synthesis of two key activated sugar donors: GDP-mannose and dolichol-phosphate-mannose (Dol-P-Man).[2]
The metabolic pathway can be summarized in the following key steps:
-
Cellular Uptake: D-mannose enters the cell via facilitated diffusion through hexose (B10828440) transporters of the SLC2A family (GLUTs).[1]
-
Phosphorylation: Upon entry, Hexokinase (HK) phosphorylates D-mannose to yield mannose-6-phosphate (B13060355) (Man-6-P).[1]
-
Isomerization: Phosphomannomutase 2 (PMM2) catalyzes the conversion of mannose-6-phosphate to mannose-1-phosphate (Man-1-P).[3]
-
Activation to GDP-Mannose: GDP-mannose pyrophosphorylase (GMPP) activates mannose-1-phosphate by reacting it with GTP to form GDP-mannose.[4] GDP-mannose is the primary donor for the initial mannose residues in LLO synthesis.
-
Formation of Dolichol-Phosphate-Mannose: Dolichol-phosphate-mannose (Dol-P-Man) synthase utilizes GDP-mannose and dolichol-phosphate to generate Dol-P-Man.[5] Dol-P-Man serves as the mannose donor for the elongation of the LLO in the ER lumen.
Role in Dolichol-Linked Oligosaccharide (LLO) Synthesis
The synthesis of the LLO precursor (Glc₃Man₉GlcNAc₂) is a sequential process that occurs on the ER membrane. D-mannose, in its activated forms, is essential for the construction of the mannose branches of this precursor.
-
Cytosolic Phase: The assembly begins on the cytosolic face of the ER with the addition of two N-acetylglucosamine (GlcNAc) residues and five mannose residues to dolichol phosphate. These initial five mannose units are directly transferred from GDP-mannose.[6]
-
Flipping to the ER Lumen: The resulting Man₅GlcNAc₂-PP-dolichol intermediate is then flipped across the ER membrane into the lumen.[7]
-
Lumenal Phase: Within the ER lumen, the LLO is further elongated by the addition of four more mannose residues and three glucose residues. The mannose residues in this phase are donated by Dol-P-Man.[7]
-
Transfer to Protein: The completed Glc₃Man₉GlcNAc₂ oligosaccharide is transferred en bloc from the dolichol carrier to a nascent polypeptide chain at a specific asparagine residue within the Asn-X-Ser/Thr consensus sequence. This reaction is catalyzed by the oligosaccharyltransferase (OST) complex.[8]
Role in Protein Quality Control: The Calnexin/Calreticulin Cycle
Once transferred to the polypeptide, the N-glycan, with its specific arrangement of mannose and glucose residues, plays a crucial role in the ER quality control system, ensuring that only correctly folded proteins are trafficked to the Golgi apparatus. This process is known as the Calnexin/Calreticulin cycle.
-
Glucose Trimming: Immediately after transfer to the protein, two of the three terminal glucose residues are removed by glucosidases I and II.
-
Chaperone Binding: The resulting monoglucosylated glycan (Glc₁Man₉GlcNAc₂) is recognized and bound by the lectin chaperones, Calnexin (an integral membrane protein) and Calreticulin (a soluble ER luminal protein).[2][9] These chaperones, along with the thiol oxidoreductase ERp57, assist in the proper folding of the glycoprotein and prevent its aggregation.
-
Release and Folding Assessment: Glucosidase II removes the final glucose residue, releasing the glycoprotein from Calnexin/Calreticulin.[2] The folding status of the protein is then assessed.
-
Reglucosylation of Misfolded Proteins: If the glycoprotein is not yet properly folded, it is recognized by UDP-glucose:glycoprotein glucosyltransferase (UGGT), which acts as a folding sensor. UGGT adds a glucose residue back to the N-glycan, allowing it to re-enter the Calnexin/Calreticulin cycle for another attempt at folding.[2]
-
ER-Associated Degradation (ERAD): Proteins that repeatedly fail to fold correctly are eventually targeted for degradation via the ERAD pathway. This often involves the trimming of specific mannose residues by ER mannosidases, which signals for retrotranslocation to the cytosol and degradation by the proteasome.
Congenital Disorders of Glycosylation (CDG)
Defects in the genes encoding enzymes of the N-glycosylation pathway lead to a group of rare, inherited metabolic disorders known as Congenital Disorders of Glycosylation (CDG). Several types of CDG are directly related to impaired D-mannose metabolism.
-
PMM2-CDG (CDG-Ia): This is the most common type of CDG and is caused by mutations in the PMM2 gene, leading to deficient phosphomannomutase 2 activity.[3] The reduced conversion of mannose-6-phosphate to mannose-1-phosphate results in a shortage of GDP-mannose and, consequently, incomplete LLO synthesis.
-
MPI-CDG (CDG-Ib): This disorder results from mutations in the MPI gene, which encodes mannose-6-phosphate isomerase. This enzyme catalyzes the interconversion of fructose-6-phosphate and mannose-6-phosphate. A deficiency in MPI disrupts the synthesis of mannose-6-phosphate from glucose. Oral D-mannose supplementation can bypass this metabolic block and is an effective therapy for MPI-CDG.[1]
Quantitative Data
The efficiency of N-glycosylation is dependent on the kinetic properties of the enzymes involved in D-mannose metabolism and the intracellular concentrations of key metabolites.
Table 1: Kinetic Parameters of Key Human Enzymes in D-Mannose Metabolism
| Enzyme | Gene | Substrate | K_m_ | V_max_ | Notes |
| Hexokinase-1 | HK1 | D-Mannose | ~0.13 mM | - | Displays high affinity for mannose.[10] |
| Phosphomannomutase 2 | PMM2 | Mannose-1-Phosphate | - | - | Converts Man-1-P ~20x more rapidly than Glc-1-P.[11] |
| Mannose-6-Phosphate Isomerase | MPI | Fructose-6-Phosphate | 0.15 mM | 7.78 µmol/(min·mg) | Catalyzes the reversible interconversion of Man-6-P and Fru-6-P. |
| GDP-Mannose Pyrophosphorylase B | GMPPB | Mannose-1-Phosphate, GTP | - | - | Catalyzes the formation of GDP-mannose.[4] |
| Dolichol-Phosphate Mannosyltransferase | DPM1/2/3 | GDP-Mannose, Dol-P | ~240 nM | - | Km for GDP-mannose is comparable to that of rat liver DPM synthase.[12] |
Table 2: Physiological Concentrations and Metabolic Flux of D-Mannose
| Parameter | Value | Tissue/System | Notes |
| Plasma D-Mannose | ~50-100 µM | Human Plasma | Primarily derived from N-glycan processing and diet.[1] |
| Mannose Uptake (Specific Transporter) | K_uptake_ ~30-70 µM | Mammalian Cell Lines | A high-affinity transporter that is not efficiently competed by glucose. |
| Mannose Flux to Glycosylation | ~2% | Mammalian Cells | The remaining ~98% is directed to glycolysis via MPI. |
| Mannose Contribution to N-Glycans | Up to 75% | Human Hepatoma Cells | Under physiological conditions, exogenous mannose is preferred over glucose-derived mannose. |
| PMM2 Activity (Controls) | 0.34 - 2.58 nmol/min/mg | Human Lymphocytes | Activity is significantly lower in PMM2-CDG patients. |
| MPI Activity (Controls) | 7 - 20 nmol/min/mg protein | Human Leukocytes | Activity does not vary significantly with age or gender. |
Experimental Protocols
Metabolic Labeling with [2-³H]-Mannose
This protocol allows for the tracking of D-mannose incorporation into glycoproteins.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
Glucose-free cell culture medium
-
[2-³H]-Mannose
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Antibody for immunoprecipitation of the glycoprotein of interest
-
Protein A/G agarose (B213101) beads
-
PNGase F or Endo H
-
Scintillation cocktail and counter
Procedure:
-
Cell Culture: Grow cells to the desired confluency in a culture dish.
-
Pulse Labeling:
-
Wash the cells with glucose-free medium.
-
Add glucose-free medium containing a known concentration of [2-³H]-Mannose (e.g., 20-100 µCi/mL).
-
Incubate for a defined period (e.g., 30-60 minutes) to allow for uptake and incorporation.
-
-
Chase (Optional):
-
Remove the labeling medium.
-
Add complete medium containing an excess of unlabeled mannose.
-
Incubate for various time points to follow the processing of the labeled glycoproteins.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with the primary antibody against the glycoprotein of interest.
-
Add Protein A/G agarose beads to capture the antibody-protein complex.
-
Wash the beads to remove non-specifically bound proteins.
-
-
Glycan Release:
-
Resuspend the beads in a buffer containing PNGase F or Endo H.
-
Incubate to release the N-linked glycans.
-
-
Quantification:
-
Separate the released glycans from the protein and beads.
-
Measure the radioactivity of the glycan fraction using a scintillation counter.
-
Phosphomannomutase (PMM) and Mannose-6-Phosphate Isomerase (MPI) Enzyme Assays
These coupled spectrophotometric assays measure the activity of PMM and MPI in cell lysates.
Principle: The product of the PMM or MPI reaction is channeled through a series of enzymatic reactions that ultimately lead to the reduction of NADP⁺ to NADPH. The rate of NADPH formation, measured as an increase in absorbance at 340 nm, is proportional to the enzyme activity.
Materials:
-
Cell or tissue lysate
-
Reaction buffer (e.g., Tris-HCl, pH 7.5)
-
Substrates: Mannose-1-phosphate (for PMM), Mannose-6-phosphate (for MPI)
-
Coupling enzymes: Phosphoglucose isomerase, Glucose-6-phosphate dehydrogenase
-
Cofactors: NADP⁺, MgCl₂
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the reaction buffer, MgCl₂, NADP⁺, and the coupling enzymes.
-
Initiation of Reaction:
-
For PMM assay: Add the cell lysate to the reaction mixture and pre-incubate. Start the reaction by adding mannose-1-phosphate.
-
For MPI assay: Add the cell lysate to the reaction mixture and pre-incubate. Start the reaction by adding mannose-6-phosphate.
-
-
Measurement: Immediately place the reaction in the spectrophotometer and monitor the increase in absorbance at 340 nm over time.
-
Calculation: Calculate the specific enzyme activity (e.g., in nmol/min/mg of protein) based on the rate of NADPH formation (using the molar extinction coefficient of NADPH) and the protein concentration of the lysate.
Analysis of N-Glycans by HPLC
This protocol outlines the analysis of N-glycans released from glycoproteins.
Materials:
-
Purified glycoprotein or cell lysate
-
PNGase F
-
Fluorescent labeling reagent (e.g., 2-aminobenzamide, 2-AB)
-
Reagents for solid-phase extraction (SPE) cleanup
-
HPLC system with a fluorescence detector
-
HILIC (Hydrophilic Interaction Liquid Chromatography) column
Procedure:
-
N-Glycan Release: Denature the glycoprotein sample and incubate with PNGase F to release the N-glycans.
-
Fluorescent Labeling: Label the reducing end of the released glycans with a fluorescent tag like 2-AB through reductive amination.
-
Purification: Remove excess labeling reagent and other contaminants from the labeled glycans using SPE.
-
HPLC Analysis:
-
Inject the purified, labeled N-glycans onto a HILIC column.
-
Separate the glycans using a gradient of an appropriate mobile phase (e.g., acetonitrile (B52724) and ammonium (B1175870) formate (B1220265) buffer).
-
Detect the separated glycans using a fluorescence detector.
-
-
Data Analysis: Identify and quantify the different glycan structures by comparing their retention times to a library of known standards or by using mass spectrometry for structural confirmation.
Conclusion
D-mannose is an indispensable monosaccharide for protein N-glycosylation, serving as a fundamental building block for the LLO precursor and as a key player in the ER protein quality control system. Its intricate metabolic pathway is tightly regulated, and disruptions in this pathway can have severe clinical consequences, as evidenced by the Congenital Disorders of Glycosylation. A thorough understanding of the central role of D-mannose in N-glycosylation is crucial for researchers and drug development professionals aiming to unravel the complexities of protein folding and trafficking, diagnose and treat glycosylation disorders, and develop novel therapeutic strategies targeting these essential cellular processes.
References
- 1. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Glycomic Characterization of Induced Pluripotent Stem Cells Derived from a Patient Suffering from Phosphomannomutase 2 Congenital Disorder of Glycosylation (PMM2-CDG) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GDP-Mannose Pyrophosphorylase: A Biologically Validated Target for Drug Development Against Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dolichol Phosphate Mannose Synthase: A Glycosyltransferase with Unity in Molecular Diversities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-linked glycosylation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Getting In and Out from Calnexin/Calreticulin Cycles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Two hexokinases of Homarus americanus (lobster), one having great affinity for mannose and fructose and low affinity for glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. portlandpress.com [portlandpress.com]
- 12. Human dolichol-phosphate-mannose synthase consists of three subunits, DPM1, DPM2 and DPM3 - PMC [pmc.ncbi.nlm.nih.gov]
The Physiological Functions of D-Mannose: A Technical Guide for Researchers
Introduction
D-mannose (B1359870), a C-2 epimer of glucose, is a naturally occurring monosaccharide with emerging significance in cellular physiology and therapeutic applications. Beyond its fundamental role as a precursor for glycosylation, D-mannose exhibits pleiotropic effects on the immune system, cancer biology, and gut microbiota. This technical guide provides an in-depth overview of the core physiological functions of D-mannose, tailored for researchers, scientists, and drug development professionals. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to facilitate a comprehensive understanding of this multifaceted molecule.
Core Physiological Functions of D-Mannose
D-mannose exerts its physiological effects through several key mechanisms:
-
Metabolism and Glycosylation: D-mannose is a crucial building block for the synthesis of glycoproteins and other glycoconjugates. Upon entering the cell, it is phosphorylated and can either be channeled into the glycolytic pathway or activated for incorporation into glycans. This metabolic crossroads is pivotal for normal cellular function.
-
Immune Modulation: D-mannose has demonstrated significant immunomodulatory properties, most notably its ability to promote the differentiation of regulatory T cells (Tregs).[1][2] This function is mediated through the activation of transforming growth factor-beta (TGF-β) signaling, suggesting a potential therapeutic role in autoimmune and inflammatory diseases.[1][2]
-
Anti-Cancer Effects: In the context of oncology, D-mannose has been shown to interfere with the metabolism of cancer cells and enhance the efficacy of cancer therapies. A key mechanism involves the degradation of Programmed Death-Ligand 1 (PD-L1), an immune checkpoint protein, thereby potentiating anti-tumor immunity.[3][4]
-
Inhibition of Bacterial Adhesion: D-mannose is widely recognized for its ability to prevent urinary tract infections (UTIs) by inhibiting the adhesion of uropathogenic Escherichia coli (UPEC) to urothelial cells. It competitively binds to the FimH adhesin on bacterial pili, preventing bacterial colonization.[5][6][7]
-
Modulation of Gut Microbiota: Emerging evidence suggests that D-mannose can alter the composition of the gut microbiome, which may contribute to its systemic effects on metabolism and immunity.[8][9][10]
Quantitative Data
The physiological effects of D-mannose are underpinned by specific biochemical interactions and metabolic fluxes. The following tables summarize key quantitative data from the literature.
Table 1: Kinetic Parameters of Key Enzymes in D-Mannose Metabolism
| Enzyme | Substrate | Km | Vmax | Source Organism/Tissue |
| Hexokinase I | D-Mannose | 0.07 mM | 520 (relative to Glucose) | Homarus americanus (lobster) |
| Hexokinase II | D-Mannose | 0.13 mM | - | Homarus americanus (lobster) |
| Phosphomannose Isomerase (PMI) | Fructose-6-Phosphate | 0.15 mM | 7.78 µmol/(min·mg) | Not specified |
| Phosphomannomutase 1 & 2 (PMM1 & PMM2) | α-D-Mannose-1-Phosphate | - | kcat/Km ≈ 10^5 M⁻¹s⁻¹ | Human |
Table 2: Binding Affinity of E. coli FimH Adhesin to Mannose Ligands
| Ligand | Dissociation Constant (Kd) | Method |
| α-D-Mannose | 2.3 µM | Surface Plasmon Resonance (SPR) |
| α-D-Mannose | ~1.2 µM | - |
| Oligomannose-3 | 18 nM | - |
| Oligomannose-5 | 12 nM | - |
| Butyl α-D-mannose | 150 nM | - |
Table 3: Physiological Concentrations of D-Mannose
| Biological Fluid | Condition | Concentration Range |
| Human Plasma | Healthy Individuals | 50 - 100 µM |
| Human Urine | Healthy Individuals | 8 - 700 µM |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the physiological functions of D-mannose.
Protocol 1: In Vitro Differentiation of Regulatory T cells (Tregs)
This protocol is adapted from studies demonstrating the induction of Tregs by D-mannose.[1][11]
Objective: To assess the effect of D-mannose on the differentiation of naive CD4+ T cells into Foxp3+ regulatory T cells.
Materials:
-
Naive CD4+ T cells (isolated from spleen and peripheral lymph nodes of mice)
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Anti-CD3 and anti-CD28 antibodies
-
D-mannose solution (sterile-filtered)
-
Recombinant human TGF-β1 (optional, as a positive control)
-
Flow cytometry staining buffer (PBS with 2% FBS)
-
Antibodies for flow cytometry: anti-CD4, anti-CD25, anti-Foxp3
-
Foxp3/Transcription Factor Staining Buffer Set
Procedure:
-
Plate Coating: Coat a 24-well plate with anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL) antibodies in sterile PBS. Incubate at 4°C overnight.
-
Cell Seeding: Wash the coated plate with sterile PBS. Seed naive CD4+ T cells at a density of 1 x 10^6 cells/well in 500 µL of complete RPMI-1640 medium.
-
Treatment: Add D-mannose to the desired final concentration (e.g., 25 mM). Include a vehicle control (medium only) and a positive control (e.g., 5 ng/mL TGF-β1).
-
Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for 4-5 days.
-
Staining for Flow Cytometry:
-
Harvest the cells and wash with flow cytometry staining buffer.
-
Perform surface staining with anti-CD4 and anti-CD25 antibodies.
-
Fix and permeabilize the cells using the Foxp3/Transcription Factor Staining Buffer Set according to the manufacturer's instructions.
-
Perform intracellular staining with an anti-Foxp3 antibody.
-
-
Data Acquisition and Analysis: Acquire data on a flow cytometer and analyze the percentage of CD4+CD25+Foxp3+ cells.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess the effect of D-mannose on the viability and proliferation of cancer cells.[12][13][14]
Objective: To determine the cytotoxic or cytostatic effects of D-mannose on a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
D-mannose solution (sterile-filtered)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Allow cells to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of D-mannose. Include a vehicle control (medium only).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 590 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Protocol 3: Assessment of D-mannose on Gut Microbiota Composition in Mice
This protocol outlines a general procedure to investigate the impact of D-mannose on the gut microbiome.[8][9][10]
Objective: To determine the changes in the composition of the gut microbiota in mice following D-mannose supplementation.
Materials:
-
Experimental mice (e.g., C57BL/6)
-
D-mannose
-
Sterile drinking water
-
Fecal sample collection tubes
-
DNA extraction kit for fecal samples
-
Primers for 16S rRNA gene amplification
-
High-throughput sequencing platform
Procedure:
-
Animal Husbandry and Treatment: House mice under standard conditions. Provide D-mannose in the drinking water at the desired concentration (e.g., 500 µ g/day per kilogram of body weight). Include a control group receiving regular drinking water.
-
Fecal Sample Collection: Collect fresh fecal samples from each mouse at baseline and at specified time points during the treatment period. Immediately freeze the samples at -80°C.
-
DNA Extraction: Extract total genomic DNA from the fecal samples using a commercially available DNA extraction kit, following the manufacturer's instructions.
-
16S rRNA Gene Amplification and Sequencing:
-
Amplify the V3-V4 or other variable regions of the 16S rRNA gene using specific primers.
-
Perform high-throughput sequencing of the amplicons on a suitable platform (e.g., Illumina MiSeq).
-
-
Data Analysis:
-
Process the raw sequencing data to remove low-quality reads and chimeras.
-
Cluster sequences into Operational Taxonomic Units (OTUs) at a 97% similarity threshold.
-
Perform taxonomic classification of the OTUs.
-
Analyze alpha-diversity (within-sample diversity) and beta-diversity (between-sample diversity) to compare the microbial communities of the D-mannose-treated and control groups.
-
Identify specific bacterial taxa that are significantly altered by D-mannose treatment.
-
Signaling Pathways and Experimental Workflows
The physiological functions of D-mannose are mediated by its influence on specific intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a general experimental workflow.
References
- 1. d-mannose induces regulatory T cells and suppresses immunopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 3. D-mannose facilitates immunotherapy and radiotherapy of triple-negative breast cancer via degradation of PD-L1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. mdpi.com [mdpi.com]
- 6. journals.asm.org [journals.asm.org]
- 7. Rational Design Strategies for FimH Antagonists: New Drugs on the Horizon for Urinary Tract Infection and Crohn's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mannose Alters Gut Microbiome, Prevents Diet-Induced Obesity, and Improves Host Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. D-mannose attenuates bone loss in mice via Treg cell proliferation and gut microbiota-dependent anti-inflammatory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Mannose enhances intestinal immune barrier function and dextran sulfate sodium salt-induced colitis in mice by regulating intestinal microbiota [frontiersin.org]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. broadpharm.com [broadpharm.com]
- 13. MTT (Assay protocol [protocols.io]
- 14. researchhub.com [researchhub.com]
D-mannose biosynthesis and catabolism in eukaryotic cells
An In-depth Technical Guide on D-mannose Biosynthesis and Catabolism in Eukaryotic Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
D-mannose, a C-2 epimer of glucose, is a critical monosaccharide in eukaryotic cells.[1][2][3] While it can be utilized for energy, its primary significance lies in its role as a fundamental building block for glycosylation, a post-translational modification essential for protein folding, stability, localization, and cell signaling.[2][3][4] Dysregulation of mannose metabolism is associated with several congenital disorders of glycosylation (CDG).[5] This guide provides a comprehensive overview of the core biosynthetic and catabolic pathways of D-mannose, the key enzymes involved, regulatory signaling cascades, and detailed experimental protocols for its study.
Core Metabolic Pathways of D-Mannose
In mammalian cells, the metabolic fate of D-mannose is centered around the intermediate D-mannose-6-phosphate (M6P), which stands at the crossroads of catabolism and anabolism.[3][5] Cells can acquire M6P through two primary routes: the de novo synthesis from glucose or the salvage pathway utilizing extracellular mannose.[6]
1. Biosynthesis and Uptake (Salvage Pathway)
-
De Novo Synthesis: The primary biosynthetic pathway involves the enzymatic conversion of D-fructose-6-phosphate (F6P), an intermediate of glycolysis, into M6P. This reversible reaction is catalyzed by phosphomannose isomerase (MPI) .[7][8] Since F6P is readily produced from glucose, this pathway links glucose metabolism directly to mannose synthesis.[2]
-
Extracellular Uptake: Eukaryotic cells can transport extracellular D-mannose across the plasma membrane, primarily via facilitated diffusion through hexose (B10828440) transporters of the SLC2A family (GLUTs).[3][5] Once inside the cell, hexokinase (HK) phosphorylates D-mannose to M6P, trapping it for subsequent metabolic processes.[3][5]
2. Catabolism (Entry into Glycolysis)
The primary catabolic fate for M6P is its conversion back to F6P by phosphomannose isomerase (MPI) .[2][3][8] F6P then directly enters the glycolytic pathway to be used for energy production.[2][3] In mammalian cells, a significant portion (95-98%) of mannose that enters the cell is catabolized via this route.[5]
3. Anabolism (The Glycosylation Branch)
A smaller, yet vital, fraction of M6P is directed towards the synthesis of activated mannose donors for glycosylation.[3] This pathway involves two key steps:
-
Phosphomannomutase (PMM) catalyzes the reversible isomerization of M6P to D-mannose-1-phosphate (M1P).[1][9]
-
GDP-mannose pyrophosphorylase (GMPP) activates M1P by reacting it with guanosine (B1672433) triphosphate (GTP) to produce GDP-D-mannose , the primary mannose donor for most glycosylation reactions.[4][10]
GDP-mannose is a crucial precursor for N-linked glycosylation, O-mannosylation, C-mannosylation, and the synthesis of glycosylphosphatidylinositol (GPI) anchors.[2][5][11] It is also the substrate for the synthesis of dolichol-phosphate-mannose (Dol-P-Man) by dolichol-phosphate mannosyltransferase (DPM) , another essential mannose donor in the endoplasmic reticulum.[5]
Key Enzymes and Quantitative Data
The flow of mannose through its metabolic pathways is governed by several key enzymes. Their kinetic properties are crucial for understanding the regulation and flux of mannose metabolism.
| Enzyme | Abbreviation | EC Number | Reaction Catalyzed | Km | Vmax | Organism/Cell Type |
| Phosphomannose Isomerase | MPI / PMI | 5.3.1.8 | Mannose-6-P ⇌ Fructose-6-P | 0.15 mM (for F6P) | 7.78 µmol/(min·mg) | E. coli |
| Phosphomannomutase | PMM | 5.4.2.8 | Mannose-6-P ⇌ Mannose-1-P | ~105 M-1s-1 (kcat/Km) | - | Human (PMM1/PMM2) |
| GDP-Mannose Pyrophosphorylase | GMPP | 2.7.7.13 | GTP + Mannose-1-P → GDP-Mannose + PPi | - | - | Leishmania mexicana |
| Hexokinase | HK | 2.7.1.1 | D-Mannose + ATP → Mannose-6-P + ADP | - | - | General |
Note: Kinetic data can vary significantly based on experimental conditions, organism, and enzyme isoform. The provided values are illustrative based on available literature.[12][13][14]
-
Phosphomannose Isomerase (MPI): A zinc-dependent enzyme that catalyzes the reversible isomerization of M6P and F6P.[8][15][16] It is a critical hub, channeling mannose into glycolysis for catabolism or producing M6P from glycolytic intermediates for anabolism.[8]
-
Phosphomannomutase (PMM): This enzyme, with two human isoforms (PMM1 and PMM2), catalyzes the interconversion of M6P and M1P.[12][17] While both have similar kinetic properties in vitro, PMM2's primary role is providing M1P for glycosylation.[12][17]
-
GDP-Mannose Pyrophosphorylase (GMPP): This essential enzyme catalyzes the formation of GDP-mannose, the activated sugar nucleotide required for glycosylation.[10][18] It is a key regulatory point for the commitment of mannose to anabolic pathways.[4]
Signaling Pathways Modulated by D-Mannose
Recent studies have revealed that D-mannose metabolism intersects with major cellular signaling pathways, influencing processes from immune regulation to cell growth.
1. PI3K/Akt/mTOR Pathway
D-mannose has been shown to regulate lipid metabolism and attenuate hepatic steatosis by modulating the PI3K/Akt/mTOR signaling pathway.[19][20] In hepatocytes, D-mannose supplementation can inhibit this pathway, leading to a reduction in lipogenic gene expression and an increase in fatty acid oxidation.[19][20]
2. TGF-β Signaling Pathway
D-mannose can promote the differentiation of regulatory T cells (Tregs) by activating the Transforming Growth Factor-beta (TGF-β) signaling pathway.[7] This immunomodulatory effect is mediated through the generation of reactive oxygen species (ROS) and the upregulation of integrins, which collectively lead to the activation of latent TGF-β.[3][7]
Experimental Protocols
Studying D-mannose metabolism requires precise techniques to trace its fate and measure enzymatic activities. Below are protocols for key experiments.
Protocol 1: Radiolabeled D-Mannose Uptake Assay
This assay measures the rate of D-mannose transport into cultured cells.
-
Principle: Cells are incubated with radiolabeled D-mannose (e.g., D-[2-³H]-mannose). After a specific time, uptake is stopped, and intracellular radioactivity is measured and normalized to protein content to determine the transport rate.[21][22]
-
Materials:
-
Procedure:
-
Cell Preparation: Culture cells to 80-90% confluency. Wash cells twice with pre-warmed, glucose-free uptake buffer.[21]
-
Uptake Initiation: Remove the wash buffer and add the uptake solution containing a known concentration of radiolabeled D-mannose.[21]
-
Incubation: Incubate for a defined time course (e.g., 1, 5, 15 minutes) at 37°C.[22]
-
Termination of Uptake: Rapidly aspirate the uptake solution and wash the cells three times with ice-cold stop solution to halt transport and remove extracellular label.[21]
-
Cell Lysis: Add lysis buffer to each well to solubilize the cells.[21]
-
Quantification: Transfer a portion of the lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity.[21]
-
Data Analysis: Use another portion of the lysate to determine the total protein concentration. Normalize the radioactivity (cpm or dpm) to the protein amount (mg) and the incubation time (min) to calculate the uptake rate (e.g., pmol/mg protein/min).[21]
-
Protocol 2: Stable Isotope Tracing of Mannose Metabolism by LC-MS/MS
This method traces the metabolic fate of mannose into downstream intermediates and glycoconjugates.
-
Principle: Cells are cultured with a stable isotope-labeled D-mannose (e.g., D-Mannose-13C-1 or D-Mannose-d-4).[6][23] After incubation, metabolites are extracted and analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to detect and quantify the mass-shifted, labeled molecules.[6]
-
Materials:
-
Procedure:
-
Cell Labeling: Wash cells with PBS to remove unlabeled monosaccharides. Add the pre-warmed labeling medium and incubate for the desired period (e.g., 1 to 72 hours).[23]
-
Metabolite Extraction: Aspirate the labeling medium and wash cells twice with ice-cold PBS. Immediately add ice-cold 80% methanol (B129727) and scrape the cells.[6][23]
-
Sample Preparation: Collect the cell slurry into a microcentrifuge tube. Centrifuge at high speed at 4°C to pellet cell debris. Transfer the supernatant containing the metabolites to a new tube.[6]
-
Drying and Reconstitution: Dry the metabolite extracts using a SpeedVac or nitrogen evaporator. Reconstitute the dried sample in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile).[6]
-
LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system. Use an optimized method for the separation and detection of sugar phosphates. Monitor the mass transitions specific to the labeled and unlabeled forms of metabolites like M6P, F6P, and GDP-mannose.[6]
-
Data Analysis: Quantify the isotopic enrichment to determine the contribution of extracellular mannose to various metabolic pools and pathways.[6]
-
Protocol 3: Mannose-6-Phosphate (B13060355) Isomerase (MPI) Activity Assay
This protocol describes a colorimetric assay to measure MPI enzyme activity in cell lysates.
-
Principle: MPI converts mannose-6-phosphate (M6P) to fructose-6-phosphate (B1210287) (F6P). The amount of F6P produced is then measured colorimetrically using the cysteine-carbazole-sulfuric acid method.[24][25][26]
-
Materials:
-
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine 50 µg of protein from the cell lysate with the reaction buffer.[24][25]
-
Initiate Reaction: Add M6P to a final concentration of ~222 µM to start the reaction.[24][25]
-
Incubation: Incubate the reaction mixture for 10-15 minutes at 37°C.[24][25]
-
Stop Reaction: Terminate the reaction by placing the tube on ice or by heat inactivation.
-
Colorimetric Detection:
-
Add the cysteine-carbazole reagent to the reaction mixture.
-
Carefully add concentrated sulfuric acid.
-
Incubate to allow color development.
-
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 540 nm) using a spectrophotometer.
-
Quantification: Create a standard curve using known concentrations of fructose. Use this curve to determine the concentration of F6P produced in the enzymatic reaction, and thereby calculate the MPI activity.
-
Conclusion
The metabolism of D-mannose is a pivotal nexus between central carbon metabolism and the complex machinery of protein glycosylation. The pathways of its biosynthesis from glucose and catabolism via glycolysis are governed by a few key enzymes, with phosphomannose isomerase playing a central role. The anabolic diversion of mannose into GDP-mannose fuels essential post-translational modifications that are fundamental to cellular health. Furthermore, the emerging role of D-mannose in modulating critical signaling pathways like PI3K/Akt/mTOR and TGF-β highlights its potential as a therapeutic agent. A thorough understanding of these pathways, supported by robust experimental methodologies, is crucial for researchers and drug development professionals aiming to harness the therapeutic potential of this versatile sugar.
References
- 1. benchchem.com [benchchem.com]
- 2. Mannose - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. GDP-Mannose pyrophosphorylase - Creative Enzymes [creative-enzymes.com]
- 5. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Mannose phosphate isomerase - Wikipedia [en.wikipedia.org]
- 9. Molecular and functional analysis of phosphomannomutase (PMM) from higher plants and genetic evidence for the involvement of PMM in ascorbic acid biosynthesis in Arabidopsis and Nicotiana benthamiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GDP-mannose pyrophosphorylase is essential for cell wall integrity, morphogenesis and viability of Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pathway: GDP-MANNOSE BIOSYNTHESIS FROM MANNOSE [flybase.org]
- 12. The structural basis of the molecular switch between phosphatase and mutase functions of human phosphomannomutase 1 under ischemic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. electronicsandbooks.com [electronicsandbooks.com]
- 14. researchgate.net [researchgate.net]
- 15. Structural and functional insights into phosphomannose isomerase: the role of zinc and catalytic residues [ouci.dntb.gov.ua]
- 16. Structural and functional insights into phosphomannose isomerase: the role of zinc and catalytic residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Structural Basis of the Molecular Switch between Phosphatase and Mutase Functions of Human Phosphomannomutase 1 under Ischemic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. GDP-Mannose Pyrophosphorylase B (GMPPB)-Related Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | D-Mannose Regulates Hepatocyte Lipid Metabolism via PI3K/Akt/mTOR Signaling Pathway and Ameliorates Hepatic Steatosis in Alcoholic Liver Disease [frontiersin.org]
- 20. D-Mannose Regulates Hepatocyte Lipid Metabolism via PI3K/Akt/mTOR Signaling Pathway and Ameliorates Hepatic Steatosis in Alcoholic Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Mannose-6-Phosphate Isomerase Functional Status Shapes a Rearrangement in the Proteome and Degradome of Mannose-Treated Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Characterization of a Mannose-6-Phosphate Isomerase from Bacillus amyloliquefaciens and Its Application in Fructose-6-Phosphate Production - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of D-mannose on Immune Cell Function and Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-mannose (B1359870), a C-2 epimer of glucose, has emerged as a significant modulator of the immune system. Traditionally recognized for its role in preventing urinary tract infections, recent research has unveiled its profound impact on the function and differentiation of key immune cells. Supraphysiological concentrations of D-mannose have been shown to suppress inflammatory responses and promote regulatory phenotypes, positioning it as a molecule of interest for therapeutic development in autoimmune diseases and cancer. This technical guide provides an in-depth analysis of the current understanding of D-mannose's effects on T cells, macrophages, and dendritic cells, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways.
Introduction
D-mannose is a naturally occurring monosaccharide found in various plants and fruits. While present in human circulation at concentrations significantly lower than glucose, it plays a crucial role in protein glycosylation. The immunomodulatory properties of D-mannose are multifaceted, influencing metabolic programming, cell signaling, and differentiation pathways in immune cells. This document synthesizes the current research to provide a comprehensive technical overview for researchers and drug development professionals exploring the therapeutic potential of D-mannose.
Impact on T Cell Function and Differentiation
D-mannose has a notable impact on T cell biology, primarily by promoting the differentiation of regulatory T cells (Tregs) while suppressing effector T cell responses.[1][2][3][4]
Promotion of Regulatory T Cell (Treg) Differentiation
-
Mechanism of Action: D-mannose stimulates the differentiation of both human and mouse naïve CD4+ T cells into Foxp3+ Tregs.[1][3][4] This induction is mediated by the activation of latent transforming growth factor-beta (TGF-β).[1][2][4][5] The activation of TGF-β is dependent on two key events: the upregulation of integrin αvβ8 and an increase in reactive oxygen species (ROS).[1][4][5] The rise in ROS is a consequence of a metabolic shift within the T cells, from glycolysis to increased fatty acid oxidation (FAO).[1][4][5]
-
Signaling Pathway:
Suppression of Effector T Cells
D-mannose has been observed to suppress the proliferation of naïve T cells following T cell receptor (TCR) stimulation.[4][6] This is accompanied by a decrease in the mRNA expression of cytokines associated with Th1 (IFN-γ, IL-2) and Th2 (IL-4, IL-10) lineages.[6]
Enhancement of Anti-Tumor Immunity
Recent studies indicate that D-mannose can enhance anti-tumor immunity by promoting a stem-like phenotype in T cells.[7][8] This is achieved through metabolic reprogramming and O-GlcNAcylation of β-catenin, which sustains the expression of the transcription factor TCF1, a key regulator of T cell stemness.[8]
Quantitative Data Summary
| Effect of D-Mannose on T Cells | Cell Type | Observation | Concentration/Dosage | Reference |
| Treg Induction | Mouse Naïve CD4+ T cells | Dose-dependent increase in Foxp3+ cells | 0-50 mM (in vitro) | [4][5] |
| Proliferation | Mouse Naïve CD4+ T cells | Suppression of proliferation after 48-72h | Not specified | [4][6] |
| Cytokine Expression | Mouse Naïve CD4+ T cells | Decreased mRNA levels of Ifng, Il2, Il4, Il10 | Not specified | [6] |
| Treg Induction | Human Naïve CD4+ T cells | Stimulation of Treg differentiation | Not specified | [1][4] |
Impact on Macrophage Function and Polarization
D-mannose exhibits significant anti-inflammatory effects on macrophages by suppressing pro-inflammatory pathways and modulating their polarization.
Inhibition of Pro-inflammatory Cytokine Production
-
Mechanism of Action: D-mannose can limit the production of Interleukin-1β (IL-1β) in lipopolysaccharide (LPS)-induced macrophages.[2][9] This is achieved by impairing glycolysis through the accumulation of mannose-6-phosphate, which in turn suppresses succinate-mediated activation of HIF-1α, a key transcription factor for Il1b expression.[9] Another proposed mechanism involves D-mannose acting as a V-ATPase inhibitor.[10] This inhibition leads to the activation of AMPK, which subsequently down-regulates the NF-κB signaling pathway, a critical driver of M1 macrophage polarization and inflammatory cytokine production.[10]
-
Signaling Pathways:
Modulation of Macrophage Polarization
D-mannose has been shown to suppress LPS-stimulated M1 macrophage polarization while not affecting IL-4 induced M2 polarization.[10] However, other studies suggest that certain mannose derivatives can modulate M1/M2 polarization via PPARγ activation, indicating a complex regulatory role.[11]
Effects on Phagocytosis and Bacterial Killing
By inhibiting V-ATPase and causing defects in lysosomal acidification, D-mannose has been shown to inhibit macrophage phagocytosis and bacterial killing capabilities.[10]
Impact on Dendritic Cell (DC) Function
The direct effects of D-mannose on dendritic cell differentiation and function are less well-defined compared to T cells and macrophages. However, the mannose receptor (MR, CD206), a C-type lectin highly expressed on immature DCs, plays a crucial role in their function.[12][13][14]
Mannose Receptor-Mediated Antigen Uptake
The mannose receptor is a key component of the DC's antigen capture machinery, mediating the endocytosis of glycosylated antigens.[14][15][16] This allows DCs to internalize and process antigens for presentation to T cells.[12][14] The interaction of ligands with the mannose receptor can influence the subsequent immune response.
Induction of Tolerogenic Phenotypes
Targeting antigens to the mannose receptor on DCs has been linked to the induction of antigen-specific tolerance.[12] The interaction of the mannose receptor on antigen-presenting cells with CD45 on T cells can lead to T cell reprogramming and the upregulation of tolerance-associated genes.[12]
Experimental Protocols
This section outlines general methodologies for key experiments cited in the literature. Specific details should be referenced from the primary publications.
In Vitro T Cell Differentiation Assay
-
Cell Isolation: Isolate naïve CD4+ T cells (CD4+CD25-CD62L+) from mouse spleens or human peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Cell Culture: Culture naïve T cells in complete RPMI-1640 medium.
-
Stimulation: Coat culture plates with anti-CD3 (e.g., 5 µg/mL) and add soluble anti-CD28 (e.g., 2 µg/mL) to the medium for T cell receptor (TCR) stimulation.
-
Treatment: Add D-mannose to the culture medium at desired concentrations (e.g., 1-50 mM). Include control groups with no sugar, glucose, or fructose.
-
Incubation: Culture the cells for 3-5 days at 37°C and 5% CO2.
-
Analysis: Analyze the differentiation of Tregs by intracellular staining for the transcription factor Foxp3 using flow cytometry. Supernatants can be collected to measure cytokine levels by ELISA or CBA.
Macrophage Polarization and Cytokine Production Assay
-
Cell Isolation: Isolate bone marrow-derived macrophages (BMDMs) from mice or monocytes from human PBMCs, and differentiate them into macrophages using M-CSF.
-
Cell Culture: Plate the macrophages in complete DMEM.
-
Treatment: Pre-treat the cells with D-mannose at various concentrations for a specified time (e.g., 2-4 hours).
-
Polarization: Induce M1 polarization by adding LPS (e.g., 100 ng/mL).
-
Incubation: Incubate for 18-24 hours.
-
Analysis:
-
Cytokines: Measure IL-1β, TNF-α, and IL-6 levels in the supernatant by ELISA.
-
Gene Expression: Analyze the mRNA expression of M1 markers (e.g., Nos2, Il1b) and M2 markers (e.g., Arg1, Mrc1) by qRT-PCR.
-
Protein Expression: Analyze protein levels of signaling molecules (e.g., phosphorylated NF-κB, HIF-1α) by Western blot.
-
Experimental Workflow Diagram
Conclusion and Future Directions
D-mannose demonstrates significant immunomodulatory potential, primarily by fostering a regulatory and anti-inflammatory environment. Its ability to induce Tregs and suppress macrophage-mediated inflammation highlights its therapeutic promise for autoimmune and inflammatory diseases.[2][17] Furthermore, its role in reshaping T cell differentiation for enhanced anti-tumor immunity opens new avenues for cancer immunotherapy.[7][8]
Future research should focus on elucidating the precise molecular mechanisms, particularly in dendritic cells, and conducting comprehensive preclinical and clinical studies to establish safe and effective dosing strategies. The interplay between D-mannose, the gut microbiome, and systemic immunity is another critical area for investigation.[2] Understanding these complex interactions will be paramount for translating the therapeutic potential of D-mannose into clinical applications.
References
- 1. D-mannose induces regulatory T cells and suppresses immunopathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mannose Treatment: A Promising Novel Strategy to Suppress Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uom-qa.qa.elsevierpure.com [uom-qa.qa.elsevierpure.com]
- 4. d-mannose induces regulatory T cells and suppresses immunopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 6. BIOCELL | Free Full-Text | Mannose metabolism and immune regulation: Insights into its therapeutic potential in immunology-related diseases [techscience.com]
- 7. researchgate.net [researchgate.net]
- 8. Mannose metabolism reshapes T cell differentiation to enhance anti-tumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. D-mannose acts as a V-ATPase inhibitor to suppress inflammatory cytokines generation and bacterial killing in macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enzymatic modification of d-mannose alleviates DSS-induced colonic inflammation in mice through macrophage polarization mediated by PPARγ - Food & Function (RSC Publishing) [pubs.rsc.org]
- 12. Frontiers | The Mannose Receptor: From Endocytic Receptor and Biomarker to Regulator of (Meta)Inflammation [frontiersin.org]
- 13. The dendritic cell mannose receptor mediates allergen internalization and maturation involving notch 1 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dendritic cells use macropinocytosis and the mannose receptor to concentrate macromolecules in the major histocompatibility complex class II compartment: downregulation by cytokines and bacterial products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 2024.sci-hub.se [2024.sci-hub.se]
- 16. The Mannose Receptor Ligands and the Macrophage Glycome - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Oral D-mannose treatment suppresses experimental autoimmune encephalomyelitis via induction of regulatory T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploring the connection between D-mannose and congenital disorders of glycosylation (CDG)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Congenital Disorders of Glycosylation (CDG) represent a class of rare, inherited metabolic diseases characterized by defects in the synthesis and modification of glycans, which are essential for the proper function of numerous proteins and lipids.[1] D-mannose, a C-2 epimer of glucose, holds a central position in the N-linked glycosylation pathway, serving as a critical precursor for the assembly of oligosaccharide chains. Dysregulation of mannose metabolism is a direct cause of several CDG subtypes, making it a focal point for both pathobiological understanding and therapeutic intervention.[2] This technical guide provides an in-depth exploration of the biochemical connection between D-mannose and CDG. It details the metabolic pathways, summarizes quantitative data from therapeutic trials, presents detailed experimental protocols for key diagnostic and research assays, and illustrates core concepts through logical and pathway diagrams. This document is intended to serve as a comprehensive resource for researchers, clinicians, and professionals in the field of drug development dedicated to advancing the understanding and treatment of these complex disorders.
The Central Role of D-Mannose in N-Linked Glycosylation
N-linked glycosylation is a fundamental post-translational modification essential for protein folding, stability, trafficking, and function. This intricate process is critically dependent on D-mannose. Mannose is a primary building block of the dolichol-linked oligosaccharide (LLO) precursor, which is assembled and then transferred to nascent polypeptide chains in the endoplasmic reticulum (ER). Defects in the synthesis of this LLO precursor are a common cause of the most severe forms of CDG, known as CDG-I.[3]
The journey of D-mannose from cellular uptake to its incorporation into a glycoprotein (B1211001) is a multi-step enzymatic process. While cells can synthesize mannose from glucose, the direct uptake of extracellular mannose provides a highly efficient route for glycosylation.[4] Once inside the cell, D-mannose is shunted into the glycosylation pathway through a series of activation steps to form two critical mannose donors: GDP-mannose and dolichol-phosphate-mannose (Dol-P-Man).
D-Mannose Metabolic Pathway
The metabolic activation of D-mannose is a critical pathway for N-linked glycosylation. Defects at several key enzymatic steps in this pathway lead to specific types of CDG.
-
Phosphorylation: Upon entering the cell, D-mannose is phosphorylated by Hexokinase (HK) to form mannose-6-phosphate (B13060355) (Man-6-P).[5]
-
Isomerization to Man-1-P: Phosphomannomutase 2 (PMM2) converts Man-6-P to mannose-1-phosphate (Man-1-P).[4] A deficiency in this enzyme causes PMM2-CDG (formerly CDG-Ia), the most common type of CDG.[3][6]
-
Synthesis of GDP-Mannose: GDP-mannose pyrophosphorylase (GMPP) activates Man-1-P by reacting it with GTP to produce GDP-mannose. GDP-mannose is the primary donor for the initial mannose residues added to the LLO on the cytosolic side of the ER.[7]
-
Synthesis of Dol-P-Man: Dolichol-phosphate-mannose (Dol-P-Man) synthase utilizes GDP-mannose and dolichol-phosphate to form Dol-P-Man. This activated mannose donor is essential for adding the final four mannose residues to the LLO within the ER lumen.[8]
An alternative entry point into this pathway exists through the conversion of fructose-6-phosphate (B1210287) to Man-6-P, a reaction catalyzed by phosphomannose isomerase (MPI).[9] A deficiency in MPI leads to MPI-CDG (formerly CDG-Ib).[6]
D-Mannose as a Therapeutic Agent
The rationale for D-mannose supplementation in certain CDG types is to bypass the specific enzymatic block and provide the necessary substrate for the glycosylation machinery.[10] The success of this therapy is highly dependent on the location of the genetic defect.
-
MPI-CDG (CDG-Ib): This is the most established and successful application of D-mannose therapy.[10] Oral D-mannose supplementation bypasses the deficient MPI enzyme by providing mannose that can be directly phosphorylated to mannose-6-phosphate by hexokinase.[10] This treatment has been shown to resolve life-threatening symptoms such as protein-losing enteropathy, hypoglycemia, and coagulopathy.[10]
-
PMM2-CDG (CDG-Ia): The efficacy of D-mannose in PMM2-CDG is controversial. In theory, increasing the intracellular concentration of Man-6-P could drive the reaction forward despite a deficient PMM2 enzyme. While in vitro studies and a mouse model showed promise, initial short-term clinical trials in patients failed to show significant improvements.[4][11][12] However, a more recent long-term study with higher doses reported biochemical improvements in the majority of patients, suggesting a potential benefit that warrants further investigation.[8][13][14][15]
-
ALG1-CDG (CDG-Ik): ALG1 is a mannosyltransferase that uses GDP-mannose to build the LLO precursor.[2][16] The proposed mechanism for D-mannose therapy is that increasing the intracellular concentration of the substrate, GDP-mannose, may help drive the residual activity of the deficient ALG1 enzyme.[10] In vitro studies and a compassionate use case have shown some correction of the glycosylation defect.[2][17]
Quantitative Data on D-Mannose Therapy
The following tables summarize quantitative data from key clinical studies on D-mannose supplementation for different CDG subtypes.
Table 1: D-Mannose Therapy in MPI-CDG
| Study / Report | Patient Cohort | Dosage | Duration | Key Quantitative Outcomes |
| de Lonlay et al. (2020)[11] | 8 patients | Not specified, oral | Median 14.75 years | Resolution of diarrhea, hypoglycemia, and protein-losing enteropathy. Coagulation factors normalized. Liver fibrosis persisted. |
| Altassan et al. (2021)[9] | Consensus Guideline | 150-170 mg/kg/dose, 4-5 times daily | Lifelong | Recommended to maintain normal glucose levels. Aims to increase serum mannose >200 µmol/L. |
| Chen et al. (2025)[1] | 5 patients | Not specified, oral | Not specified | Diarrhea and hypoglycemia resolved within 1-2 weeks. Anemia, transaminases, and hypoalbuminemia improved in 4 of 5 patients. |
| Taday et al. (2022)[3] | 1 patient | Not specified, oral | >12 months | IgM levels and transferrin glycosylation improved to near-normal levels. |
Table 2: D-Mannose Therapy in PMM2-CDG
| Study / Report | Patient Cohort | Dosage | Duration | Key Quantitative Outcomes |
| Taday et al. (2020)[8][13][14][15] | 20 patients | 1-2 g/kg/day in 5 doses | Mean 57.75 months | 12 of 20 patients ("Responders") showed >50% increase in tetrasialo-transferrin from baseline. No severe side effects reported. |
| Grünert et al. (2019)[4][12] | 1 patient | 0.8 g/kg/day (intravenous) | 5 months | No biochemical or clinical improvement observed. Serum mannose levels remained below the therapeutic target for in vitro correction. |
| Mayatepek et al. (1997)[6] | 1 patient | 0.17 g/kg every 3.5h | 6 months | No improvement in glycosylation patterns or clinical benefits. |
Table 3: D-Mannose Therapy in ALG1-CDG
| Study / Report | Patient Cohort | Dosage | Duration | Key Quantitative Outcomes |
| Taday et al. (2021)[2] | 1 patient (compassionate use) | Started at 200 mg/kg/day, titrated up to 1 g/kg/day | 1 year | Preliminary data showed significant improvement in abnormal N-glycan profiles. Clinical improvement was difficult to quantify. |
Experimental Protocols
Accurate diagnosis and monitoring of CDG are crucial for patient management and the evaluation of therapeutic efficacy. The following sections provide detailed methodologies for key experiments.
Diagnostic and Monitoring Workflow
The diagnosis of CDG typically follows a multi-step process, starting with clinical suspicion and proceeding to biochemical screening and confirmatory genetic and/or enzymatic testing. D-mannose therapy monitoring relies on the repeated assessment of glycosylation biomarkers.
Phosphomannomutase (PMM) and Phosphomannose Isomerase (MPI) Enzyme Assays
These spectrophotometric assays are crucial for the specific diagnosis of PMM2-CDG and MPI-CDG, typically performed on leukocyte or fibroblast lysates.[6][18]
Principle: The activity of PMM or MPI is determined by coupling the reaction to a series of enzymatic steps that ultimately lead to the reduction of NADP⁺ to NADPH. The rate of NADPH production is measured by the increase in absorbance at 340 nm and is directly proportional to the enzyme activity.[6][18]
Methodology (Leukocyte preparation):
-
Isolate leukocytes from whole blood (e.g., using a buffy coat preparation).
-
Homogenize the cell pellet in a lysis buffer (e.g., 20 mM HEPES pH 7.1, 25 mM KCl, 1 mM DTT, with protease inhibitors).[18]
-
Disrupt cells by sonication and centrifuge to obtain a clear supernatant (cell extract).[18]
-
Determine the total protein concentration of the extract (e.g., using a Bradford or BCA assay) for normalization.
PMM Assay Reaction Mixture: [6]
-
50 mM HEPES buffer, pH 7.1
-
5 mM MgCl₂
-
100 µM Mannose-1-Phosphate (substrate)
-
100 µM Glucose-1,6-bisphosphate (co-factor)
-
Cell extract (e.g., 80 µl)
Procedure (PMM): [6]
-
Incubate the reaction mixture at 37°C for 90 minutes.
-
Stop the reaction by heating at 80°C for 5 minutes.
-
Centrifuge and collect the supernatant.
-
To the supernatant, add the coupling enzymes and NADP⁺:
-
Phosphoglucoisomerase (10 µg/ml)
-
Phosphomannose isomerase (3.5 µg/ml)
-
Glucose-6-phosphate dehydrogenase (10 µg/ml)
-
1 mM NADP⁺
-
-
Measure the increase in absorbance at 340 nm at 37°C.
MPI Assay Reaction Mixture: [6]
-
50 mM HEPES buffer, pH 7.1
-
5 mM MgCl₂
-
0.5 mM Mannose-6-Phosphate (substrate)
-
Phosphoglucoisomerase (10 µg/ml)
-
Glucose-6-phosphate dehydrogenase (2 µg/ml)
-
0.25 mM NADP⁺
-
Cell extract (e.g., 20 µl)
Procedure (MPI): [6]
-
Combine all reagents in a cuvette.
-
Immediately measure the increase in absorbance at 340 nm at 37°C in a continuous-reading spectrophotometer.
Calculation: Calculate the specific enzyme activity (e.g., in nmol/min/mg of protein) based on the rate of change in absorbance, the molar extinction coefficient of NADPH, and the protein concentration of the cell extract. Normal ranges for PMM and MPI in leukocytes are approximately 1.6–3.9 and 7–20 nmol/min/mg protein, respectively.[6]
Analysis of Serum Transferrin Glycosylation
Analysis of the N-glycans on serum transferrin is the gold-standard screening test for N-linked glycosylation disorders.[16][19]
Principle: Human transferrin has two N-glycosylation sites, each typically occupied by a bi-antennary glycan terminating with two negatively charged sialic acid residues, resulting in a tetra-sialo isoform.[3] In CDG-I, there is a loss of entire glycan chains, leading to an increase in di-sialo and a-sialo transferrin isoforms. In CDG-II, the glycan chains are present but incompletely processed, resulting in various truncated isoforms.[9] These isoforms can be separated based on their charge differences using isoelectric focusing (IEF) or by their mass using mass spectrometry (MS).[13][17]
Methodology 1: Isoelectric Focusing (IEF)
-
Sample Preparation: Serum samples are typically pre-treated with iron to ensure uniform charge.
-
Focusing: The treated serum is applied to a polyacrylamide or agarose (B213101) gel containing a pH gradient. An electric field is applied, causing the transferrin isoforms to migrate until they reach their isoelectric point (the pH at which their net charge is zero).
-
Detection: The separated isoforms are visualized by immunoblotting using an anti-transferrin antibody.
-
Interpretation: The resulting band pattern is compared to a healthy control. A CDG-I pattern shows a characteristic cathodic shift with increased di-sialo and a-sialo bands.[7]
Methodology 2: Mass Spectrometry (MS)
-
Sample Preparation: Transferrin can be immunopurified from serum. For intact protein analysis, the sample is desalted. For glycopeptide analysis, the purified transferrin is digested with trypsin.[5][17]
-
Analysis: The prepared sample is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS). The mass spectrometer measures the mass-to-charge ratio of the intact transferrin isoforms or the tryptic glycopeptides.[20]
-
Interpretation: The mass spectrum reveals the relative abundance of each glycoform. CDG-I is characterized by an increased abundance of transferrin lacking one or both glycan chains. CDG-II is identified by the presence of truncated or otherwise modified glycan structures.[5] This method provides more detailed structural information than IEF.[17]
Metabolic Labeling with Stable Isotope-Labeled D-Mannose
Metabolic labeling with stable isotopes like D-[¹³C]-Mannose is a powerful research tool to trace the metabolic flux of mannose into glycosylation pathways.[4][8]
Principle: Cells are cultured in a medium containing a stable isotope-labeled mannose precursor. This labeled mannose is metabolized by the cell and incorporated into newly synthesized glycoproteins. The extent of incorporation can be precisely quantified using mass spectrometry, which can distinguish between the labeled and unlabeled molecules based on their mass difference.[2]
Methodology:
-
Cell Culture: Plate cells (e.g., patient-derived fibroblasts) and grow to 70-80% confluency.[10]
-
Labeling Medium: Prepare a custom medium, typically glucose-free, supplemented with a known concentration of unlabeled glucose and the labeled mannose tracer (e.g., 50 µM D-Mannose-¹³C₆). The medium should also contain dialyzed fetal bovine serum to remove endogenous monosaccharides.[10]
-
Metabolic Labeling: Replace the standard medium with the labeling medium and incubate the cells for a defined period (e.g., 24-72 hours) to allow for incorporation of the tracer into glycoproteins.[10]
-
Glycoprotein Isolation: Harvest the cells, lyse them, and isolate total glycoproteins or a specific protein of interest.
-
Glycan Release and Analysis: Release the N-glycans from the isolated proteins (e.g., using the enzyme PNGase F). The released glycans are then analyzed by mass spectrometry.
-
Quantification: Determine the ratio of labeled to unlabeled mannose-containing glycans by analyzing their respective peak intensities in the mass spectrum. This ratio provides a quantitative measure of the flux of exogenous mannose into the glycosylation pathway.[4]
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. cloud-clone.com [cloud-clone.com]
- 3. Transferrin mutations at the glycosylation site complicate diagnosis of congenital disorders of glycosylation type I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry to Detect Diagnostic Glycopeptide Markers of Congenital Disorders of Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Leukocyte Phosphomannomutase and Phosphomannose Isomerase Activity in an Indian Cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transferrin isoelectric focusing for the investigation of congenital disorders of glycosylation: analysis of a ten-year experience in a Brazilian center - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. southtees.nhs.uk [southtees.nhs.uk]
- 10. benchchem.com [benchchem.com]
- 11. Clinical glycomics for the diagnosis of congenital disorders of glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A new strategy implementing mass spectrometry in the diag... [degruyterbrill.com]
- 13. Clinical diagnostics and therapy monitoring in the congenital disorders of glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Congenital Disorder of Glycosylation Transferrin [sickkids.ca]
- 16. Congenital Disorders of Glycosylation: What Clinicians Need to Know? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A new strategy implementing mass spectrometry in the diagnosis of congenital disorders of N-glycosylation (CDG) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Evaluation of Cell Models to Study Monocyte Functions in PMM2 Congenital Disorders of Glycosylation [frontiersin.org]
- 19. repository.usmf.md [repository.usmf.md]
- 20. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Effects of D-mannose on Tumor Cell Metabolism and Growth
Core Summary
D-mannose, a C-2 epimer of glucose, is emerging as a potent anti-cancer agent due to its unique ability to interfere with the altered metabolism of tumor cells.[1] Cancer cells are highly dependent on glucose to fuel their rapid proliferation, a phenomenon known as the Warburg effect.[2] D-mannose exploits this dependency by competing with glucose for transport and phosphorylation, leading to the inhibition of key metabolic pathways essential for tumor growth.[1] Its efficacy is particularly pronounced in tumor cells with low levels of the enzyme phosphomannose isomerase (PMI), which are unable to efficiently channel D-mannose into the glycolytic pathway.[1][3] This guide provides a comprehensive overview of the mechanisms of D-mannose, summarizing quantitative data on its biological effects, detailing key experimental protocols, and visualizing the implicated signaling pathways.
The Core Mechanism: Interference with Glucose Metabolism
D-mannose exerts its anti-tumor effects primarily by disrupting glycolysis, the central pathway for energy production in cancer cells.[2] Both glucose and D-mannose are taken up by cells via glucose transporters (GLUTs) and phosphorylated by hexokinase (HK).[1][4] While this initial step is similar, the subsequent metabolic fate of mannose-6-phosphate (B13060355) (M6P) is the critical determinant of D-mannose's therapeutic effect.[1]
-
In PMI-Low Cancer Cells: A low level of phosphomannose isomerase (PMI) prevents the efficient conversion of M6P to fructose-6-phosphate (B1210287) (F6P).[1] This leads to the intracellular accumulation of M6P, which competitively inhibits key glycolytic enzymes like phosphoglucose (B3042753) isomerase (PGI) and hexokinase (HK).[5][6] This metabolic "clog" disrupts glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle, ultimately starving the cancer cell of the energy and biosynthetic precursors needed for growth.[1][3][7]
-
In PMI-High Cancer Cells: Cells with high PMI expression can efficiently convert M6P to F6P, allowing D-mannose to be utilized as an energy source, thus rendering these cells resistant to its anti-proliferative effects.[1][8]
The level of PMI expression can, therefore, serve as a biomarker to predict tumor sensitivity to D-mannose therapy.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. D-Mannose and Cancer – Research Review [prevailovercancer.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. mdpi.com [mdpi.com]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. Mannose: A Sweet Option in the Treatment of Cancer and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mannose and phosphomannose isomerase regulate energy metabolism under glucose starvation in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
D-Mannose and its Role in Host-Pathogen Interactions: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
D-mannose, a C-2 epimer of glucose, is a naturally occurring monosaccharide that plays a pivotal role in host-pathogen interactions. While traditionally recognized for its prophylactic effects against urinary tract infections (UTIs) caused by uropathogenic Escherichia coli (UPEC), emerging research has unveiled its broader immunomodulatory functions. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the anti-adhesive and immunoregulatory properties of D-mannose. It details the competitive inhibition of bacterial adhesins, particularly the FimH adhesin of Type 1 fimbriae, and delves into the signaling pathways through which D-mannose modulates host immune responses, including the induction of regulatory T cells (Tregs). This document summarizes key quantitative data, provides detailed experimental protocols for studying these interactions, and includes visualizations of critical signaling pathways and experimental workflows to serve as a resource for researchers and professionals in the field of infectious diseases and drug development.
Introduction
D-mannose is a simple sugar that is absorbed in the upper gastrointestinal tract and largely excreted unchanged in the urine.[1] Its primary and most well-documented role in host-pathogen interactions is the prevention of bacterial adhesion to host tissues, a critical initial step in the pathogenesis of many infections.[2] This is particularly evident in the context of UTIs, where D-mannose acts as a competitive inhibitor of the bacterial adhesin FimH, located on the tip of type 1 fimbriae of UPEC.[3][4] By saturating FimH, D-mannose prevents the bacteria from binding to mannosylated proteins on the surface of urothelial cells, thereby facilitating their clearance through urination.[2][4]
Beyond this anti-adhesive mechanism, D-mannose has been shown to exert significant immunomodulatory effects. It can suppress immunopathology in models of autoimmune diseases by inducing the generation of regulatory T cells (Tregs).[5][6] This is achieved through the activation of latent transforming growth factor-beta (TGF-β), a process dependent on integrin αvβ8 and the generation of reactive oxygen species (ROS).[5] This guide will explore these dual roles of D-mannose in detail, providing the necessary technical information for researchers to investigate and potentially exploit these mechanisms for therapeutic purposes.
Anti-Adhesive Properties of D-Mannose
The anti-adhesive properties of D-mannose are primarily attributed to its structural similarity to the mannose-containing glycans on the surface of host epithelial cells. This allows it to act as a soluble receptor analogue, competitively inhibiting the binding of pathogens.
Mechanism of Action against Uropathogenic E. coli (UPEC)
The vast majority of UTIs are caused by UPEC, which utilize type 1 fimbriae to adhere to and invade urothelial cells.[7] The FimH adhesin at the tip of these fimbriae specifically recognizes and binds to mannosylated uroplakins on the bladder epithelium.[2][8]
D-mannose in the urine can competitively bind to the mannose-binding pocket of FimH, effectively blocking the adhesin and preventing bacterial attachment to the urothelium.[2][9] This inhibition is concentration-dependent and has been demonstrated in numerous in vitro and in vivo studies.[10][11]
Quantitative Data on Anti-Adhesive and Anti-Invasive Effects
The efficacy of D-mannose in inhibiting bacterial adhesion, invasion, and biofilm formation has been quantified in several studies. The following table summarizes key findings.
| Pathogen | Assay | Cell Line | Parameter | Value | Reference |
| E. coli EC14 | Adhesion Inhibition | TCC-5637 (urothelial) | IC50 | 0.51 mg/mL | [8][10] |
| E. coli EC14 | Invasion Inhibition | TCC-5637 (urothelial) | IC50 | 0.30 mg/mL | [8][10] |
| E. coli | Biofilm Inhibition | - | IC50 | 50 mg/mL | [8][10] |
| Poly-D-mannose vs S. typhimurium | Biofilm Inhibition | - | Inhibition at 2 mg/mL | 68.0% ± 3.9% | [12][13] |
| Poly-D-mannose vs E. coli O157:H7 | Biofilm Inhibition | - | Inhibition at 2 mg/mL | 37.6% ± 2.9% | [12][13] |
| Poly-D-mannose vs S. aureus | Biofilm Inhibition | - | Inhibition at 2 mg/mL | 33.7% ± 6.4% | [12][13] |
| Poly-D-mannose vs B. cereus | Biofilm Inhibition | - | Inhibition at 2 mg/mL | 47.5% ± 4.0% | [12][13] |
Interactions with Other Pathogens
While the best-characterized interaction is with UPEC, D-mannose has shown inhibitory effects against other pathogens that utilize mannose-specific lectins for adhesion.
-
Candida albicans : Mannose-containing moieties on the surface of C. albicans are involved in its adherence to human buccal cells. The presence of α-D-methyl mannopyranoside can inhibit this adherence.[9][14]
-
Influenza Virus : Some studies suggest that mannose-binding lectins can inhibit influenza virus entry by recognizing viral hemagglutinin. While direct data on D-mannose supplementation is limited, the principle of targeting mannose-specific viral proteins is an area of interest.
Immunomodulatory Role of D-Mannose
Recent research has illuminated a significant role for D-mannose in modulating the host immune response, extending its therapeutic potential beyond its anti-adhesive properties.
Induction of Regulatory T cells (Tregs)
Oral administration of D-mannose has been shown to suppress immunopathology in mouse models of autoimmune diabetes and airway inflammation by increasing the proportion of Foxp3+ regulatory T cells (Tregs).[5][6]
Signaling Pathway: TGF-β Activation
The induction of Tregs by D-mannose is mediated through the activation of latent TGF-β.[5][15] This process involves several key steps:
-
Increased Fatty Acid Oxidation (FAO): D-mannose treatment in T cells leads to a decrease in glycolysis and an increase in FAO.[5]
-
Reactive Oxygen Species (ROS) Production: The heightened FAO results in increased production of ROS.[5][15]
-
Upregulation of Integrin αvβ8: D-mannose upregulates the expression of integrin αvβ8 on T cells.[5]
-
Activation of Latent TGF-β: Both increased ROS and upregulated integrin αvβ8 contribute to the activation of TGF-β from its latent form.[5][15]
-
Treg Differentiation: Activated TGF-β then promotes the differentiation of naive CD4+ T cells into Foxp3+ Tregs.[5][6]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. bmjopen.bmj.com [bmjopen.bmj.com]
- 4. D-Mannose Enhanced Immunomodulation of Periodontal Ligament Stem Cells via Inhibiting IL-6 Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Comparative Structure-Function Analysis of Mannose-Specific FimH Adhesins from Klebsiella pneumoniae and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. D-MannosE to prevent Recurrent urinary tract InfecTions (MERIT): protocol for a randomised controlled trial — NIHR School for Primary Care Research [spcr.nihr.ac.uk]
- 8. Pharmacodynamics of D-mannose in the prevention of recurrent urinary infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evidence for mannose-mediated adherence of Candida albicans to human buccal cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rational Design Strategies for FimH Antagonists: New Drugs on the Horizon for Urinary Tract Infection and Crohn's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. mdpi.com [mdpi.com]
- 13. A Poly-D-Mannose Synthesized by a One-Pot Method Exhibits Anti-Biofilm, Antioxidant, and Anti-Inflammatory Properties In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evidence for mannose-mediated adherence of Candida albicans to human buccal cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. D-mannose induces regulatory T cells and suppresses immunopathology - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Blood-Brain Barrier: An In-depth Technical Guide to D-Mannose Transport
For Researchers, Scientists, and Drug Development Professionals
Introduction
The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside. This barrier is crucial for maintaining the delicate homeostasis of the brain's microenvironment. However, it also poses a significant challenge for the delivery of therapeutic agents to the brain. Understanding the transport mechanisms of essential nutrients, such as the hexose (B10828440) D-mannose (B1359870), across the BBB is pivotal for developing strategies to overcome this barrier and for elucidating the roles of these nutrients in brain health and disease.
D-mannose, a C-2 epimer of glucose, is a monosaccharide of significant biological importance, particularly in protein glycosylation and immune modulation. Recent research has highlighted its potential therapeutic effects in various neurological conditions, including multiple sclerosis, traumatic brain injury, and glioma, owing to its anti-inflammatory and neuroprotective properties.[1][2][3] This guide provides a comprehensive technical overview of the mechanisms governing D-mannose transport across the BBB, detailed experimental protocols for its study, and an exploration of the signaling pathways it modulates within the CNS.
Mechanisms of D-Mannose Transport Across the Blood-Brain Barrier
The transport of D-mannose from the blood into the brain is primarily a carrier-mediated process, utilizing the same family of transporters as glucose.
Facilitated Diffusion via Glucose Transporters (GLUTs)
D-mannose crosses the BBB via facilitated diffusion, a passive transport mechanism that does not require energy but relies on specific carrier proteins. This transport is mediated by members of the solute carrier family 2 (SLC2A), commonly known as glucose transporters (GLUTs).[4] The brain endothelial cells that form the BBB are enriched with GLUT1, which is present on both the luminal and abluminal membranes, facilitating the transport of glucose and other hexoses into the brain.[5] Neurons, on the other hand, predominantly express the high-affinity GLUT3 transporter.[6]
While GLUT1 is the primary transporter for glucose across the BBB, it also demonstrates affinity for other hexoses, including D-mannose.[4][5] However, the affinity of GLUT1 for D-mannose is lower than its affinity for D-glucose.[6] This is a critical consideration in the context of physiological concentrations, where glucose is present at much higher levels than mannose and will therefore be the preferred substrate for GLUT1-mediated transport.[7]
Some studies suggest the existence of a more specific, high-affinity mannose transporter in mammalian cells that is not as readily competed by glucose, although this transporter has not been definitively characterized at the BBB.[7][8]
Quantitative Data on D-Mannose Transport
The kinetics of D-mannose transport across the BBB can be described by the Michaelis-Menten equation, which relates the rate of transport to the concentration of the substrate. The key parameters are:
-
Km (Michaelis constant): The concentration of the substrate at which the transport rate is half of the maximum velocity. A lower Km indicates a higher affinity of the transporter for the substrate.
-
Vmax (Maximum velocity): The maximum rate of transport when the transporter is saturated with the substrate.
The following table summarizes the available quantitative data for D-mannose transport across the blood-brain barrier compared to other hexoses.
| Hexose | Km (mM) | Vmax (μmol/g/min) | Species | Experimental Model | Reference |
| D-Mannose | 21 | 1.56 | Rat | In vivo (tritiated-water reference technique) | [9] |
| D-Glucose | 9 | 1.56 | Rat | In vivo (tritiated-water reference technique) | [9][10] |
| 2-Deoxy-D-glucose | 6 | 1.56 | Rat | In vivo (tritiated-water reference technique) | [9][10] |
| D-Galactose | 40 | 1.56 | Rat | In vivo (tritiated-water reference technique) | [9][10] |
| 3-O-methyl-D-glucose | 10 | 1.56 | Rat | In vivo (tritiated-water reference technique) | [9] |
Experimental Protocols for Studying D-Mannose Transport
A variety of in vitro and in vivo methods are employed to investigate the transport of D-mannose across the BBB.
In Vitro Transwell Permeability Assay
This assay utilizes a cell culture insert with a porous membrane to create a two-compartment system, mimicking the luminal (blood) and abluminal (brain) sides of the BBB.
Methodology:
-
Cell Culture:
-
Coat the apical side of a Transwell® insert (e.g., 0.4 µm pore size) with a suitable extracellular matrix component, such as a mixture of collagen IV and fibronectin.
-
Seed brain microvascular endothelial cells (BMECs), either primary cells or an immortalized cell line (e.g., hCMEC/D3), onto the coated insert.
-
For a more physiologically relevant model, co-culture the BMECs with astrocytes and/or pericytes, which can be seeded on the basolateral side of the insert or in the bottom of the well.
-
Culture the cells until a confluent monolayer is formed, characterized by high transendothelial electrical resistance (TEER).
-
-
Transport Experiment:
-
Wash the cell monolayer with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Add the transport buffer containing a known concentration of radiolabeled D-mannose (e.g., [3H]-D-mannose or [14C]-D-mannose) to the apical (donor) chamber.
-
To study inhibition, pre-incubate the cells with potential inhibitors (e.g., unlabeled D-glucose, cytochalasin B, phloretin) before adding the radiolabeled D-mannose.
-
At specified time points, collect samples from the basolateral (receiver) chamber.
-
Measure the radioactivity in the collected samples using a scintillation counter.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) to quantify the rate of D-mannose transport across the endothelial monolayer.
-
In Situ Brain Perfusion
This in vivo technique allows for the precise control of the composition of the fluid delivered to the brain's vasculature, enabling the measurement of transport kinetics under physiological conditions.
Methodology:
-
Animal Preparation:
-
Anesthetize the animal (typically a rat or mouse).
-
Expose the common carotid artery and ligate its external branches.
-
Insert a catheter into the common carotid artery for the infusion of the perfusion fluid.
-
-
Perfusion:
-
Initiate the perfusion with a physiological buffer (e.g., Krebs-Ringer bicarbonate buffer) to wash out the blood.
-
Switch to the perfusion fluid containing a known concentration of radiolabeled D-mannose and a vascular space marker (e.g., [14C]-sucrose or [3H]-inulin).
-
Perfuse for a short, defined period (e.g., 15-60 seconds).
-
-
Sample Collection and Analysis:
-
Decapitate the animal and collect the brain.
-
Homogenize the brain tissue and measure the radioactivity of both the D-mannose and the vascular space marker using a scintillation counter.
-
Calculate the brain uptake of D-mannose, correcting for the amount of tracer remaining in the vascular space.
-
-
Kinetic Analysis:
-
Perform the perfusion with varying concentrations of unlabeled D-mannose to determine the Km and Vmax of the transport system.
-
Signaling Pathways Modulated by D-Mannose in the CNS
Beyond its role as a metabolic substrate, D-mannose has been shown to modulate key signaling pathways involved in neuroinflammation and cellular stress.
D-Mannose and Myeloperoxidase (MPO) Activity
D-mannose exhibits a dual role in regulating the activity of myeloperoxidase (MPO), a pro-inflammatory enzyme implicated in oxidative stress in neuroinflammatory diseases.
-
Inhibition of MPO-mediated Inflammation: D-mannose can attenuate MPO-mediated inflammatory signaling by interacting with the Macrophage Mannose Receptor (MMR), also known as CD206, on the surface of macrophages and microglia. This interaction can reduce the pro-inflammatory response of these immune cells.[11]
-
Enhancement of MPO Enzymatic Activity: Paradoxically, D-mannose can also increase the enzymatic activity of MPO through N-glycosylation of the MPO protein. This enhanced activity may contribute to a more robust, albeit localized, host immune response.[12][13]
D-Mannose and AMPK Signaling
AMP-activated protein kinase (AMPK) is a master regulator of cellular energy homeostasis. D-mannose has been shown to activate AMPK, leading to neuroprotective effects, particularly in the context of traumatic brain injury.
The activation of AMPK by D-mannose can occur through the Ca²⁺/CaMKK2 pathway and a lysosomal pathway involving AXIN-LKB1-v-ATPase. Activated AMPK can then phosphorylate downstream targets to modulate cellular processes such as mitophagy (the selective degradation of mitochondria by autophagy) and inhibit inflammasome activation, thereby reducing neuronal apoptosis and protecting against BBB disruption.
Experimental Workflow for Investigating D-Mannose Transport and Effects
A logical workflow for a comprehensive investigation of D-mannose transport across the BBB and its subsequent effects would involve a multi-tiered approach, from in vitro characterization to in vivo validation.
References
- 1. Characterization of Bovine Glucose Transporter 1 Kinetics and Substrate Specificities in Xenopus Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. D-Mannose Slows Glioma Growth by Modulating Myeloperoxidase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Drug transport across the blood–brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nanoparticle transport across the blood brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural comparison of GLUT1 to GLUT3 reveal transport regulation mechanism in sugar porter family - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mannose enters mammalian cells using a specific transporter that is insensitive to glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Kinetics of blood-brain transport of hexoses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. d-mannose suppresses oxidative response and blocks phagocytosis in experimental neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
The Influence of D-mannose on Gut Microbiota Composition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-mannose (B1359870), a naturally occurring C-2 epimer of glucose, has garnered significant scientific interest for its potential to modulate the gut microbiota and influence host physiology. Primarily known for its application in preventing urinary tract infections, emerging evidence reveals its profound effects on the composition and function of the intestinal microbiome. This technical guide provides an in-depth analysis of the current understanding of D-mannose's influence on gut microbiota, its immunomodulatory sequelae, and the underlying molecular mechanisms. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of D-mannose as a prebiotic agent. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex biological pathways to facilitate further research and development in this promising field.
Introduction
The gut microbiota is a complex ecosystem of microorganisms that plays a pivotal role in host health, influencing metabolism, immunity, and even neurological function. Dysbiosis, an imbalance in this microbial community, is associated with a myriad of diseases, including obesity, inflammatory bowel disease (IBD), and metabolic syndrome. Prebiotics, non-digestible food ingredients that selectively stimulate the growth and/or activity of beneficial bacteria in the colon, are a promising therapeutic strategy to correct dysbiosis and promote health.
D-mannose is a monosaccharide that is poorly metabolized by humans and is largely excreted unchanged in the urine.[1][2] This property allows it to reach the lower gastrointestinal tract, where it can be utilized by gut bacteria. Recent studies have demonstrated that D-mannose supplementation can significantly alter the gut microbiota, leading to beneficial effects on host metabolism and immune function.[3][4] This guide will delve into the technical details of these findings, providing a foundation for future research and therapeutic development.
Impact of D-mannose on Gut Microbiota Composition
D-mannose supplementation has been shown to induce significant shifts in the composition of the gut microbiota, most notably by altering the ratio of the two dominant phyla, Bacteroidetes and Firmicutes. An increased Bacteroidetes to Firmicutes ratio is often associated with a lean phenotype and improved metabolic health.[3][4]
Quantitative Changes in Gut Microbiota
The following tables summarize the key quantitative changes in gut microbiota composition observed in preclinical studies following D-mannose supplementation.
Table 1: Effect of D-mannose on the Bacteroidetes to Firmicutes Ratio in a High-Fat Diet (HFD) Mouse Model
| Treatment Group | Bacteroidetes Abundance (%) | Firmicutes Abundance (%) | Bacteroidetes:Firmicutes Ratio | Fold Change vs. HFD | Reference |
| Normal Diet (ND) | ~35 | ~55 | ~0.64 | - | [3] |
| High-Fat Diet (HFD) | ~15 | ~75 | ~0.20 | - | [3] |
| HFD + D-mannose (initiated at 0 weeks) | ~23 | ~60 | ~0.38 | 1.9 | [3] |
| HFD + D-mannose (initiated at 3 weeks) | ~20 | ~65 | ~0.31 | 1.55 | [3] |
Data are approximated from graphical representations in the cited literature and are intended for comparative purposes.
Table 2: Changes in Relative Abundance of Specific Bacterial Genera
| Bacterial Genus | Change with D-mannose | Disease Context | Reference |
| Bacteroides | Increased | Obesity | [3] |
| Faecalibaculum | Increased | Obesity | [5][6] |
| Akkermansia | Increased | Obesity | [5][6] |
| Bifidobacterium | Increased | Colitis | [7] |
| Lactobacillus | Increased | Colitis | [7] |
Immunomodulatory Effects of D-mannose
The alterations in the gut microbiota induced by D-mannose have significant downstream effects on the host immune system. A key finding is the induction of regulatory T cells (Tregs), a subset of T cells crucial for maintaining immune tolerance and suppressing inflammatory responses.[8][9][10]
Induction of Regulatory T cells (Tregs)
D-mannose has been shown to promote the differentiation of naive CD4+ T cells into Foxp3+ Tregs.[9][10] This effect is mediated, at least in part, by the activation of Transforming Growth Factor-beta (TGF-β), a key cytokine in Treg development.[8][11]
Signaling Pathway of D-mannose-Induced Treg Differentiation
The mechanism by which D-mannose promotes TGF-β activation involves an increase in reactive oxygen species (ROS) and the upregulation of integrin αvβ8 on T cells.[8][11] This signaling cascade ultimately leads to the conversion of latent TGF-β to its active form, which then drives Treg differentiation.
Impact on Host Metabolism
D-mannose supplementation has been demonstrated to have beneficial effects on host metabolism, particularly in the context of diet-induced obesity. These effects are closely linked to the observed changes in the gut microbiota.
Short-Chain Fatty Acid (SCFA) Production
SCFAs, such as acetate, propionate, and butyrate, are metabolites produced by bacterial fermentation of non-digestible carbohydrates in the colon. They serve as an energy source for colonocytes and have systemic anti-inflammatory and metabolic benefits. Studies have shown that D-mannose can increase the fecal concentration of SCFAs.[3]
Table 3: Fecal Short-Chain Fatty Acid Concentrations in a High-Fat Diet (HFD) Mouse Model with D-mannose Supplementation
| Metabolite | HFD (μmol/g) | HFD + D-mannose (μmol/g) | p-value | Reference |
| Acetate | ~15 | ~20 | < 0.05 | [3] |
| Propionate | ~5 | ~7 | < 0.05 | [3] |
| Butyrate | ~2 | ~4 | < 0.05 | [3] |
Data are approximated from graphical representations in the cited literature and are intended for comparative purposes.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to study the effects of D-mannose on the gut microbiota.
Animal Models
Preclinical studies have primarily utilized mouse models of diet-induced obesity and chemically induced colitis (e.g., dextran (B179266) sulfate (B86663) sodium - DSS).[3][12]
Gut Microbiota Analysis: 16S rRNA Gene Sequencing
-
Fecal DNA Extraction: Genomic DNA is isolated from fecal samples using commercially available kits (e.g., QIAamp DNA Stool Mini Kit) with a bead-beating step to ensure efficient lysis of bacterial cells.[3][13]
-
PCR Amplification: The V3-V4 hypervariable regions of the 16S rRNA gene are amplified using specific primers (e.g., 341F and 806R).[2][14]
-
Library Preparation and Sequencing: Amplicon libraries are prepared and sequenced on a platform such as Illumina MiSeq.[14]
-
Data Analysis: Sequencing reads are processed using pipelines like QIIME or DADA2 for quality filtering, operational taxonomic unit (OTU) picking or amplicon sequence variant (ASV) inference, and taxonomic assignment.[8][15]
Metabolomic Analysis: Short-Chain Fatty Acids
-
Sample Preparation: Fecal samples are homogenized, and the supernatant is collected for derivatization.[3][11]
-
Derivatization: SCFAs are derivatized to enhance their detection by mass spectrometry. A common method is derivatization with 3-nitrophenylhydrazine (B1228671) (3NPH).[11][16]
-
LC-MS/MS Analysis: Derivatized SCFAs are quantified using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[11][16] Stable isotope-labeled internal standards are used for accurate quantification.[11]
Implications for Drug Development
The prebiotic and immunomodulatory properties of D-mannose make it an attractive candidate for therapeutic development.
Pharmacokinetics and Safety
Orally administered D-mannose is well-absorbed, with approximately 90% being absorbed in the upper gastrointestinal tract.[1] It has a short plasma half-life and is primarily excreted unchanged in the urine.[1] Importantly, it does not significantly impact blood glucose levels, making it a safe option for metabolic studies.[2] Long-term use of D-mannose is considered safe, with a low risk of adverse effects.[2][17]
Clinical Trial Considerations
Clinical trials investigating D-mannose for gut-related indications are still in early stages. For urinary tract infections, dosages of 1-2 grams daily have been used for prophylactic purposes over several months.[18] Future clinical trials focusing on the gut microbiota should consider similar dosages and durations, with key endpoints including changes in microbiota composition (e.g., Bacteroidetes:Firmicutes ratio), SCFA levels, and markers of inflammation and metabolic health.
Conclusion
D-mannose demonstrates significant potential as a prebiotic agent capable of beneficially modulating the gut microbiota. Its ability to increase the Bacteroidetes to Firmicutes ratio, promote the growth of beneficial bacteria, and enhance the production of SCFAs underscores its therapeutic potential for metabolic and inflammatory conditions. Furthermore, the elucidation of its immunomodulatory mechanism, particularly the induction of Tregs via the TGF-β pathway, opens new avenues for its application in autoimmune and inflammatory diseases. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic benefits of D-mannose. Further well-controlled clinical trials are warranted to translate these promising preclinical findings into tangible clinical applications.
References
- 1. biorxiv.org [biorxiv.org]
- 2. mdpi.com [mdpi.com]
- 3. A targeted metabolomic protocol for short-chain fatty acids and branched-chain amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Mannose Treatment: A Promising Novel Strategy to Suppress Inflammation [frontiersin.org]
- 5. Analysis of the gut microbiota by 16S rRNA sequencing and taxonomic assignment of reads [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Sampling of intestinal microbiota and targeted amplification of bacterial 16S rRNA genes for microbial ecologic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-mannose induces regulatory T cells and suppresses immunopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. D-mannose induces regulatory T cells and suppresses immunopathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lipidmaps.org [lipidmaps.org]
- 12. Inflammatory Bowel Disease: A Review of Pre-Clinical Murine Models of Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. 2.7. Gut microbiome analysis by 16S rRNA sequencing [bio-protocol.org]
- 15. mdpi.com [mdpi.com]
- 16. Mannose Alters Gut Microbiome, Prevents Diet-Induced Obesity, and Improves Host Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bmjopen.bmj.com [bmjopen.bmj.com]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
A Technical Guide to D-Mannose Receptors and Their Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the primary D-mannose (B1359870) receptors, their mechanisms of action, and the intricate signaling pathways they govern. D-mannose receptors are a class of C-type lectin receptors (CLRs) that play a pivotal role in the innate and adaptive immune systems by recognizing mannose-containing glycans on the surface of various pathogens and endogenous glycoproteins. Understanding these receptors and their signaling cascades is crucial for developing novel therapeutics for infectious diseases, autoimmune disorders, and cancer.
The Mannose Receptor (MR/CD206)
The Macrophage Mannose Receptor (MR), also known as CD206, is a 175 kDa type I transmembrane protein predominantly expressed on the surface of macrophages, immature dendritic cells (DCs), and liver sinusoidal endothelial cells.[1][2] It functions as a pattern recognition receptor (PRR) in innate immunity and plays a significant role in antigen processing and presentation, as well as the clearance of glycoproteins from circulation.[1][3]
1.1. Structure and Ligand Recognition
The extracellular portion of the MR is composed of three distinct domains:
-
N-terminal Cysteine-Rich (CR) Domain: Binds to sulfated glycans.[2][4]
-
Fibronectin Type II (FNII) Repeat Domain: Binds to collagens.[1]
-
Eight C-type Lectin Domains (CTLDs): CTLDs 4 and 5 are primarily responsible for the calcium-dependent recognition of terminal mannose, fucose, and N-acetylglucosamine (GlcNAc) residues on pathogen surfaces.[1][5]
The cytoplasmic tail of the MR lacks any known signaling motifs, indicating that it cannot transduce signals independently.[1][2] Instead, it relies on collaboration with other cell surface receptors to initiate intracellular signaling cascades.[1][3][6]
1.2. MR-Mediated Signaling Pathways
Despite its lack of an intrinsic signaling domain, MR engagement is essential for producing both pro- and anti-inflammatory cytokines.[6] This is achieved through crosstalk with other PRRs, most notably Toll-like receptors (TLRs).
-
Crosstalk with TLR2: The MR can form a complex with TLR2 on the cell surface. Upon recognition of pathogens like Pneumocystis carinii, this MR-TLR2 co-expression is required to trigger a signaling cascade that results in the secretion of cytokines such as IL-8.[1][3][5]
-
Crosstalk with TLR4: MR engagement can negatively modulate TLR4 signaling. The binding of mannose-based ligands to MR can downregulate TLR4-induced expression of indoleamine 2,3-dioxygenase (IDO) and the production of IL-12p70 by dendritic cells, which in turn affects T helper cell polarization.[7][8]
-
Cytokine Production: The attachment of Candida albicans to macrophages induces the production of IL-1β, IL-6, and GM-CSF, a response that is mediated by the MR.[9]
1.3. Role in Phagocytosis
The MR is a key receptor for the phagocytosis of numerous pathogens, including Candida albicans, Leishmania donovani, and Mycobacterium tuberculosis.[1][10] MR-mediated phagocytosis has unique characteristics:
-
It can occur without triggering a respiratory burst (the production of reactive oxygen species).[10]
-
It can lead to the formation of phagosomes that exhibit limited fusion with lysosomes, a strategy that some pathogens, like M. tuberculosis, exploit to survive within macrophages.[11][12]
DC-SIGN (CD209)
Dendritic Cell-Specific Intercellular Adhesion Molecule-3-Grabbing Non-integrin (DC-SIGN), also known as CD209, is a type II transmembrane C-type lectin.[13] It is primarily expressed on dendritic cells and a subset of macrophages.[14]
2.1. Structure and Ligand Recognition
DC-SIGN functions as a pathogen recognition receptor by binding to high-mannose N-glycans on viruses (e.g., HIV, SARS-CoV-2), bacteria, and fungi.[13][14] It also functions as a cell adhesion molecule by binding to Intercellular Adhesion Molecule 2 (ICAM-2) and ICAM-3, facilitating interactions between DCs and T-cells or endothelial cells.[13][15]
2.2. DC-SIGN Signaling Pathway
Unlike the MR, DC-SIGN can initiate intracellular signaling. Ligand binding to DC-SIGN can trigger a cascade that modulates immune responses, often through the activation of the Raf-1 kinase.
-
Raf-1 Activation: DC-SIGN signaling can activate the GTPase Ras, which in turn recruits and activates Raf-1.[16] This leads to the activation of the downstream MEK-ERK pathway, influencing cytokine production and T-cell responses.
-
Modulation of TLR Signaling: DC-SIGN can also modulate TLR signaling at the level of the transcription factor NF-κB, often leading to the production of anti-inflammatory cytokines like IL-10.[17]
-
IL-4 Induced Expression: The expression of DC-SIGN itself is highly dependent on Interleukin-4 (IL-4). This induction involves multiple signaling pathways, with the ERK pathway being the most dominant, supplemented by the JAK-STAT and NF-κB pathways.[13]
Immunomodulatory Effects of D-Mannose
Beyond its role as a ligand for receptors, the monosaccharide D-mannose itself, when administered at supraphysiological levels, exerts direct immunomodulatory effects, particularly on T-cell differentiation and function.[18][19]
-
Induction of Regulatory T-cells (Tregs): Oral supplementation with D-mannose has been shown to suppress immunopathology in mouse models of autoimmune diabetes and airway inflammation.[18][19] This effect is mediated by the induction of Foxp3+ regulatory T-cells (Tregs).[18][20]
-
Mechanism of Treg Induction: D-mannose promotes the differentiation of naive CD4+ T-cells into Tregs by enhancing the activation of latent Transforming Growth Factor-β (TGF-β).[18] This TGF-β activation is dependent on the upregulation of integrin αvβ8 and an increase in reactive oxygen species (ROS) generated by fatty acid oxidation (FAO) within the T-cell.[18][21]
Quantitative Data Summary
The binding affinity of D-mannose receptors to their ligands is a critical parameter. The data is often presented as the dissociation constant (KD) or the half-maximal inhibitory concentration (IC50).
| Receptor | Ligand(s) | Affinity Metric | Value | Reference(s) |
| Mannose Receptor (MR) | Various high-mannose mAbs | Apparent KD | 2.7 - 6.3 µM | [22] |
| Mannose Receptor (MR) | Ribonuclease B (high-mannose) | Apparent KD | 1.3 µM | [22] |
| DC-SIGN | Man51-BSA | IC50 | 0.05 µg/mL | [23] |
| DC-SIGN | Fuc42-BSA | IC50 | 0.08 µg/mL | [23] |
| DC-SIGN | GlcNAc44-BSA | IC50 | 0.4 µg/mL | [23] |
Note: Affinity values can vary significantly based on the specific ligand, its valency, and the experimental assay used.
Key Experimental Protocols
Investigating D-mannose receptor signaling requires a combination of immunological, biochemical, and molecular biology techniques.
5.1. Protocol: Analysis of MR-Mediated Cytokine Production
This protocol outlines the steps to determine if MR engagement on macrophages induces the production of specific cytokines in response to a pathogen.
-
Cell Culture: Culture murine thioglycollate-elicited peritoneal macrophages or human monocyte-derived macrophages.
-
MR Expression Modulation (Optional):
-
Stimulation: Incubate macrophages with the pathogen of interest (e.g., C. albicans) for a defined period (e.g., 4-24 hours). Include control groups: unstimulated cells and cells treated with a competitive inhibitor like α-methyl-D-mannoside.[9]
-
RNA Extraction and RT-qPCR: Isolate total RNA from the cells. Perform reverse transcription followed by quantitative PCR (qPCR) to measure the mRNA levels of target cytokines (e.g., IL-1β, IL-6, GM-CSF) and a housekeeping gene for normalization.[9]
-
Protein Quantification (Optional): Collect cell culture supernatants and measure cytokine protein levels using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: Compare the relative mRNA/protein expression levels between the different treatment groups to determine the role of the MR in the cytokine response.
5.2. Protocol: Analysis of DC-SIGN Signaling Pathway Activation
This protocol uses specific inhibitors to dissect the signaling pathways involved in the IL-4-induced expression of DC-SIGN.
-
Cell Culture: Use a suitable cell line, such as THP-1 cells differentiated with PMA to a monocyte/macrophage phenotype.[13]
-
Inhibitor Pre-treatment: Pre-incubate cells for 1-2 hours with specific signaling inhibitors:
-
ERK pathway inhibitor (e.g., U0126).
-
JAK-STAT pathway inhibitor (e.g., AG490).
-
NF-κB pathway inhibitor (e.g., PDTC).[13]
-
-
Stimulation: Add IL-4 to the culture medium to induce DC-SIGN expression and incubate for 24-48 hours.
-
Analysis of DC-SIGN Expression:
-
Flow Cytometry: Stain cells with a fluorescently-labeled anti-DC-SIGN antibody to quantify cell surface protein expression.
-
RT-qPCR: Analyze DC-SIGN mRNA levels as described in the previous protocol.
-
-
Confirmation of Pathway Inhibition (Western Blot): To confirm inhibitors were effective, treat cells for a shorter time course (e.g., 5-60 minutes) with IL-4 ± inhibitors. Lyse the cells and perform Western blotting to detect the phosphorylated (active) forms of key pathway proteins (e.g., phospho-ERK).
-
Data Analysis: Compare the levels of DC-SIGN expression in the inhibitor-treated groups to the IL-4 only group to determine the relative contribution of each pathway.[13]
References
- 1. Mannose receptor - Wikipedia [en.wikipedia.org]
- 2. The Mannose Receptor Ligands and the Macrophage Glycome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Mannose Receptor: From Endocytic Receptor and Biomarker to Regulator of (Meta)Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploitation of the Macrophage Mannose Receptor (CD206) in Infectious Disease Diagnostics and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Mannose Receptor: From Endocytic Receptor and Biomarker to Regulator of (Meta)Inflammation [frontiersin.org]
- 6. Influence of the mannose receptor in host immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The mannose receptor negatively modulates the Toll-like receptor 4-aryl hydrocarbon receptor-indoleamine 2,3-dioxygenase axis in dendritic cells affecting T helper cell polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Involvement of mannose receptor in cytokine interleukin-1beta (IL-1beta), IL-6, and granulocyte-macrophage colony-stimulating factor responses, but not in chemokine macrophage inflammatory protein 1beta (MIP-1beta), MIP-2, and KC responses, caused by attachment of Candida albicans to macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Mannose Receptor Mediates Uptake of Pathogenic and Nonpathogenic Mycobacteria and Bypasses Bactericidal Responses in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The human macrophage mannose receptor directs Mycobacterium tuberculosis lipoarabinomannan-mediated phagosome biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Multiple Signaling Pathways Are Involved in the Interleukine-4 Regulated Expression of DC-SIGN in THP-1 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DC-SIGN - Wikipedia [en.wikipedia.org]
- 15. mdpi.com [mdpi.com]
- 16. Reactome | CD209 (DC-SIGN) signaling [reactome.org]
- 17. Mannan-binding lectin directly interacts with Toll-like receptor 4 and suppresses lipopolysaccharide-induced inflammatory cytokine secretion from THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. d-mannose induces regulatory T cells and suppresses immunopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 19. uom-qa.qa.elsevierpure.com [uom-qa.qa.elsevierpure.com]
- 20. D-mannose ameliorates autoimmune phenotypes in mouse models of lupus - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Mannose Treatment: A Promising Novel Strategy to Suppress Inflammation [frontiersin.org]
- 22. Decoding the mannose receptor-mAb interaction: the importance of high-mannose N-glycans and glycan-pairing - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Survey of immune-related, mannose/fucose-binding C-type lectin receptors reveals widely divergent sugar-binding specificities - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantification of D-Mannose in Cell Culture Media and Biological Fluids
Introduction
D-mannose (B1359870), a C-2 epimer of glucose, is a monosaccharide of significant interest in biomedical research and drug development.[1] It plays a crucial role in protein glycosylation and has been implicated in various physiological and pathological processes, including metabolism, immune regulation, and cancer.[1][2] Accurate quantification of D-mannose in complex biological matrices such as cell culture media, plasma, and serum is essential for understanding its metabolic fate, therapeutic potential, and role as a biomarker.[1][3] This document provides detailed application notes and protocols for the quantification of D-mannose using various analytical techniques.
Method 1: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
HPLC-MS/MS is considered a gold standard for D-mannose quantification due to its high sensitivity and specificity, enabling the distinction of D-mannose from its isomers like glucose.[1][4]
Application Note
This method is suitable for the accurate quantification of D-mannose in complex biological samples, including plasma and serum.[5][6] The protocol described below utilizes a stable isotope-labeled internal standard (D-Mannose-¹³C₆) to ensure high accuracy and reproducibility by compensating for variations during sample preparation and analysis.[3] A significant advantage of this method is the absence of a derivatization step, which simplifies sample preparation.[4][5]
Experimental Protocol: Quantification of D-Mannose in Human Serum/Plasma by HPLC-MS/MS
1. Materials and Reagents
-
D-(+)-Mannose (≥99.5% purity)[3]
-
D-Mannose-¹³C₆ (stable isotope-labeled internal standard)[3][6]
-
Acetonitrile (B52724) (LC-MS grade)[3][6]
-
Formic acid (MS grade)[3]
-
Human Serum or Plasma (drug-free, for standards and quality controls)[3]
-
Surrogate blank serum (e.g., 4% Bovine Serum Albumin in PBS)[6]
2. Preparation of Stock Solutions, Calibration Standards, and Quality Controls (QCs)
-
Stock Solutions (100 µg/mL): Prepare stock solutions of D-mannose and D-Mannose-¹³C₆ in water.[3]
-
Calibration Standards: Prepare a series of working standard solutions by diluting the D-mannose stock solution with water and then spiking into a surrogate blank serum to obtain final concentrations ranging from 1 to 50 µg/mL.[1][6]
-
QC Samples: Prepare low, medium, and high concentration QC samples in the same manner as the calibration standards.[6]
3. Sample Preparation
-
Pipette 50 µL of the serum/plasma sample, calibration standard, or QC sample into a microcentrifuge tube.[3][6]
-
Add a specific volume of the D-Mannose-¹³C₆ internal standard solution.[3]
-
Centrifuge at high speed (e.g., 14,000-20,800 x g) for 10 minutes.[3][6]
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.[1][7]
-
Reconstitute the residue in 100 µL of 0.1% formic acid in water for LC-MS/MS analysis.[7]
4. HPLC-MS/MS Conditions
-
Column: SUPELCOGEL™ Pb, 6% Crosslinked HPLC column (300 x 7.8 mm, 9 µm).[1][6]
-
Mass Spectrometer: Triple quadrupole mass spectrometer with negative ion electrospray ionization (ESI).[6][7]
-
Detection: Monitor the specific precursor to product ion transitions for D-mannose (m/z 179 → 59) and D-Mannose-¹³C₆ (m/z 185 → 92) using Multiple Reaction Monitoring (MRM).[1][6]
Quantitative Data Summary: HPLC-MS/MS
| Parameter | Reported Value | Reference |
| Linearity Range | 0.31–40.0 µg/mL | [4][5] |
| 1–50 µg/mL | [6] | |
| Accuracy | 96–104% | [4][5] |
| <2% (Inter- and intra-day) | [6] | |
| Precision (RSD) | <10% | [4][5] |
| <2% (Inter- and intra-day) | [6] | |
| LLOQ | 1.25 µg/mL | [4][5] |
| LLOD | 0.31 µg/mL | [4][5] |
| Extraction Recovery | 104.1%–105.5% | [6] |
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the quantification of D-mannose, providing high sensitivity and specificity.[8] However, it requires a derivatization step to make the non-volatile sugar amenable to gas chromatography.[7][8]
Application Note
This method is suitable for the quantitative analysis of D-mannose in biological samples like plasma or serum.[8] A two-step derivatization process, methoximation followed by trimethylsilylation, is necessary to ensure the volatility of the analyte for GC-MS analysis.[8]
Experimental Protocol: Quantification of D-Mannose in Biological Fluids by GC-MS
1. Materials and Reagents
-
D-Mannose analytical standard[8]
-
Internal Standard (e.g., ¹³C₆-D-Mannose)[8]
-
Methanol (B129727) (ice-cold)[8]
-
Pyridine (B92270) (anhydrous)[8]
-
Methoxyamine hydrochloride (MeOx)[8]
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS[8]
2. Sample Preparation and Derivatization
-
To 100 µL of the biological sample in a microcentrifuge tube, add 400 µL of ice-cold methanol to precipitate proteins.[8]
-
Vortex vigorously for 30 seconds.[8]
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.[8]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.[8]
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[8]
-
Methoximation: Add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine to the dried extract. Vortex for 1 minute.[8]
-
Trimethylsilylation (TMS): Add 80 µL of MSTFA (with 1% TMCS) to the sample. Vortex for 1 minute.[8]
-
Transfer the derivatized sample to a GC-MS autosampler vial for analysis.[8]
3. GC-MS Conditions
-
GC Column: Mid-polar column (e.g., 5% phenyl-methylpolysiloxane stationary phase).[7]
-
Inlet Temperature: 250-280°C.[7]
-
Oven Temperature Program: Start at a lower temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 280-300°C).[7]
-
Mass Spectrometer: Operate in electron ionization (EI) mode, scanning a mass range of m/z 50-650.[7] For quantitative analysis, use Selected Ion Monitoring (SIM) of characteristic fragment ions of the derivatized D-mannose.[8]
Quantitative Data Summary: GC-MS
Quantitative data for GC-MS analysis of D-mannose is highly dependent on the specific derivatization method and instrument parameters. A full scan analysis is initially recommended to identify characteristic fragment ions for use in SIM mode for quantification.[8]
Method 3: Enzymatic Assay
Enzymatic assays offer a cost-effective and often high-throughput alternative for D-mannose quantification. These assays rely on the specific conversion of D-mannose by a series of coupled enzymatic reactions, leading to a spectrophotometrically measurable product.[9][10][11]
Application Note
This method is suitable for determining D-mannose concentrations in serum and urine.[9][10][11] A key challenge is the high abundance of glucose in these samples, which can interfere with the assay. Therefore, a preliminary step to remove or account for glucose is crucial.[9][12] The protocol described here is for urine samples and is adaptable to a 96-well plate format for high-throughput screening.[10]
Experimental Protocol: Enzymatic Determination of D-Mannose in Urine
1. Principle The assay involves a three-step enzymatic cascade:
-
Phosphorylation: Hexokinase (HK) phosphorylates hexoses, including D-mannose, D-glucose, and D-fructose, using ATP.[10]
-
Isomerization: Phosphomannose isomerase (PMI) specifically converts mannose-6-phosphate (B13060355) to fructose-6-phosphate (B1210287). Phosphoglucose isomerase (PGI) then converts fructose-6-phosphate to glucose-6-phosphate.[10]
-
Oxidation and Detection: Glucose-6-phosphate dehydrogenase (G6PDH) oxidizes glucose-6-phosphate, leading to the reduction of NADP+ to NADPH. The increase in absorbance at 340 nm due to NADPH formation is directly proportional to the D-mannose concentration.[10]
2. Materials and Reagents
-
Urine samples
-
D-mannose standards
-
96-well plates
-
Spectrophotometer capable of reading absorbance at 340 nm
-
Substrate Mix (containing ATP and NADP+)
-
Enzyme Mix (containing HK, PGI, and G6PDH)
-
Phosphomannose isomerase (PMI)
3. Sample Preparation
-
Centrifuge urine samples to remove any particulate matter. The supernatant can be used directly.[10]
4. Assay Procedure (96-well plate format)
-
Add 20 µL of urine sample or D-mannose standard to each well.[10]
-
Add 160 µL of the Substrate Mix to each well.[10]
-
Add 10 µL of the Enzyme Mix (containing HK, PGI, G6PDH) to each well.[10]
-
Mix and incubate for 10 minutes at room temperature to allow for the conversion of endogenous D-glucose and D-fructose. Read the initial absorbance at 340 nm (A1).[10]
-
Initiate the reaction for D-mannose by adding PMI to each well.
-
Incubate until the reaction is complete and read the final absorbance at 340 nm (A2).[10]
-
Calculate the change in absorbance (ΔA = A2 - A1).
-
Determine the concentration of D-mannose in the samples using a standard curve generated from the D-mannose standards.[10]
Quantitative Data Summary: Enzymatic Assay
| Parameter | Reported Value | Reference |
| Linearity Range | 0-200 µmol/L (in serum) | [9][13] |
| Recovery | 94% ± 4.4% (in serum) | [9][13] |
| Intra-assay CV | 6.7% at 40 µmol/L; 4.4% at 80 µmol/L (in serum) | [9][13] |
| Inter-assay CV | 12.2% at 40 µmol/L; 9.8% at 80 µmol/L (in serum) | [9][13] |
| Endogenous Levels | 36-81 µmol/L (in healthy human serum) | [9][13] |
| 8-700 µM (in human urine) | [11] |
Visualizations
Signaling Pathway
Caption: Core metabolic pathways of D-mannose in mammalian cells.[2]
Experimental Workflow
Caption: General experimental workflow for D-mannose quantification.[1]
Logical Relationship
Caption: Decision logic for selecting a D-mannose quantification method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Quantification of d-mannose in plasma: Development and validation of a reliable and accurate HPLC-MS-MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. arpi.unipi.it [arpi.unipi.it]
- 6. LC–MS/MS determination of D-mannose in human serum as a potential cancer biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Enzymatic assay of D-mannose in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Enzymatic determination of D-mannose in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Utilizing D-Mannose in the In Vitro Study of Glycosylation Pathway Defects
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-linked glycosylation is a pivotal post-translational modification that dictates protein folding, stability, and function.[1] The monosaccharide D-mannose is a cornerstone of this process, serving as a fundamental building block for the dolichol-linked oligosaccharide (LLO) precursor assembled in the endoplasmic reticulum (ER).[1] Mannose residues are also critical for the ER's quality control system, ensuring proper protein folding.[1] Dysregulation of mannose metabolism or its incorporation into glycans leads to Congenital Disorders of Glycosylation (CDG), a group of severe, multi-systemic genetic diseases.[1][2]
D-mannose supplementation in vitro can bypass specific enzymatic defects in the glycosylation pathway, providing a crucial substrate to improve or correct faulty glycosylation.[2] This makes D-mannose an invaluable tool for studying the pathophysiology of CDGs and for evaluating potential therapeutic strategies. These application notes provide detailed protocols for using D-mannose in cell culture to investigate and potentially ameliorate glycosylation defects.
D-Mannose Metabolism and Its Role in Glycosylation
The journey of D-mannose from cellular uptake to its incorporation into a glycoprotein (B1211001) is a multi-step enzymatic process. While cells can synthesize mannose from glucose, direct uptake of extracellular mannose is a highly efficient route for glycosylation.[1] The core pathway involves the conversion of D-mannose into two activated sugar donors: GDP-mannose and dolichol-phosphate-mannose (Dol-P-Man).[1]
-
Phosphorylation: Upon entering the cell, D-mannose is phosphorylated by Hexokinase (HK) to produce mannose-6-phosphate (B13060355) (Man-6-P).[1]
-
Isomerization: Phosphomannomutase 2 (PMM2) converts Man-6-P to mannose-1-phosphate (Man-1-P).[1][3]
-
Activation: GDP-mannose pyrophosphorylase (GMPP) activates Man-1-P to form GDP-mannose, the primary mannose donor for LLO synthesis on the cytosolic side of the ER.[1][3]
In several CDG subtypes, a defective enzyme in this pathway can be bypassed by providing an abundance of D-mannose.[2] For example, in MPI-CDG, a deficiency in phosphomannose isomerase (which converts fructose-6-phosphate (B1210287) to mannose-6-phosphate) is circumvented when exogenous D-mannose is directly phosphorylated to mannose-6-phosphate by hexokinase.[2]
Key Applications for D-Mannose in In Vitro Glycosylation Studies
-
Metabolic Flux Analysis: Tracing the metabolic fate of mannose through various pathways.[4]
-
Glycoprotein Biosynthesis Studies: Quantifying the rate of mannose incorporation into N-linked and O-linked glycans.[4]
-
Disease Modeling: Investigating the molecular consequences of glycosylation defects in patient-derived cells.
-
Therapeutic Screening: Evaluating the potential of D-mannose supplementation to rescue glycosylation defects in specific CDG subtypes.[2]
Data Presentation
Table 1: Recommended D-Mannose Concentrations for In Vitro Studies
| Parameter | Concentration Range | Notes |
| D-Mannose Concentration | 50 µM – 100 mM | The optimal concentration is cell-type dependent. Lower concentrations are suitable for tracing endogenous pathways, while higher concentrations may be needed for rescue experiments.[4][5] |
| Glucose Concentration | 5 mM - 25 mM | Should be physiological for the cell type being studied. High glucose levels can compete with mannose uptake and metabolism.[4] |
| Labeling Time | 1 – 72 hours | Shorter incubation times are appropriate for kinetic studies, whereas longer times are necessary for steady-state labeling and rescue experiments.[4][5] |
Table 2: Expected Outcomes of D-Mannose Supplementation in Different CDG Subtypes
| CDG Subtype | Defective Enzyme | Expected Outcome of D-Mannose Supplementation |
| MPI-CDG (CDG-Ib) | Phosphomannose Isomerase (MPI) | Bypasses the enzymatic block by providing mannose for direct phosphorylation to mannose-6-phosphate.[2] |
| PMM2-CDG (CDG-Ia) | Phosphomannomutase 2 (PMM2) | May provide a substrate for the deficient enzyme, leading to modest improvements in glycosylation. Clinical outcomes have been variable.[2] |
| ALG1-CDG (CDG-Ik) | ALG1 Mannosyltransferase | May partially correct the glycosylation defect by increasing the intracellular concentration of the substrate GDP-mannose.[2] |
Experimental Protocols
Protocol 1: General Cell Culture Treatment with D-Mannose
This protocol outlines a general procedure for treating cultured cells with D-mannose to assess its effects on glycosylation.
Materials:
-
Patient-derived fibroblasts or other relevant cell lines
-
Complete cell culture medium
-
D-mannose stock solution (e.g., 100 mM, sterile-filtered)
-
Phosphate-Buffered Saline (PBS), sterile
-
6-well culture plates
Procedure:
-
Cell Seeding: Plate cells in 6-well plates at a density of approximately 5 x 10⁴ cells per well. Allow cells to adhere and grow for 24-48 hours.[2]
-
D-Mannose Treatment:
-
Prepare fresh growth medium containing the desired final concentration of D-mannose (e.g., 1 mM).
-
For control wells, prepare medium with an equivalent volume of the vehicle (e.g., PBS).
-
Aspirate the old medium from the wells and replace it with the D-mannose-containing or control medium.[2]
-
-
Incubation: Incubate the cells for the desired treatment period (e.g., 48-72 hours) at 37°C in a humidified atmosphere with 5% CO₂.[2]
-
Cell Harvesting:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Trypsinize the cells and collect them in a microcentrifuge tube.
-
Centrifuge at 500 x g for 5 minutes and discard the supernatant.[2]
-
The cell pellet can now be used for downstream analysis, such as N-glycan profiling or Western blotting.
-
Protocol 2: Western Blot Analysis for Glycoprotein Expression
This protocol is for analyzing changes in the expression or molecular weight of specific glycoproteins following D-mannose treatment.
Materials:
-
Cell pellets from Protocol 1
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection system
Procedure:
-
Cell Lysis: Lyse the cell pellets in RIPA buffer.[5]
-
Protein Quantification: Determine the protein concentration of the lysates.[5]
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.[5]
-
Protein Transfer: Transfer the separated proteins to a membrane.[5]
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary and secondary antibodies according to standard protocols.[5]
-
Detection and Analysis: Visualize the protein bands using an ECL system and quantify the band intensity.[5]
Protocol 3: N-Glycan Analysis by Mass Spectrometry
This protocol provides a general workflow for analyzing the N-glycan profile of cells treated with D-mannose.
Materials:
-
Cell pellets from Protocol 1
-
PNGase F enzyme
-
Solid-Phase Extraction (SPE) cartridges
-
Reagents for fluorescent labeling (optional)
-
MALDI-TOF or LC-ESI mass spectrometer
Procedure:
-
Protein Denaturation and N-Glycan Release: Denature the proteins from the cell lysate and release the N-glycans using PNGase F.[3]
-
Purification of N-Glycans: Use SPE cartridges to purify the released N-glycans.[2]
-
Fluorescent Labeling (Optional): Label the N-glycans with a fluorescent tag to improve ionization efficiency for mass spectrometry.[2]
-
Mass Spectrometry Analysis: Analyze the purified N-glycans by mass spectrometry to determine their structures and relative abundances.[2]
-
Data Analysis: Compare the N-glycan profiles of D-mannose-treated versus untreated cells to identify any changes in glycosylation patterns.[2]
Mandatory Visualizations
Caption: D-Mannose metabolism and its role in bypassing enzymatic defects in select CDGs.[2]
Caption: A general experimental workflow for studying the effects of D-Mannose in cell culture.[5]
References
Application Notes and Protocols for In Vivo Administration of D-Mannose in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of D-mannose in preclinical research, focusing on its applications in oncology and immunology. Detailed protocols for key experiments are provided to facilitate the design and execution of studies investigating the therapeutic potential of D-mannose.
D-mannose, a natural hexose (B10828440) sugar and an epimer of glucose, has garnered significant interest for its potential anti-cancer and immunomodulatory properties. In preclinical settings, oral administration of D-mannose has been shown to inhibit tumor growth, enhance the efficacy of conventional cancer therapies, and modulate immune responses. These effects are attributed to its ability to interfere with glucose metabolism in cancer cells and to influence the function of various immune cell populations.
Data Presentation: Quantitative Summary of In Vivo D-Mannose Administration
The following tables summarize the quantitative data from various preclinical studies involving the in vivo administration of D-mannose.
Table 1: D-Mannose Administration in Preclinical Cancer Models
| Cancer Model | Animal Strain | Route of Administration | Dosage | Therapeutic Effect |
| Colorectal Cancer (CT26) | BALB/c nude mice | Oral | 200 µL of 20% (w/v) D-mannose solution, twice daily | Reduced tumor growth and weight; decreased Ki67, VEGFR2, and CD31 protein levels. |
| Triple-Negative Breast Cancer (4T1) | BALB/c mice | Oral | 200 µL of 20% (w/v) D-mannose solution, daily | Reduced tumor size and extended survival, especially in combination with anti-PD-1 antibody.[1] |
| Bladder Cancer | Oral and Intravesical | Not specified | Inhibited tumor growth by inducing pyroptosis and fostering an antitumor immune microenvironment.[2] | |
| Lung Adenocarcinoma (A549) | Not specified | Inhibited tumor growth and enhanced the efficacy of carboplatin.[3] | ||
| Glioma | Immunocompetent mice | Oral | 450 mg/kg | Slowed glioma progression and decreased the number of MPO+ cells.[4] |
Table 2: D-Mannose Administration in Preclinical Immunology Models
| Disease Model | Animal Strain | Route of Administration | Dosage | Immunomodulatory Effect |
| Autoimmune Diabetes & Airway Inflammation | C57BL/6 mice | Oral (in drinking water) | Not specified | Suppressed immunopathology and increased the proportion of Foxp3+ Treg cells.[5][6] |
| Ulcerative Colitis (TNBS-induced) | Mice | Not specified | Ameliorated intestinal pathology, curtailed pro-inflammatory cytokine secretion, and increased Treg cell proportions.[7][8] | |
| Lupus (cGVHD and B6.lpr models) | B6 mice | Not specified | Ameliorated autoimmune activation, expanded Treg cells, and induced immature conventional dendritic cells.[9] |
Experimental Protocols
Protocol 1: Tumor Growth Monitoring in a Xenograft Mouse Model
This protocol outlines the procedure for monitoring tumor growth in a xenograft mouse model following oral administration of D-mannose.
Materials:
-
Human cancer cell line of interest
-
Immunodeficient mice (e.g., NOD-SCID or NSG mice)[10]
-
D-mannose solution (e.g., 20% w/v in sterile water)
-
Vehicle control (sterile water)
-
Digital calipers
-
Animal housing and care facilities conforming to institutional guidelines
Procedure:
-
Cell Preparation and Implantation:
-
Tumor Growth Monitoring:
-
Randomization and Treatment:
-
When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[10]
-
Treatment Group: Administer D-mannose solution orally (e.g., by gavage) at the predetermined dose and schedule.
-
Control Group: Administer the vehicle control following the same schedule as the treatment group.[10]
-
-
Monitoring and Endpoint:
-
Monitor the mice for signs of toxicity, including body weight loss and changes in behavior, at least twice a week.[10]
-
Continue treatment and monitoring until tumors in the control group reach a predetermined endpoint size (e.g., 1500-2000 mm³) or for a set duration.[10]
-
At the end of the study, euthanize the mice, and excise and weigh the tumors.
-
Protocol 2: Immune Cell Analysis by Flow Cytometry
This protocol provides a general framework for analyzing tumor-infiltrating immune cells by flow cytometry in mice treated with D-mannose.
Materials:
-
Tumor tissue from treated and control mice
-
FACS Buffer (e.g., PBS with 0.5% BSA)[5]
-
Red Blood Cell Lysis Buffer
-
Fc Block (e.g., anti-CD16/CD32)[5]
-
Fluorochrome-conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, Foxp3, F4/80)
-
Live/Dead stain
-
Flow cytometer
Procedure:
-
Single-Cell Suspension Preparation:
-
Harvest tumors and mince them into small pieces in a petri dish.[12]
-
Digest the minced tissue with an appropriate enzyme cocktail (e.g., collagenase and DNase) to obtain a single-cell suspension.[12]
-
Filter the cell suspension through a cell strainer (e.g., 70-100 µm) to remove clumps.[5][12]
-
If necessary, treat the cell suspension with Red Blood Cell Lysis Buffer.
-
Wash the cells with FACS buffer and count them.
-
-
Staining:
-
Resuspend approximately 1 x 10⁶ cells per sample in FACS Buffer.[5]
-
Stain with a Live/Dead dye according to the manufacturer's instructions to exclude dead cells from the analysis.
-
Block Fc receptors by incubating the cells with Fc Block for 10-15 minutes on ice.[5]
-
Add the cocktail of fluorochrome-conjugated antibodies for surface markers and incubate for 30 minutes on ice in the dark.
-
For intracellular staining (e.g., Foxp3), fix and permeabilize the cells after surface staining, and then incubate with the intracellular antibody.
-
-
Data Acquisition and Analysis:
-
Wash the stained cells with FACS buffer.
-
Acquire the data on a flow cytometer.
-
Analyze the data using appropriate software to identify and quantify different immune cell populations.
-
Signaling Pathways and Visualizations
D-Mannose-Induced Regulatory T Cell (Treg) Differentiation via TGF-β Activation
D-mannose has been shown to promote the differentiation of regulatory T cells (Tregs), which play a crucial role in maintaining immune tolerance.[5][6] This is achieved by activating the latent form of Transforming Growth Factor-β (TGF-β), a key cytokine for Treg induction.[6] The activation of TGF-β by D-mannose involves the upregulation of integrin αvβ8 and an increase in reactive oxygen species (ROS) production.[5][6]
D-Mannose-Mediated Degradation of VEGFR2
In the context of colorectal cancer, D-mannose has been found to inhibit angiogenesis and tumor growth by promoting the degradation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[10][13] This process is initiated by the inactivation of GSK3β, which leads to the nuclear translocation of TFE3. TFE3 then upregulates the transcription of genes related to lysosomal biogenesis, ultimately enhancing the lysosomal degradation of VEGFR2.[10]
D-Mannose-Induced Degradation of PD-L1
D-mannose can facilitate immunotherapy in triple-negative breast cancer by promoting the degradation of Programmed Death-Ligand 1 (PD-L1).[1][9] D-mannose activates AMP-activated protein kinase (AMPK), which then phosphorylates PD-L1. This phosphorylation leads to abnormal glycosylation and subsequent proteasomal degradation of PD-L1, thereby enhancing T cell-mediated anti-tumor immunity.[9][14]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mannose synergizes with chemoradiotherapy to cure cancer via metabolically targeting HIF‐1 in a novel triple‐negative glioblastoma mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. bio-protocol.org [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. CyTOF protocol for immune monitoring of solid tumors from mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Beyond inhibition against the PD-1/PD-L1 pathway: development of PD-L1 inhibitors targeting internalization and degradation of PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. D-mannose facilitates immunotherapy and radiotherapy of triple-negative breast cancer via degradation of PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Monitoring of Xenograft Tumor Growth and Response to Chemotherapy by Non-Invasive In Vivo Multispectral Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. labpages2.moffitt.org [labpages2.moffitt.org]
- 13. pnas.org [pnas.org]
- 14. D-mannose facilitates immunotherapy and radiotherapy of triple-negative breast cancer via degradation of PD-L1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assaying the Activity of Enzymes in the D-Mannose Metabolic Pathway
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for assaying the activity of key enzymes in the D-mannose metabolic pathway. These assays are critical for understanding the role of mannose metabolism in various physiological and pathological processes, as well as for the development of therapeutic agents targeting this pathway.
Introduction to the D-Mannose Metabolic Pathway
The D-mannose metabolic pathway is a crucial route for the utilization of mannose, a C-2 epimer of glucose. This pathway is integral for glycolysis and for the synthesis of glycoproteins and glycolipids. Dysregulation of this pathway is associated with various diseases, including congenital disorders of glycosylation (CDG) and certain types of cancer, making its constituent enzymes important targets for research and drug development. The core pathway involves the sequential action of four key enzymes: Hexokinase (HK), Mannose Phosphate Isomerase (MPI), Phosphomannomutase (PMM), and Mannose-1-phosphate guanylyltransferase (MPG).
Enzyme Activity Assays: Principles and Protocols
This section details the principles and provides step-by-step protocols for assaying the activity of the key enzymes in the D-mannose metabolic pathway.
Principle: Hexokinase catalyzes the phosphorylation of D-mannose to mannose-6-phosphate (B13060355). The activity of HK can be determined using a coupled enzyme assay. The production of ADP during the phosphorylation of mannose is coupled to the pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH) system. The oxidation of NADH to NAD+ by LDH is monitored by the decrease in absorbance at 340 nm.
Experimental Protocol:
-
Reagents and Buffers:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 0.5 mM EDTA.
-
Substrate Solution: 100 mM D-mannose in Assay Buffer.
-
ATP Solution: 50 mM ATP in Assay Buffer.
-
Coupling Enzyme Mix: 10 U/mL Pyruvate Kinase (PK) and 15 U/mL Lactate Dehydrogenase (LDH) in Assay Buffer.
-
Phosphoenolpyruvate (PEP) Solution: 20 mM PEP in Assay Buffer.
-
NADH Solution: 10 mM NADH in Assay Buffer.
-
Enzyme Sample: Cell or tissue lysate containing Hexokinase.
-
-
Procedure:
-
Prepare a reaction mixture in a 96-well plate or a cuvette containing:
-
150 µL Assay Buffer
-
10 µL Coupling Enzyme Mix
-
10 µL PEP Solution
-
10 µL NADH Solution
-
10 µL ATP Solution
-
10 µL Substrate Solution (D-mannose)
-
-
Incubate the mixture for 5 minutes at 37°C to reach temperature equilibrium.
-
Initiate the reaction by adding 10 µL of the enzyme sample.
-
Immediately measure the decrease in absorbance at 340 nm every minute for 10-15 minutes using a spectrophotometer.
-
-
Calculation of Enzyme Activity: The rate of NADH oxidation is proportional to the HK activity. The activity is calculated using the Beer-Lambert law (ε of NADH at 340 nm is 6.22 mM⁻¹cm⁻¹). Activity (U/mL) = (ΔA340/min) / (ε * l) * V_total / V_sample
Where:
-
ΔA340/min is the change in absorbance per minute.
-
ε is the molar extinction coefficient of NADH (6.22 mM⁻¹cm⁻¹).
-
l is the path length of the cuvette or well (cm).
-
V_total is the total reaction volume.
-
V_sample is the volume of the enzyme sample.
-
Principle: Mannose Phosphate Isomerase (MPI) catalyzes the reversible isomerization of mannose-6-phosphate to fructose-6-phosphate (B1210287). The activity of MPI can be measured in the forward direction by coupling the production of fructose-6-phosphate to the phosphoglucose (B3042753) isomerase (PGI) and glucose-6-phosphate dehydrogenase (G6PDH) system. The reduction of NADP+ to NADPH is monitored by the increase in absorbance at 340 nm.
Experimental Protocol:
-
Reagents and Buffers:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2.
-
Substrate Solution: 50 mM Mannose-6-phosphate in Assay Buffer.
-
Coupling Enzyme Mix: 5 U/mL Phosphoglucose Isomerase (PGI) and 5 U/mL Glucose-6-phosphate Dehydrogenase (G6PDH) in Assay Buffer.
-
NADP+ Solution: 20 mM NADP+ in Assay Buffer.
-
Enzyme Sample: Purified MPI or cell/tissue lysate.
-
-
Procedure:
-
Prepare a reaction mixture containing:
-
160 µL Assay Buffer
-
10 µL Coupling Enzyme Mix
-
10 µL NADP+ Solution
-
10 µL Substrate Solution (Mannose-6-phosphate)
-
-
Incubate for 5 minutes at 30°C.
-
Start the reaction by adding 10 µL of the enzyme sample.
-
Monitor the increase in absorbance at 340 nm for 10 minutes.
-
-
Calculation of Enzyme Activity: The rate of NADPH production is proportional to MPI activity. Activity (U/mL) = (ΔA340/min) / (ε * l) * V_total / V_sample
Where:
-
ε of NADPH at 340 nm is 6.22 mM⁻¹cm⁻¹.
-
Principle: Phosphomannomutase (PMM) catalyzes the conversion of mannose-6-phosphate to mannose-1-phosphate. The activity can be assayed by coupling the reaction to mannose-1-phosphate guanylyltransferase (MPG), inorganic pyrophosphatase (IPP), and phosphoglucomutase (PGM). However, a more direct coupled assay involves measuring the formation of mannose-1-phosphate, which then serves as a substrate for MPG, leading to the production of pyrophosphate (PPi). The PPi is then used in a series of reactions that ultimately lead to the oxidation of NADH. A simpler, more common approach is to measure the reverse reaction, where the formation of mannose-6-phosphate is coupled to the PGI and G6PDH system.
Experimental Protocol (Reverse Reaction):
-
Reagents and Buffers:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 10 µM glucose-1,6-bisphosphate.
-
Substrate Solution: 10 mM Mannose-1-phosphate in Assay Buffer.
-
Coupling Enzyme Mix: 5 U/mL PGI and 5 U/mL G6PDH in Assay Buffer.
-
NADP+ Solution: 20 mM NADP+ in Assay Buffer.
-
Enzyme Sample: Purified PMM or cell/tissue lysate.
-
-
Procedure:
-
Combine in a reaction vessel:
-
160 µL Assay Buffer
-
10 µL Coupling Enzyme Mix
-
10 µL NADP+ Solution
-
10 µL Substrate Solution (Mannose-1-phosphate)
-
-
Pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction with 10 µL of the enzyme sample.
-
Record the increase in absorbance at 340 nm over time.
-
-
Calculation of Enzyme Activity: The calculation is the same as for the MPI assay, based on the rate of NADPH formation.
Principle: Mannose-1-phosphate guanylyltransferase (MPG), also known as GDP-mannose pyrophosphorylase, catalyzes the synthesis of GDP-mannose from mannose-1-phosphate and GTP. The reaction produces pyrophosphate (PPi). The PPi can be quantified using a coupled enzyme assay where PPi-dependent phosphofructokinase, aldolase, triosephosphate isomerase, and glycerol-3-phosphate dehydrogenase lead to the oxidation of NADH, which is monitored at 340 nm.
Experimental Protocol:
-
Reagents and Buffers:
-
Assay Buffer: 50 mM HEPES (pH 7.6), 5 mM MgCl2.
-
Substrate Solution 1: 10 mM Mannose-1-phosphate in Assay Buffer.
-
Substrate Solution 2: 10 mM GTP in Assay Buffer.
-
Coupling Reagent Mix: Commercially available kit containing PPi-dependent phosphofructokinase, aldolase, triosephosphate isomerase, glycerol-3-phosphate dehydrogenase, fructose-6-phosphate, and NADH.
-
Enzyme Sample: Purified MPG or cell/tissue lysate.
-
-
Procedure:
-
Prepare a reaction mixture:
-
150 µL Coupling Reagent Mix
-
10 µL Substrate Solution 1 (Mannose-1-phosphate)
-
10 µL Substrate Solution 2 (GTP)
-
-
Incubate at 37°C for 5 minutes.
-
Start the reaction by adding 20 µL of the enzyme sample.
-
Measure the decrease in absorbance at 340 nm for 15-20 minutes.
-
-
Calculation of Enzyme Activity: The calculation is the same as for the HK assay, based on the rate of NADH oxidation.
Data Presentation
The following tables summarize representative quantitative data for the enzymes of the D-mannose metabolic pathway from various sources. These values can serve as a reference for experimental results.
Table 1: Kinetic Parameters of D-Mannose Metabolic Pathway Enzymes
| Enzyme | Organism/Source | Substrate | K_m (µM) | V_max (µmol/min/mg) | Reference |
| Hexokinase | Human (HEK293 cells) | D-Mannose | 70 ± 10 | 0.8 ± 0.1 | |
| Saccharomyces cerevisiae | D-Mannose | 150 | 25 | ||
| Mannose Phosphate Isomerase | Human (recombinant) | Mannose-6-phosphate | 40 - 80 | 110 | |
| Candida albicans | Mannose-6-phosphate | 230 | 98 | ||
| Phosphomannomutase | Human (PMM2, recombinant) | Mannose-1-phosphate | 14 | 2.1 | |
| Leishmania donovani | Mannose-1-phosphate | 4.5 | 1.8 | ||
| Mannose-1-phosphate guanylyltransferase | Human (recombinant) | Mannose-1-phosphate | 50 - 100 | 25 | |
| Saccharomyces cerevisiae | Mannose-1-phosphate | 67 | 150 |
Table 2: Specific Activity of D-Mannose Metabolic Pathway Enzymes in Different Tissues
| Enzyme | Tissue | Organism | Specific Activity (nmol/min/mg protein) | Reference |
| Hexokinase | Brain | Rat | 150 - 200 | |
| Liver | Rat | 20 - 30 | ||
| Mannose Phosphate Isomerase | Liver | Human | 5 - 10 | |
| Fibroblasts | Human | 8 - 15 | ||
| Phosphomannomutase | Brain | Mouse | 25 - 40 | |
| Spleen | Mouse | 10 - 18 | ||
| Mannose-1-phosphate guanylyltransferase | Liver | Rat | 1.5 - 2.5 | |
| Thymus | Rat | 0.8 - 1.2 |
Concluding Remarks
The protocols and data presented in these application notes provide a robust framework for the accurate and reproducible measurement of enzyme activities within the D-mannose metabolic pathway. These assays are indispensable tools for basic research into cellular metabolism and for the preclinical evaluation of novel therapeutic agents targeting this critical biochemical route. Adherence to the detailed protocols will ensure high-quality, reliable data, facilitating a deeper understanding of the roles of these enzymes in health and disease.
Application Notes and Protocols for Fluorescently Labeling D-Mannose in Cellular Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-mannose, a C-2 epimer of glucose, plays a pivotal role in various physiological and pathological processes, including protein glycosylation, immune responses, and microbial pathogenesis. The ability to visualize and track the uptake and localization of mannose within living cells is crucial for understanding its metabolic fate and its role in cellular signaling. Fluorescently labeling D-mannose provides a powerful tool for real-time imaging and quantitative analysis of these processes in cell culture and in vivo models. These application notes provide an overview of the available methods, their principles, and detailed protocols for their implementation in cellular imaging studies.
Methods for Fluorescently Labeling D-Mannose
Several strategies have been developed to fluorescently label D-mannose for cellular imaging. The choice of method depends on the specific research question, the cell type under investigation, and the available imaging instrumentation.
-
Direct Conjugation of Fluorophores: This method involves the chemical synthesis of a conjugate between D-mannose and a fluorescent dye, such as fluorescein (B123965) isothiocyanate (FITC). While straightforward, the bulky nature of the fluorophore may affect the transport and metabolism of the mannose analog.
-
Metabolic Labeling with Bioorthogonal Reporters: A more sophisticated approach involves the use of unnatural mannosamine (B8667444) derivatives containing a small, bioorthogonal chemical reporter, such as an azide (B81097) or a cyclopropene (B1174273) group.[1] These modified sugars are fed to cells and are incorporated into glycans through the cell's own metabolic machinery.[1] Subsequently, a fluorescent probe containing a complementary reactive group is added, leading to a specific and covalent attachment of the fluorophore to the modified glycans via "click chemistry."[1][2] This method offers high specificity and allows for the visualization of newly synthesized glycoconjugates.
-
Fluorescent Glucose Analogs: The fluorescently labeled deoxyglucose analog, 2-NBDG (2-deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose), is widely used to monitor glucose uptake.[3][4] Since mannose and glucose can share some of the same transporters, 2-NBDG has been employed as a surrogate for studying mannose uptake.[5][6] However, it is important to note that evidence suggests 2-NBDG uptake may occur independently of known glucose transporters, warranting careful interpretation of the results.[5]
-
Mannose-Functionalized Nanoparticles: Fluorescently labeled nanoparticles coated with mannose can be used to target cells expressing mannose receptors, such as macrophages and dendritic cells.[7][8][9] This strategy is particularly useful for studying receptor-mediated endocytosis and for targeted drug delivery applications.
Data Presentation
The following table summarizes the key characteristics of commonly used fluorescent probes for D-mannose imaging.
| Probe Name | Labeling Strategy | Excitation (nm) | Emission (nm) | Applications | Reference |
| FITC-Mannose | Direct Conjugation | ~495 | ~519 | General uptake studies | [10] |
| Ac4ManNAz + Fluorophore-Alkyne | Metabolic Labeling (Click Chemistry) | Dependent on Fluorophore | Dependent on Fluorophore | Glycan imaging, protein glycosylation studies | [11] |
| Ac4ManNCyc + Tetrazine-Fluorophore | Metabolic Labeling (Click Chemistry) | Dependent on Fluorophore | Dependent on Fluorophore | Live-cell imaging of glycans | |
| 2-NBDG | Fluorescent Glucose Analog | ~465 | ~540 | Glucose/mannose uptake studies | [12] |
| Cy7-DM | Direct Conjugation (Near-Infrared) | ~750 | ~773 | In vivo imaging of mannose receptor-positive cells | [7] |
Experimental Protocols
Protocol 1: General Cellular Uptake Study using FITC-Mannose
This protocol describes a general method for visualizing the uptake of a directly conjugated fluorescent mannose analog.
Materials:
-
FITC-mannose
-
Cultured cells seeded on glass-bottom dishes or coverslips
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (4% in PBS) for fixing (optional)
-
Mounting medium with DAPI (optional)
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells on a suitable imaging vessel and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Preparation of Labeling Medium: Prepare a working solution of FITC-mannose in a complete cell culture medium. The optimal concentration should be determined empirically but can range from 10 to 100 µM.
-
Cell Labeling: Aspirate the existing medium from the cells and wash once with pre-warmed PBS. Add the FITC-mannose containing medium to the cells.
-
Incubation: Incubate the cells for a desired period (e.g., 30 minutes to 2 hours) at 37°C in a CO2 incubator.
-
Washing: Aspirate the labeling medium and wash the cells three times with ice-cold PBS to remove excess unbound probe.
-
Imaging: Immediately image the live cells using a fluorescence microscope equipped with the appropriate filter set for FITC (Excitation/Emission: ~495/~519 nm).
-
(Optional) Fixing and Mounting: For fixed-cell imaging, after the washing steps, incubate the cells with 4% paraformaldehyde for 15 minutes at room temperature. Wash three times with PBS. Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
Protocol 2: Metabolic Labeling of Glycans with Azido-Mannose and Click Chemistry
This protocol details the labeling of cellular glycans using a bioorthogonal mannose analog.
Materials:
-
Peracetylated N-azidoacetylmannosamine (Ac4ManNAz)
-
Fluorescently labeled alkyne probe (e.g., Alexa Fluor 488 DIBO Alkyne)
-
Cultured cells
-
Complete cell culture medium
-
PBS
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Fluorescence microscope
Procedure:
-
Metabolic Labeling: Incubate the cells with Ac4ManNAz in a complete culture medium for 1 to 3 days. A typical starting concentration is 25-50 µM.
-
Cell Fixation and Permeabilization: After incubation, wash the cells with PBS. Fix the cells with 4% paraformaldehyde for 15 minutes, followed by washing with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. Wash again with PBS.
-
Click Reaction: Prepare the click reaction cocktail containing the fluorescently labeled alkyne probe according to the manufacturer's instructions. Incubate the fixed and permeabilized cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS.
-
Imaging: Mount the coverslips and image the cells using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.
Visualizations
References
- 1. Fluorescent Live-Cell Imaging of Metabolically Incorporated Unnatural Cyclopropene-Mannosamine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Glycan Labeling of Mannose-Containing Glycolipids in Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. stemcell.com [stemcell.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Genetic evidence that uptake of the fluorescent analog 2NBDG occurs independently of known glucose transporters | PLOS One [journals.plos.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Targeted Imaging of Tumor-Associated Macrophages by Cyanine 7-Labeled Mannose in Xenograft Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Mannose-functionalization of reconstituted high-density lipoprotein nanoparticles improves payload delivery and enhances M2-to-M1 phenotype reprogramming of RAW 264.7 macrophages polarized by B16-F10 melanoma cells [frontiersin.org]
- 9. D-mannose-Coating of Maghemite Nanoparticles Improved Labeling of Neural Stem Cells and Allowed Their Visualization by ex vivo MRI after Transplantation in the Mouse Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fitc-mannose - Ruixibiotech [ruixibiotech.com]
- 11. mcgill.ca [mcgill.ca]
- 12. Uptake of a fluorescent deoxyglucose analog (2-NBDG) in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of D-Mannose
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of D-mannose in various samples using High-Performance Liquid Chromatography (HPLC). The methods described are applicable to biological matrices, pharmaceutical formulations, and other relevant materials.
Introduction
D-mannose, a C-2 epimer of glucose, is a monosaccharide that plays a vital role in human metabolism, particularly in the glycosylation of proteins.[1] Accurate and robust analytical methods for the quantification of D-mannose are crucial for research in areas such as congenital disorders of glycosylation, diabetes, and cancer, as well as for quality control in the pharmaceutical industry.[1] HPLC offers a versatile and reliable platform for D-mannose analysis, with various detection methods providing the necessary sensitivity and selectivity.
This guide covers three primary HPLC-based methods for D-mannose quantification:
-
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD): A highly sensitive and direct method that does not require derivatization.[2][3]
-
HPLC with Pre-column Derivatization and UV or Fluorescence Detection: A widely used method involving the labeling of D-mannose with a chromophore or fluorophore for enhanced detection.
-
HPLC coupled with Mass Spectrometry (LC-MS/MS): Considered a gold standard for its high sensitivity and specificity, enabling the distinction of D-mannose from its epimers.[1]
Method 1: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD)
HPAE-PAD is a powerful technique for the direct analysis of carbohydrates.[2][3] It separates carbohydrates based on their acidity at high pH on a strong anion-exchange column and detects them with high sensitivity using a gold electrode.[4]
Experimental Protocol
1. Sample Preparation (from Glycoprotein):
-
Acid Hydrolysis: To a known amount of glycoprotein, add trifluoroacetic acid (TFA) to a final concentration of 2 M.
-
Incubate at 100°C for 4 hours to release the monosaccharides.
-
Evaporate the TFA under a stream of nitrogen.
-
Reconstitute the sample in high-purity water.
2. HPLC-PAD System and Conditions:
-
HPLC System: An ion chromatography system equipped with a pulsed amperometric detector.
-
Column: A high-performance anion-exchange column suitable for carbohydrate analysis (e.g., CarboPac™ PA20).[2][3]
-
Mobile Phase: A gradient of sodium hydroxide (B78521) (NaOH) and sodium acetate (B1210297). For example, an isocratic elution with 100 mM NaOH and 100 mM sodium acetate can be used.[2]
-
Flow Rate: 0.5 mL/min.[2]
-
Column Temperature: 30°C.[5]
-
Injection Volume: 10 µL.
-
Detection: Pulsed Amperometric Detection (PAD) with a gold working electrode.[2] A four-potential waveform can be utilized for detection.[5]
Quantitative Data Summary
| Parameter | Value | Reference |
| Retention Time for Mannose | ~3.5 min | [2] |
| Limit of Detection (LOD) | pmol concentrations | [5] |
| Limit of Quantification (LOQ) | 0.141 µM | [6] |
Experimental Workflow
Caption: Workflow for D-Mannose Analysis by HPAE-PAD.
Method 2: HPLC with Pre-column Derivatization and UV/Fluorescence Detection
This method involves a chemical reaction to attach a UV-absorbing or fluorescent tag to D-mannose before chromatographic separation. A common derivatizing agent is 1-phenyl-3-methyl-5-pyrazolone (PMP).[7][8]
Experimental Protocol
1. Derivatization with PMP:
-
Sample Preparation: For serum samples, deproteinization is required. Mix serum with an equal volume of 0.6 M perchloric acid, centrifuge, and use the supernatant.[9]
-
Reaction: To 100 µL of the sample or standard, add 60 µL of 0.5 M PMP in methanol (B129727) and 40 µL of 0.3 M NaOH.[8]
-
Incubate at 70°C for 60 minutes.[8]
-
Neutralization: Add 40 µL of 0.3 M HCl to neutralize the reaction.[8]
-
Extraction: Add 500 µL of chloroform, vortex, and centrifuge. Collect the upper aqueous phase. Repeat the extraction twice.[8]
-
Filter the final aqueous layer through a 0.22-µm filter before injection.[8]
2. HPLC-UV System and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., Poroshell EC-C18, 4.6 × 100 mm, 2.7 µm).[8][10]
-
Mobile Phase: A gradient elution using a mixture of ammonium (B1175870) acetate buffer and acetonitrile (B52724).[8]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.[11]
-
Injection Volume: 20 µL.
-
Detection: UV detection at 250 nm.
Quantitative Data Summary
| Parameter | Value | Reference |
| Linearity Range for Mannose | 0.5–500 µg/mL | [8][10] |
| Retention Time for Mannose-PMP | ~11.2 min | [6] |
| Limit of Detection (LOD) | Not specified | |
| Limit of Quantification (LOQ) | Not specified |
Experimental Workflow
Caption: Workflow for D-Mannose Analysis with PMP Derivatization.
Method 3: HPLC-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides the highest level of sensitivity and specificity for D-mannose quantification, effectively separating it from its isomers like glucose.[12][13]
Experimental Protocol
1. Sample Preparation:
-
Protein Precipitation: To 100 µL of serum or plasma, add 400 µL of acetonitrile containing the internal standard (e.g., D-mannose-¹³C₆).[1]
-
Vortex for 30 seconds and centrifuge at high speed (e.g., 20,800 x g) for 10 minutes.[1]
-
Transfer the supernatant for LC-MS/MS analysis.[1]
2. LC-MS/MS System and Conditions:
-
HPLC System: An HPLC system coupled to a triple quadrupole mass spectrometer.[13]
-
Column: A column suitable for sugar analysis, such as a lead-based ion exchange column (e.g., SUPELCOGEL™ Pb).[13]
-
Mobile Phase: 100% HPLC-grade water.[13]
-
Flow Rate: 0.5 mL/min.[13]
-
Column Temperature: 80°C.[13]
-
Injection Volume: 5 µL.[13]
-
Mass Spectrometry Detection:
Quantitative Data Summary
| Parameter | Value | Reference |
| Linearity Range | 1–50 µg/mL | [13] |
| Retention Time for Mannose | Dependent on column and conditions | |
| Limit of Detection (LLOD) | 0.31 µg/mL | [12][14] |
| Limit of Quantification (LLOQ) | 1.25 µg/mL | [12][14] |
| Inter- and Intra-day Precision | <2% | [13] |
| Extraction Recovery | 104.1%–105.5% | [13] |
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. lcms.cz [lcms.cz]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. lcms.cz [lcms.cz]
- 6. Preliminary evaluation of colorimetric and HPLC-based methods for quantifying β-(1→4)-mannobiose in a crude material [jstage.jst.go.jp]
- 7. benchchem.com [benchchem.com]
- 8. HPLC for simultaneous quantification of free mannose and glucose concentrations in serum: use in detection of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Development and Validation of HPLC-DAD Method with Pre-Column PMP Derivatization for Monomeric Profile Analysis of Polysaccharides from Agro-Industrial Wastes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. arpi.unipi.it [arpi.unipi.it]
- 13. LC–MS/MS determination of D-mannose in human serum as a potential cancer biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Mass Spectrometry-Based Analysis of D-Mannose and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-mannose, a C-2 epimer of glucose, is a critical monosaccharide in fundamental biological processes, including protein glycosylation and cellular metabolism.[1][2] The accurate quantification of D-mannose and its metabolites is crucial for understanding their roles in various physiological and pathological states, such as congenital disorders of glycosylation, cancer, and other metabolic diseases.[2][3] Mass spectrometry coupled with chromatography has emerged as a powerful and sensitive technique for the detailed analysis of these compounds in complex biological matrices.[4][5]
This document provides comprehensive application notes and detailed protocols for the mass spectrometry-based analysis of D-mannose and its metabolites. It is designed to assist researchers, scientists, and drug development professionals in implementing robust and reliable analytical methods. The protocols cover sample preparation, chromatographic separation, and mass spectrometric detection.
Metabolic Pathway of D-Mannose
D-mannose enters the cell and is phosphorylated to mannose-6-phosphate (B13060355) (Man-6-P). From there, it has two primary metabolic fates: anabolism for glycosylation or catabolism via glycolysis.[6] Understanding this pathway is essential for interpreting analytical results.
Quantitative Data Summary
The following tables summarize the performance of validated LC-MS/MS methods for the quantification of D-mannose in human plasma and serum. These methods demonstrate high accuracy and precision, making them suitable for clinical research and drug development.[3][5]
Table 1: LC-MS/MS Method Validation Parameters for D-Mannose Quantification
| Parameter | Result | Reference |
| Linearity Range | 1–50 µg/mL | [5] |
| Inter-day Accuracy | <2% | [5] |
| Intra-day Accuracy | <2% | [5] |
| Inter-day Precision | <2% | [5] |
| Intra-day Precision | <2% | [5] |
| Extraction Recovery | 104.1%–105.5% | [5] |
| Matrix Effect | 97.0%–100.0% | [5] |
Table 2: D-Mannose Levels in Clinical Samples
| Sample Group | Mean D-Mannose Level (µg/mL) | P-value | Reference |
| Early-Stage Esophageal Adenocarcinoma Patients (n=145) | 8.97 | < 0.001 | [5] |
| Healthy Controls (n=323) | 6.28 | < 0.001 | [5] |
Experimental Protocols
Protocol 1: Quantification of D-Mannose in Human Plasma/Serum by LC-MS/MS
This protocol details a validated method for the quantification of D-mannose in human plasma and serum using a stable isotope-labeled internal standard.[3][5]
Materials and Reagents:
-
D-(+)-mannose (≥99.5% pure)
-
D-mannose-13C6 (internal standard, IS)
-
Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS)
-
HPLC grade acetonitrile (B52724) and water
-
Formic acid
Equipment:
-
Agilent 1200 series HPLC or equivalent[5]
-
API 3200 QTRAP triple quadrupole mass spectrometer or equivalent[5]
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Standard and QC Preparation:
-
Prepare stock solutions of D-mannose (10 mg/mL) and D-mannose-13C6 (4 mg/mL) in water.
-
Prepare a series of standard samples by diluting the D-mannose stock solution with water and spiking into a surrogate blank serum (4% BSA in PBS) to obtain concentrations of 1, 2, 5, 20, and 50 µg/mL.[5]
-
Prepare quality control (QC) samples at 2.5, 10, and 40 µg/mL in the same manner.[5]
-
-
Sample Preparation:
-
To 50 µL of standard, QC, or human serum sample, add 5 µL of the IS working solution.[5]
-
Add 100 µL of acetonitrile to precipitate proteins and vortex for 30 seconds.[4][5]
-
Centrifuge the mixture for 10 minutes at 20,800 × g.[5]
-
Transfer 100 µL of the supernatant to a new tube and dry under a stream of nitrogen at 40°C.[5]
-
Reconstitute the residue in 100 µL of 0.1% formic acid in water, vortex, and centrifuge.[4][5]
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[4]
-
LC-MS/MS Conditions:
-
LC Column: SUPELCOGEL™ Pb, 6% Crosslinked HPLC column (300 × 7.8 mm, 9 µm)[5]
-
Mobile Phase: 100% HPLC water[5]
-
Flow Rate: 0.5 mL/min[5]
-
Column Temperature: 80°C[5]
-
Injection Volume: 5 µL[5]
-
Mass Spectrometer: Triple quadrupole mass spectrometer[5]
-
Ionization Mode: Negative ion electrospray (ESI-)[5]
-
Scan Type: Selected Reaction Monitoring (SRM)
-
SRM Transitions:
Protocol 2: Metabolic Labeling of Mammalian Cells with D-Mannose-¹³C-1 for Glycan Analysis
This protocol outlines the metabolic labeling of glycans in mammalian cells using D-Mannose-¹³C-1, followed by mass spectrometry analysis to study glycan dynamics.[1]
Materials and Reagents:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
D-Mannose-¹³C-1
-
Phosphate-Buffered Saline (PBS)
Equipment:
-
Cell culture incubator
-
Centrifuge
-
High-resolution mass spectrometer
Procedure:
-
Cell Culture and Labeling:
-
Cell Harvesting:
-
Glycan Release and Purification:
-
Follow established protocols for enzymatic release of N-glycans (e.g., using PNGase F) from glycoproteins and subsequent purification.[1]
-
-
High-Resolution Mass Spectrometry Analysis:
Troubleshooting
LC-MS/MS Analysis:
-
Poor Peak Shape:
-
Ensure proper column equilibration.
-
Check for sample solvent and mobile phase compatibility.
-
-
Low Sensitivity:
-
Optimize mass spectrometer parameters (e.g., collision energy, declustering potential).
-
Check for ion suppression by matrix components.
-
-
Inaccurate Quantification:
-
Verify the concentration and stability of the internal standard.
-
Ensure the calibration curve is linear and covers the expected sample concentration range.
-
GC-MS Analysis (with derivatization):
-
Incomplete Derivatization:
-
Optimize reaction time and temperature.
-
Ensure reagents are fresh and anhydrous.
-
-
Sample Degradation:
-
Use milder derivatization conditions if necessary.[4]
-
Conclusion
The mass spectrometry-based methods described provide a robust and sensitive platform for the quantitative analysis of D-mannose and its metabolites in various biological samples. The detailed protocols and troubleshooting guidance are intended to facilitate the implementation of these powerful techniques in research, clinical diagnostics, and drug development. The use of stable isotope-labeled internal standards is highly recommended to ensure the accuracy and reproducibility of quantitative results.[7][8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. LC–MS/MS determination of D-mannose in human serum as a potential cancer biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
D-Mannose: A Versatile Tool for Investigating Mannose-Specific Transporters
For Researchers, Scientists, and Drug Development Professionals
Application Notes
D-mannose, a C-2 epimer of glucose, is an indispensable tool in cell biology and drug development for the investigation of hexose (B10828440) transport mechanisms. While it shares transport pathways with glucose, such as the facilitated glucose transporters (GLUTs) and sodium-dependent glucose cotransporters (SGLTs), evidence also points towards the existence of a high-affinity, mannose-specific transporter.[1][2][3] This unique characteristic allows researchers to use D-mannose to dissect the intricacies of mannose uptake, its subsequent metabolic fate, and its influence on cellular signaling pathways.[1][4] Understanding these transport mechanisms is crucial for developing targeted therapies for various diseases, including cancer and metabolic disorders.[5][6]
D-mannose enters cells through two primary mechanisms: facilitated diffusion via GLUT transporters and secondary active transport via SGLT transporters.[1] While most GLUT transporters can accommodate D-mannose, their affinity for mannose is generally lower than for glucose.[3] However, a putative high-affinity mannose transporter with a lower uptake constant (Kuptake) has been suggested, which is not as readily competed by glucose.[2] This opens up avenues for identifying and characterizing novel transport systems.
In the context of drug development, D-mannose and its derivatives are being explored for targeted drug delivery to cells expressing specific mannose receptors.[5] Furthermore, D-mannose has been shown to modulate key signaling pathways, such as the PI3K/Akt/mTOR pathway, and influence immune cell differentiation, highlighting its potential as a therapeutic agent.[4][7]
This document provides detailed protocols for key experiments utilizing D-mannose to study mannose-specific transporters, along with quantitative data on transporter kinetics and visualizations of relevant pathways and workflows.
Quantitative Data on D-Mannose Transport
The following tables summarize the kinetic parameters of D-mannose transport through various transporters. These values are essential for designing and interpreting experiments aimed at characterizing mannose-specific transport.
Table 1: Kinetic Parameters of D-Mannose Transporters
| Transporter | Cell/Tissue Type | Km (mM) | Vmax | Reference |
| GLUT1 | Human erythrocytes, HL-60 cells | 6 | Not specified | [1] |
| GLUT2 | Not specified | 125 | Not specified | [1] |
| SGLT4 | COS-7 cells expressing human SGLT4 | 2.6 (for AMG, inhibited by mannose) | Not specified | [1] |
| Putative High-Affinity Mannose Transporter | Mammalian cell lines | 0.03-0.07 (Kuptake) | Sufficient for glycoprotein (B1211001) synthesis | [2] |
Note: AMG (α-methyl-D-glucopyranoside) is a non-metabolizable glucose analog used to study SGLT activity. Vmax values can vary significantly based on experimental conditions.[1]
Experimental Protocols
Radiolabeled D-Mannose Uptake Assay in Adherent Cells
This assay measures the uptake of radiolabeled D-mannose into cultured cells, providing insights into transport kinetics and the effects of inhibitors.[1]
Materials:
-
Adherent cells cultured in 24-well plates
-
D-[2-³H]-mannose or D-[¹⁴C]-mannose
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Inhibitors (e.g., phloretin, phloridzin, cytochalasin B, unlabeled D-glucose, unlabeled D-mannose)[1]
-
Lysis buffer (e.g., 0.1% SDS in 0.1 M NaOH)[1]
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Culture: Seed cells in 24-well plates and grow to confluence.[1]
-
Preparation: On the day of the experiment, aspirate the growth medium and wash the cells twice with pre-warmed HBSS.[1]
-
Pre-incubation: Add 500 µL of HBSS to each well. For inhibition studies, add the desired concentration of the inhibitor and pre-incubate for 15-30 minutes at 37°C.[1]
-
Initiation of Uptake: Start the transport assay by adding a known concentration of radiolabeled D-mannose (e.g., 1 µCi/mL) to each well.[1]
-
Incubation: Incubate the plates for a specific time course (e.g., 1, 5, 15, 30 minutes) at 37°C.[1][8]
-
Termination of Uptake: To stop the transport, rapidly aspirate the uptake solution and wash the cells three times with ice-cold HBSS.
-
Cell Lysis: Add 500 µL of lysis buffer to each well and incubate for at least 30 minutes at room temperature to ensure complete cell lysis.
-
Quantification: Transfer the lysate to a scintillation vial, add an appropriate volume of scintillation cocktail, and measure the radioactivity using a scintillation counter.[1]
-
Data Analysis: Normalize the radioactivity counts to the protein concentration of each well and express the results as pmol/mg protein/min. For kinetic analysis, perform the assay with varying concentrations of D-mannose to determine Km and Vmax values.[8]
D-Mannose Uptake Assay in Brush Border Membrane Vesicles (BBMVs)
This protocol is adapted for studying transport in isolated membrane vesicles, which is particularly useful for investigating specific transporters without the interference of cellular metabolism.
Materials:
-
Isolated BBMVs
-
Radiolabeled D-mannose
-
Intravesicular and extravesicular buffers
-
Inhibitors
-
Nitrocellulose filters (0.45 µm pore size)
-
Scintillation cocktail and counter
Procedure:
-
Vesicle Preparation: Prepare BBMVs from the tissue of interest using established methods such as differential centrifugation.[1]
-
Transport Assay: a. Pre-load the BBMVs with an intravesicular buffer.[1] b. Initiate transport by mixing a small volume of the BBMV suspension with the uptake buffer containing radiolabeled D-mannose and any inhibitors. A sodium gradient can be created by having NaCl in the uptake buffer.[1] c. Incubate for a defined period at room temperature or 37°C.[1]
-
Termination and Filtration: a. Terminate the uptake by adding a large volume of ice-cold stop solution.[1] b. Rapidly filter the mixture through a nitrocellulose filter to trap the vesicles.[1] c. Wash the filter with additional ice-cold stop solution to remove external radiolabel.[1]
-
Quantification: Place the filter in a scintillation vial, add scintillation cocktail, and measure the radioactivity.[1]
-
Data Analysis: Calculate the amount of D-mannose transported into the vesicles per unit of protein over time.[1]
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by D-mannose and a typical experimental workflow for studying its uptake.
Caption: Intracellular metabolism of D-Mannose and its inhibitory effect on glycolysis.[7]
Caption: D-Mannose promotes the differentiation of regulatory T cells.[7]
Caption: General workflow for a radiolabeled D-mannose uptake assay.[1][8]
References
- 1. benchchem.com [benchchem.com]
- 2. Mannose enters mammalian cells using a specific transporter that is insensitive to glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Mannose and Mannose-6-Phosphate Receptor-targeted Drug Delivery Systems and their application in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mannose: A Sweet Option in the Treatment of Cancer and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes: Utilizing D-Mannose to Investigate the Unfolded Protein Response
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Unfolded Protein Response (UPR) is a highly conserved cellular stress response pathway activated by an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). The UPR aims to restore ER homeostasis by attenuating protein translation, upregulating chaperone proteins for protein folding, and promoting ER-associated degradation (ERAD) of misfolded proteins. However, under prolonged or severe ER stress, the UPR can switch from a pro-survival to a pro-apoptotic pathway. D-mannose, a C-2 epimer of glucose, is a critical monosaccharide in N-linked glycosylation of proteins. Perturbations in protein glycosylation can lead to protein misfolding, thereby inducing ER stress and activating the UPR. These application notes provide a comprehensive guide for utilizing D-mannose as a tool to induce and investigate the three major signaling branches of the UPR: IRE1, PERK, and ATF6.
Mechanism of Action: D-Mannose and UPR Induction
D-mannose is a key component in the synthesis of the dolichol-linked oligosaccharide precursor required for N-linked glycosylation. An excess or imbalance of D-mannose can interfere with the proper assembly and transfer of this oligosaccharide to nascent polypeptides. This disruption of normal glycosylation processes leads to the production of misfolded glycoproteins, which accumulate in the ER lumen. The accumulation of these aberrant proteins is recognized by three transmembrane sensor proteins that initiate the UPR signaling cascades:
-
IRE1 (Inositol-requiring enzyme 1): Upon activation, IRE1 oligomerizes and autophosphorylates, activating its endoribonuclease activity. This leads to the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. The spliced XBP1 (XBP1s) protein is a potent transcription factor that upregulates genes involved in protein folding, ERAD, and ER expansion.
-
PERK (PKR-like ER kinase): Activated PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), which leads to a global attenuation of protein synthesis, reducing the protein load on the ER. However, phosphorylated eIF2α selectively promotes the translation of certain mRNAs, such as activating transcription factor 4 (ATF4), which in turn upregulates genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, apoptosis (e.g., CHOP).
-
ATF6 (Activating transcription factor 6): Upon ER stress, ATF6 translocates from the ER to the Golgi apparatus, where it is cleaved by site-1 and site-2 proteases to release its N-terminal cytoplasmic domain. This cleaved ATF6 fragment migrates to the nucleus and acts as a transcription factor to induce the expression of ER chaperones like BiP/GRP78 and components of the ERAD machinery.
Data Presentation
The following tables are templates for summarizing quantitative data from experiments investigating the effects of D-mannose on the UPR. Researchers should populate these tables with their own experimental findings.
Table 1: Dose-Response Effect of D-Mannose on UPR Marker Protein Expression
| D-Mannose Conc. (mM) | Treatment Time (hrs) | BiP/GRP78 (Fold Change) | p-PERK/Total PERK (Ratio) | p-eIF2α/Total eIF2α (Ratio) | ATF4 (Fold Change) | Cleaved ATF6 (Fold Change) | CHOP (Fold Change) |
| 0 (Control) | 24 | 1.0 | Baseline | Baseline | 1.0 | 1.0 | 1.0 |
| 10 | 24 | Value | Value | Value | Value | Value | Value |
| 25 | 24 | Value | Value | Value | Value | Value | Value |
| 50 | 24 | Value | Value | Value | Value | Value | Value |
| 100 | 24 | Value | Value | Value | Value | Value | Value |
Quantification should be performed using densitometry analysis of Western blots, normalized to a loading control (e.g., β-actin or GAPDH).
Table 2: Time-Course of D-Mannose-Induced XBP1 mRNA Splicing
| Treatment Time (hrs) | D-Mannose Conc. (mM) | % XBP1 Splicing |
| 0 | 50 | 0 |
| 2 | 50 | Value |
| 4 | 50 | Value |
| 8 | 50 | Value |
| 16 | 50 | Value |
| 24 | 50 | Value |
% XBP1 Splicing can be quantified from RT-qPCR or densitometry of RT-PCR products on an agarose (B213101) gel.
Table 3: D-Mannose-Induced Apoptosis Following UPR Activation
| D-Mannose Conc. (mM) | Treatment Time (hrs) | % Apoptotic Cells (Annexin V+/PI-) | Cleaved Caspase-3 (Fold Change) |
| 0 (Control) | 48 | Value | 1.0 |
| 25 | 48 | Value | Value |
| 50 | 48 | Value | Value |
| 100 | 48 | Value | Value |
% Apoptotic cells determined by flow cytometry. Cleaved Caspase-3 fold change determined by Western blot.
Signaling Pathway and Experimental Workflow Visualizations
Caption: D-Mannose induced Unfolded Protein Response (UPR) signaling pathways.
Caption: Experimental workflow for studying D-mannose induced UPR.
Experimental Protocols
Protocol 1: Induction of UPR with D-Mannose in Cell Culture
-
Cell Seeding: Plate cells (e.g., HEK293, HeLa, SH-SY5Y) in appropriate culture vessels and allow them to adhere and reach 70-80% confluency.
-
Preparation of D-Mannose Stock Solution: Prepare a sterile stock solution of D-Mannose (e.g., 1 M in serum-free culture medium or PBS) and filter-sterilize.
-
Treatment:
-
For dose-response experiments , treat cells with increasing concentrations of D-mannose (e.g., 0, 10, 25, 50, 100 mM) for a fixed time point (e.g., 24 hours).
-
For time-course experiments , treat cells with a fixed concentration of D-mannose (e.g., 50 mM) and harvest at different time points (e.g., 0, 2, 4, 8, 16, 24 hours).
-
-
Control: Include a vehicle control (medium or PBS without D-mannose) for all experiments.
-
Harvesting: After the treatment period, wash cells with ice-cold PBS and proceed with harvesting for downstream analysis (protein or RNA extraction).
Protocol 2: Western Blot Analysis of UPR Markers
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on a 4-15% polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against UPR markers overnight at 4°C. Suggested antibodies and dilutions:
-
Phospho-PERK (Thr980): 1:1000
-
Total PERK: 1:1000
-
Phospho-eIF2α (Ser51): 1:1000
-
Total eIF2α: 1:1000
-
ATF4: 1:1000
-
ATF6 (for detection of full-length and cleaved forms): 1:1000
-
BiP/GRP78: 1:1000
-
CHOP: 1:1000
-
β-Actin or GAPDH (Loading Control): 1:5000
-
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
-
Quantification: Perform densitometric analysis using software like ImageJ, normalizing the protein of interest to the loading control.
Protocol 3: RT-qPCR for XBP1 Splicing Analysis
-
RNA Extraction: Extract total RNA from D-mannose-treated and control cells using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) and random primers.
-
PCR Amplification of XBP1:
-
Perform a standard PCR using primers that flank the 26-nucleotide intron in the XBP1 mRNA.
-
Forward Primer: 5'-CCTTGTAGTTGAGAACCAGG-3'
-
Reverse Primer: 5'-GGGGCTTGGTATATATGTGG-3'
-
-
Agarose Gel Electrophoresis: Run the PCR products on a 2.5-3% agarose gel to separate the unspliced (uXBP1) and spliced (sXBP1) forms. The unspliced product will be 26 bp larger than the spliced product.
-
Quantitative Real-Time PCR (qPCR) for Fold Change Analysis:
-
Design primers specific for the spliced form of XBP1 (spanning the splice junction) and a housekeeping gene (e.g., GAPDH, ACTB).
-
sXBP1 Forward: 5'-GAGTCCGCAGCAGGTG-3'
-
sXBP1 Reverse: 5'-GTGTCAGAGTCCATGGGA-3'
-
Perform qPCR using a SYBR Green or probe-based assay.
-
Calculate the fold change in sXBP1 expression using the ΔΔCt method, normalized to the housekeeping gene.
-
Protocol 4: Immunofluorescence for UPR Marker Localization
-
Cell Culture on Coverslips: Grow cells on sterile glass coverslips in a multi-well plate and treat with D-mannose as described in Protocol 1.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBST for 30 minutes.
-
Primary Antibody Incubation: Incubate with a primary antibody against a UPR marker (e.g., CHOP or BiP) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash three times with PBS.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining: Stain the nuclei with DAPI for 5 minutes.
-
Mounting: Wash the coverslips and mount them onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope.
Protocol 5: Flow Cytometry for Apoptosis Analysis
-
Cell Treatment and Harvesting: Treat cells with D-mannose as described in Protocol 1. After treatment, collect both adherent and floating cells.
-
Staining: Resuspend cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) for 15 minutes at room temperature in the dark, following the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Early apoptotic cells: Annexin V positive, PI negative.
-
Late apoptotic/necrotic cells: Annexin V positive, PI positive.
-
Live cells: Annexin V negative, PI negative.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant using flow cytometry analysis software.
Conclusion
D-mannose provides a valuable and physiologically relevant tool to induce ER stress and activate the Unfolded Protein Response. By disrupting N-linked glycosylation, researchers can systematically investigate the intricate signaling pathways of the UPR and its downstream consequences, including adaptation and apoptosis. The protocols and guidelines presented here offer a comprehensive framework for utilizing D-mannose in studies aimed at understanding the fundamental mechanisms of ER stress and exploring potential therapeutic strategies for diseases associated with UPR dysregulation.
D-Mannose as a Substrate for In Vitro Enzymatic Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-mannose, a C-2 epimer of glucose, is a monosaccharide of significant interest in biomedical research and drug development. It plays a crucial role in various biological processes, most notably in the glycosylation of proteins and lipids. The study of enzymes that utilize D-mannose as a substrate is fundamental to understanding these pathways and for developing novel therapeutic strategies. These application notes provide detailed protocols and quantitative data for the use of D-mannose in common in vitro enzymatic reactions, including its quantification and its role as a precursor in glycosyltransferase assays.
I. Enzymatic Quantification of D-Mannose
A prevalent method for the quantification of D-mannose in biological samples is a coupled enzymatic assay. This spectrophotometric method relies on a cascade of enzymatic reactions that ultimately lead to the production of NADPH, which can be measured by the increase in absorbance at 340 nm. The amount of NADPH produced is directly proportional to the initial concentration of D-mannose.
Principle of the Assay
The assay involves a three-step enzymatic cascade:
-
Phosphorylation: Hexokinase (HK) catalyzes the phosphorylation of D-mannose to D-mannose-6-phosphate (M6P) in the presence of ATP.
-
Isomerization: Phosphomannose Isomerase (PMI) specifically converts M6P to D-fructose-6-phosphate (F6P).
-
Coupled Reaction and Detection: In the presence of Phosphoglucose Isomerase (PGI), F6P is converted to D-glucose-6-phosphate (G6P). Subsequently, Glucose-6-Phosphate Dehydrogenase (G6PDH) oxidizes G6P, leading to the reduction of NADP⁺ to NADPH.
By sequential addition of the enzymes, it is possible to differentiate between D-glucose, D-fructose, and D-mannose in the same sample.
Experimental Protocol: Quantification of D-Mannose
This protocol is designed for a 96-well plate format but can be scaled for other formats.
Materials:
-
Assay Buffer: 25 mM HEPES, pH 8.0, containing 50 mM KCl and 10 mM MgCl₂.[1]
-
ATP Solution: 100 mM ATP in water, pH 7.0.
-
NADP⁺ Solution: 50 mM NADP⁺ in water.
-
Enzyme Solutions:
-
Hexokinase (HK) from yeast.
-
Phosphomannose Isomerase (PMI).
-
Phosphoglucose Isomerase (PGI).
-
Glucose-6-Phosphate Dehydrogenase (G6PDH) from yeast.
-
-
D-Mannose Standards: 0 to 1 mM D-mannose in assay buffer.
-
Sample: Biological sample containing D-mannose.
-
96-well UV-transparent microplate.
-
Microplate reader capable of measuring absorbance at 340 nm.
Procedure:
-
Prepare Reagent Mix: In the assay buffer, prepare a reagent mix containing final concentrations of 2 mM ATP and 1 mM NADP⁺.
-
Sample and Standard Preparation: Add 20 µL of the sample or D-mannose standard to each well.
-
Initial Absorbance Reading (for Glucose/Fructose): a. Add 180 µL of the Reagent Mix containing HK, PGI, and G6PDH to each well. b. Incubate at room temperature for 15-20 minutes to allow for the conversion of any endogenous D-glucose and D-fructose. c. Read the absorbance at 340 nm (A₁). This reading accounts for the background and the contribution from glucose and fructose (B13574).
-
Initiate D-Mannose Reaction: a. Add 10 µL of PMI solution to each well. b. Incubate at room temperature for 30-60 minutes to ensure complete conversion of D-mannose.
-
Final Absorbance Reading: Read the absorbance at 340 nm (A₂).
-
Calculation: a. Calculate the change in absorbance (ΔA = A₂ - A₁). b. Create a standard curve by plotting the ΔA for the D-mannose standards against their known concentrations. c. Determine the D-mannose concentration in the samples using the standard curve.
Quantitative Data: Enzymes in D-Mannose Quantification
The following table summarizes the kinetic parameters and optimal conditions for the key enzymes involved in the D-mannose quantification assay.
| Enzyme | Substrate | Km | Vmax | Optimal pH | Optimal Temp. (°C) | Cofactors/Inhibitors |
| Hexokinase (Yeast) | D-Mannose | 0.07 mM[2] | 520 (relative to Glucose=100)[2] | 7.5 - 8.5 | 30 - 45 | Mg²⁺ (required), inhibited by ADP |
| Phosphomannose Isomerase (PMI) | D-Mannose-6-Phosphate | ~0.15 mM[3] | 7.78 µmol/(min·mg)[3] | 7.0 - 8.0 | 30 - 60 | Zn²⁺ or Co²⁺ (required)[4] |
| Glucose-6-Phosphate Dehydrogenase (Yeast) | D-Glucose-6-Phosphate | ~0.04 mM | - | 7.8 - 8.5 | 30 - 40 | Mg²⁺ (required), NADP⁺ (co-substrate) |
II. D-Mannose as a Precursor for Mannosyltransferase Assays
In glycosylation pathways, D-mannose is utilized in its activated form, typically as Guanosine Diphosphate-Mannose (GDP-mannose) or Dolichol-Phosphate-Mannose (Dol-P-Man). These nucleotide sugars serve as donor substrates for mannosyltransferases, which catalyze the transfer of a mannose residue to an acceptor molecule (e.g., a protein, lipid, or another carbohydrate).
Principle of Mannosyltransferase Assays
Assaying mannosyltransferase activity involves measuring the transfer of mannose from a donor substrate to an acceptor. Common methods include:
-
Radiolabeled Assays: Using a radiolabeled donor like GDP-[³H]mannose, the incorporation of radioactivity into the acceptor is quantified.[5][6]
-
Coupled Enzymatic Assays: The release of GDP is coupled to other enzymatic reactions that produce a detectable signal.[5]
-
Chromatographic Assays: HPLC or other chromatographic techniques are used to separate and quantify the mannosylated product.[5]
Experimental Protocol: HPLC-Based Mannosyltransferase Assay
This protocol is an example for assaying an α-(1→6)-mannosyltransferase using a synthetic acceptor.[5]
Materials:
-
Reaction Buffer: 50 mM Tris-HCl, pH 7.5, containing 10 mM MnCl₂.
-
Donor Substrate: GDP-mannose solution.
-
Acceptor Substrate: p-nitrophenyl-α-D-mannopyranoside (α-Man-pNP) solution.
-
Enzyme: Purified mannosyltransferase.
-
Quenching Solution: e.g., 0.1 M HCl.
-
HPLC system with a reverse-phase column and UV detector.
Procedure:
-
Prepare Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing:
-
Reaction Buffer
-
GDP-mannose (e.g., 1 mM final concentration)
-
α-Man-pNP (e.g., 1.5 mM final concentration)[5]
-
-
Initiate Reaction: Add the purified mannosyltransferase to the reaction mixture.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 1-16 hours).[5]
-
Terminate Reaction: Stop the reaction by adding the quenching solution or by heat inactivation.
-
Analysis: a. Centrifuge the mixture to pellet any precipitated protein. b. Analyze the supernatant by reverse-phase HPLC with UV detection to separate and quantify the unreacted α-Man-pNP and the product, α-Man-(1→6)-α-Man-pNP. c. Calculate the enzyme activity based on the rate of product formation.
Quantitative Data: Mannosyltransferases
The kinetic parameters for mannosyltransferases can vary widely depending on the specific enzyme and its substrates.
| Enzyme | Donor Substrate | Acceptor Substrate | Km (Donor) | Km (Acceptor) | Optimal pH | Optimal Temp. (°C) | Metal Ion Requirement |
| Protein O-Mannosyltransferase (PMT) | Dolichol-P-Mannose | Synthetic Peptide (YNPTSV) | - | 1 mM[7] | ~7.5 | 30 - 37 | Mn²⁺ or Mg²⁺ |
| α-1,6-Mannosyltransferase | GDP-Mannose | α-Man-pNP | - | - | ~7.5 | 30 | Mn²⁺ |
| GDP-l-fucose synthase (GFS) | GDP-4-keto-6-deoxymannose | NADPH | - | - | 8.0 | 37 | - |
Conclusion
D-mannose is a versatile substrate for a range of in vitro enzymatic studies. The protocols and data presented here provide a foundation for researchers to accurately quantify D-mannose and to investigate the activity of mannose-utilizing enzymes. A thorough understanding of the kinetics and optimal conditions for these enzymatic reactions is essential for advancing our knowledge of glycosylation pathways and for the development of novel therapeutics targeting these processes.
References
- 1. researchgate.net [researchgate.net]
- 2. Two hexokinases of Homarus americanus (lobster), one having great affinity for mannose and fructose and low affinity for glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. Mannose phosphate isomerase - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Enzyme assay of protein O-mannosyltransferase (POMT1/2) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. An efficient assay for dolichyl phosphate-mannose: protein O-mannosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of D-Mannose Derivatives and Probes
For Researchers, Scientists, and Drug Development Professionals
D-mannose, a C-2 epimer of glucose, is a critical monosaccharide in various biological processes, including glycoprotein (B1211001) synthesis, immune regulation, and host-pathogen interactions.[1][2][3] Its unique biological roles have made D-mannose and its derivatives valuable targets for the development of therapeutics, diagnostic probes, and research tools.[1][4] These application notes provide detailed protocols for the chemical and enzymatic synthesis of D-mannose derivatives and probes, tailored for researchers in academia and the pharmaceutical industry.
I. Chemical Synthesis of D-Mannose Derivatives
The chemical modification of D-mannose allows for the creation of a diverse range of derivatives with tailored properties. These derivatives are instrumental in studying carbohydrate-protein interactions, developing anti-infective agents, and creating targeted drug delivery systems.[1]
A. Synthesis of Methyl α-D-mannopyranoside Derivatives
A common starting point for the synthesis of various D-mannose derivatives is the protection of the anomeric position, often as a methyl glycoside. This is followed by selective protection and deprotection steps to modify specific hydroxyl groups.
Protocol 1: Synthesis of Methyl 3-O-benzoyl-4,6-O-benzylidene-α-D-mannopyranoside
This protocol describes the synthesis of a selectively protected mannoside, a versatile intermediate for further derivatization.[5]
Experimental Protocol:
-
Step 1: Preparation of the Triol. The starting triol, methyl α-D-mannopyranoside, is prepared according to established procedures.
-
Step 2: Benzoylation. A solution of the triol (7.0 g) in anhydrous benzaldehyde (B42025) (50 ml) is treated with anhydrous zinc chloride (6.0 g).[5]
-
Step 3: Reaction. The mixture is stirred at room temperature overnight.
-
Step 4: Quenching and Extraction. Ice is added to the flask with constant shaking. The unreacted benzaldehyde is removed by extraction with n-hexane. The aqueous layer is then extracted with chloroform.
-
Step 5: Purification. The organic layer is dried, concentrated, and purified by column chromatography to yield methyl 3-O-benzoyl-4,6-O-benzylidene-α-D-mannopyranoside.
| Compound | Starting Material | Yield | Reference |
| Methyl 3-O-benzoyl-4,6-O-benzylidene-α-D-mannopyranoside | Methyl α-D-mannopyranoside | 72% | [5] |
Diagram: Synthesis of a Protected Mannoside
Caption: Synthetic route to a selectively protected D-mannose derivative.
II. Enzymatic Synthesis of D-Mannose
Enzymatic synthesis offers a green and highly specific alternative to chemical methods for producing D-mannose, often from more abundant and cheaper monosaccharides like D-fructose or D-glucose.[2] This approach typically results in high yields under mild reaction conditions.
A. Isomerization of D-Fructose to D-Mannose
D-mannose isomerase is a key enzyme that catalyzes the conversion of D-fructose to D-mannose.[2]
Protocol 2: Enzymatic Synthesis of D-Mannose from D-Fructose
This protocol outlines the production of D-mannose from D-fructose using a recombinant D-lyxose isomerase, which also exhibits D-mannose isomerase activity.[6]
Experimental Protocol:
-
Enzyme Preparation: A recombinant D-lyxose isomerase is expressed and purified.
-
Reaction Mixture: Prepare the reaction mixture containing 400 g/L D-fructose.
-
Incubation: The reaction is carried out under optimal conditions for the enzyme (e.g., specific pH and temperature).
-
Product Analysis: The reaction is monitored, and after completion (e.g., 9 hours), the concentration of D-mannose is determined.
| Substrate | Enzyme | Product | Conversion Rate | Reference |
| 400 g/L D-Fructose | Recombinant D-lyxose isomerase | 101.6 g/L D-Mannose | 25.4% | [6] |
Diagram: Enzymatic Isomerization Workflow
Caption: Enzymatic conversion of D-fructose to D-mannose.
III. Synthesis of D-Mannose-Based Probes
D-mannose derivatives can be functionalized to create probes for various biological applications, including metabolic labeling and in vivo imaging.
A. Deuterated D-Mannose for Metabolic Labeling
Deuterium-labeled D-mannose serves as a valuable tool for tracing mannose metabolism and its incorporation into glycoconjugates using mass spectrometry.[7][8]
Protocol 3: Synthesis of 2-Deutero-D-mannose
This protocol describes the synthesis of D-mannose specifically deuterated at the C-2 position.[7]
Experimental Protocol:
-
Precursor Preparation: Start with a suitably protected D-mannose derivative, such as methyl 4,6-O-benzylidene-α-D-arabino-hexopyranosid-2-ulose.[7]
-
Reduction with Deuteride: The precursor is reduced using a deuterium-donating reducing agent like sodium borodeuteride (NaBD₄) to introduce the deuterium (B1214612) atom at the C-2 position.[7]
-
Deprotection: The protecting groups (e.g., benzylidene) are removed to yield 2-deutero-D-mannose.[7]
| Derivative | Key Reagent | Purpose | Reference |
| 2-Deutero-D-mannose | Sodium borodeuteride (NaBD₄) | Metabolic Tracer | [7] |
Diagram: Synthesis of a Deuterated Mannose Probe
Caption: General workflow for synthesizing a deuterated D-mannose probe.
B. Radiolabeled D-Mannose for In Vivo Imaging
Radiolabeled mannose derivatives are being developed as imaging agents for positron emission tomography (PET) and single photon emission computed tomography (SPECT) to visualize tumors.
Protocol 4: Conceptual Workflow for 99mTc-Labeled Mannose Derivative
This outlines the general steps for preparing a technetium-99m labeled mannose probe for SPECT imaging.[9]
Experimental Protocol:
-
Synthesis of the Mannose Derivative: A mannose derivative containing a chelating moiety (e.g., CN7DM) is synthesized.[9]
-
Radiolabeling: The mannose derivative is radiolabeled with technetium-99m.
-
Purification and Quality Control: The radiolabeled probe is purified, and its radiochemical purity is assessed.
-
In Vivo Evaluation: The probe's biodistribution and tumor uptake are evaluated in animal models.[9]
| Probe | Isotope | Imaging Modality | Application | Reference |
| [99mTc]Tc-CN7DM | Technetium-99m | SPECT | Tumor Imaging | [9] |
Diagram: Workflow for Radiolabeled Probe Development
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent studies on the biological production of D-mannose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. openaccesspub.org [openaccesspub.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in biotransformation, extraction and green production of D-mannose - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. d-Glucose and d-mannose-based metabolic probes. Part 3: Synthesis of specifically deuterated d-glucose, d-mannose, and 2-deoxy-d-glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel 99mTc-Labeled Mannose Derivative as a Highly Promising Single Photon Emission Computed Tomography Probe for Tumor Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing D-mannose Concentration for In Vitro Therapeutic Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of D-mannose (B1359870) in in vitro experiments for maximal therapeutic effect.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of D-mannose in vitro?
A1: D-mannose has several recognized mechanisms of action in vitro, depending on the experimental model:
-
Anti-bacterial Adhesion: The most well-documented mechanism is the inhibition of uropathogenic Escherichia coli (UPEC) adhesion to urothelial cells. D-mannose binds to the FimH adhesin on the bacterial type 1 pili, competitively inhibiting their attachment to mannosylated proteins on the surface of urothelial cells.[1][2][3]
-
Immunomodulation: D-mannose can induce the differentiation of regulatory T cells (Tregs) from naive CD4+ T cells.[4][5] This is mediated by the activation of TGF-β signaling.[4] It has also been shown to suppress pro-inflammatory responses in macrophages and microglia.[6]
-
Anti-cancer Effects: In various cancer cell lines, D-mannose can interfere with glucose metabolism, leading to the inhibition of cell proliferation.[7][8] This is particularly effective in cells with low levels of the enzyme phosphomannose isomerase (MPI).[9] It has also been shown to suppress HIF-1α-mediated metabolic reprogramming in clear cell renal cell carcinoma.[10]
Q2: What is a typical starting concentration range for D-mannose in cell culture experiments?
A2: The optimal concentration of D-mannose is highly dependent on the cell type and the biological effect being investigated. Based on published studies, a broad starting range is between 50 µM and 50 mM. For initial experiments, it is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental goals.[4][9][11]
Q3: Is D-mannose cytotoxic to cells in culture?
A3: D-mannose can be cytotoxic at high concentrations. For example, concentrations exceeding 30 mM have shown toxic effects on MDCK cell monolayers.[12] However, some cell lines, like the human bladder epithelial cell line HTB-9, have shown no cytotoxic effects at concentrations as high as 1.5%.[13] It is crucial to perform a viability assay (e.g., MTT, WST-1, or trypan blue exclusion) to determine the non-toxic concentration range for your specific cell line.[8]
Q4: Can the presence of glucose in the culture medium affect the results of my D-mannose experiment?
A4: Yes, glucose can compete with D-mannose for uptake by glucose transporters (GLUTs).[14] High glucose concentrations in the culture medium can reduce the uptake of D-mannose and potentially mask its therapeutic effects. For experiments investigating the metabolic effects of D-mannose, it is advisable to use glucose-free medium or a medium with physiological glucose concentrations.[9][11]
Q5: How does cell passage number affect D-mannose experiments?
A5: High cell passage numbers can lead to cellular drift, which can significantly impact the reproducibility of your results. This can manifest as altered expression of glucose transporters, changes in the metabolic state of the cells, and general genotypic and phenotypic drift.[14] It is recommended to use cells within a narrow passage range for all related experiments to ensure consistency.[14]
Troubleshooting Guides
Issue 1: No or Low Therapeutic Effect Observed
| Potential Cause | Troubleshooting Step |
| Suboptimal D-mannose Concentration | Perform a dose-response experiment with a wide range of D-mannose concentrations (e.g., 10 µM to 100 mM) to identify the optimal concentration for your cell line and assay. |
| Competition with Glucose | Reduce the glucose concentration in your culture medium or use a glucose-free medium for the duration of the D-mannose treatment. Ensure pre-incubation and uptake buffers are also glucose-free.[14] |
| Incorrect Incubation Time | The effect of D-mannose can be time-dependent. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal incubation time.[14] |
| Cell Health Issues | Visually inspect cells for signs of stress or contamination. Perform a cell viability assay to ensure a healthy cell population before starting the experiment.[14] |
| Low Expression of Target Molecules | For anti-bacterial adhesion assays, ensure your urothelial cells express sufficient levels of mannosylated receptors. For metabolic studies in cancer cells, be aware that cells with high expression of phosphomannose isomerase (MPI) may be less sensitive to D-mannose.[9] |
Issue 2: High Variability and Poor Reproducibility
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Passage Number | Use cells from a consistent and narrow passage range (e.g., P5-P15) for all experiments.[14] |
| Variable Cell Seeding Density | Ensure cells are seeded at the same density for all experiments and have reached a similar level of confluency at the start of the assay.[14] |
| Inconsistent Washing Steps | Standardize the number and duration of washing steps with ice-cold buffer to ensure complete removal of extracellular D-mannose, which can create high background.[14] |
| Reagent Instability | Prepare fresh D-mannose stock solutions regularly and store them appropriately. Avoid repeated freeze-thaw cycles. |
Data Presentation: Effective D-mannose Concentrations in Vitro
| Application | Cell Type/Organism | Effective Concentration | Observed Effect | Reference |
| Anti-bacterial Adhesion | Urothelial cells (TCC-5637) | IC50: 0.51 mg/mL | Inhibition of E. coli adhesion | [15] |
| Anti-bacterial Invasion | Urothelial cells (TCC-5637) | IC50: 0.30 mg/mL | Inhibition of E. coli invasion | [15] |
| Anti-biofilm | Salmonella typhimurium | 2 mg/mL | 68.0% ± 3.9% inhibition | [16] |
| Immunomodulation | Murine naive CD4+ T cells | 0-50 mM (dose-dependent) | Induction of Foxp3+ regulatory T cells | [4] |
| Anti-proliferation | Non-small cell lung cancer (NSCLC) cells | IC50: 30 mM | Inhibition of cell proliferation | [7] |
| Anti-proliferation | Clear cell renal cell carcinoma (ccRCC) cells | 25-100 mM | Inhibition of cell proliferation | [10][17] |
| Cytotoxicity | MDCK cells | > 30 mM | Toxic effect on cell monolayer | [12] |
| No Cytotoxicity | Human bladder epithelial cells (HTB-9) | 1.5% (w/v) | No observed cytotoxicity | [13] |
| No Cytotoxicity | Vero cells | 0.125 - 8 mg/mL | No observed cytotoxicity | [16] |
Experimental Protocols
Protocol 1: In Vitro Bacterial Adhesion Assay
-
Cell Culture: Seed urothelial cells (e.g., T24, HTB-9) in a 24-well plate and grow to confluence.
-
Bacterial Culture: Grow uropathogenic E. coli (UPEC) in LB broth overnight.
-
Treatment:
-
Wash the confluent urothelial cell monolayers twice with sterile PBS.
-
Pre-incubate the UPEC suspension with varying concentrations of D-mannose (e.g., 0.1 mg/mL to 5 mg/mL) in cell culture medium for 1 hour at 37°C.
-
Add the D-mannose-treated bacterial suspension to the urothelial cells.
-
-
Incubation: Incubate the plate for 2 hours at 37°C to allow for bacterial adhesion.
-
Washing: Gently wash the monolayers three to five times with sterile PBS to remove non-adherent bacteria.
-
Cell Lysis: Lyse the urothelial cells with 0.1% Triton X-100 to release the adherent bacteria.
-
Quantification: Serially dilute the lysate and plate on LB agar (B569324) plates. Incubate overnight at 37°C and count the colony-forming units (CFUs) to determine the number of adherent bacteria.
Protocol 2: Cell Viability Assay (MTT)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[8]
-
Treatment: Replace the medium with fresh medium containing a range of D-mannose concentrations (e.g., 0-100 mM). Include a vehicle-only control.[8]
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.[8]
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.[8]
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.[8]
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control.
Mandatory Visualization
Caption: Competitive inhibition of UPEC adhesion by D-mannose.
Caption: D-mannose-mediated induction of regulatory T cells.
Caption: General experimental workflow for D-mannose in vitro studies.
References
- 1. Considerations on D-mannose Mechanism of Action and Consequent Classification of Marketed Healthcare Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Why d-Mannose May Be as Efficient as Antibiotics in the Treatment of Acute Uncomplicated Lower Urinary Tract Infections—Preliminary Considerations and Conclusions from a Non-Interventional Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Systematic review of the effect of D-mannose with or without other drugs in the treatment of symptoms of urinary tract infections/cystitis (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-mannose induces regulatory T cells and suppresses immunopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uom-qa.qa.elsevierpure.com [uom-qa.qa.elsevierpure.com]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. D-mannose suppresses HIF-1α mediated metabolic reprogramming in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Frontiers | Cranberry, but not D-mannose and ibuprofen, prevents against uropathogenic Escherichia coli-induced cell damage and cell death in MDCK cells [frontiersin.org]
- 13. d-Mannose Treatment neither Affects Uropathogenic Escherichia coli Properties nor Induces Stable FimH Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. tandfonline.com [tandfonline.com]
- 16. A Poly-D-Mannose Synthesized by a One-Pot Method Exhibits Anti-Biofilm, Antioxidant, and Anti-Inflammatory Properties In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Addressing the stability and potential degradation of D-mannose in experimental setups
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and potential degradation of D-mannose in various experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of D-mannose in my experiments?
A1: The stability of D-mannose can be influenced by several factors, including temperature, pH, humidity, and the presence of other reactive molecules such as amino acids.[1][2] High temperatures can accelerate degradation reactions, while strongly acidic or alkaline conditions can also lead to the breakdown of the monosaccharide.[1][2] Being hygroscopic, D-mannose can absorb moisture, which may lead to clumping and accelerate degradation.[1][3]
Q2: What are the common degradation pathways for D-mannose?
A2: The main degradation pathways for D-mannose include:
-
Epimerization: The conversion of D-mannose to its C-2 epimer, D-glucose. This can occur under certain conditions, for example, in the presence of molybdate (B1676688) ions in an acidified aqueous solution.[4][5]
-
Maillard Reaction: A chemical reaction between the amino group of amino acids and the carbonyl group of D-mannose, leading to browning and the formation of a complex mixture of products.[1]
-
Oxidation: D-mannose can be oxidized, especially in the presence of oxidizing agents or under an inert atmosphere.[1]
Q3: How stable is D-mannose in aqueous solutions and cell culture media?
A3: In aqueous solutions, the stability of D-mannose is dependent on storage conditions. For short-term storage (up to one day), refrigeration at 4°C is recommended.[2][6] For longer-term storage, aliquoting and freezing at -20°C or -80°C is advisable to prevent degradation and microbial growth.[2][7] In standard cell culture media like DMEM and RPMI-1640, D-mannose is generally chemically stable under typical culture conditions (37°C, 5% CO2).[8] However, its concentration may decrease over time due to cellular uptake and metabolism.[8]
Q4: How should I properly store D-mannose powder and stock solutions?
A4: D-mannose powder should be stored in a tightly sealed, non-reactive container in a desiccated and dark environment to protect it from humidity and light.[1] Recommended storage temperatures are 2-8°C for short-term and -20°C for long-term storage.[1] Stock solutions should be sterile-filtered and stored in aliquots at -20°C for up to one month or -80°C for up to six months to maintain stability.[2][7] It is not recommended to store aqueous solutions at room temperature or 4°C for more than a day.[2][6]
Troubleshooting Guide
Issue 1: Inconsistent or unexpected experimental results.
-
Possible Cause: Degradation of D-mannose due to improper storage or handling.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that both the D-mannose powder and stock solutions have been stored according to the recommended guidelines (see FAQ Q4).
-
Prepare Fresh Solutions: If there is any doubt about the stability of your current stock solution, prepare a fresh solution from the powder.[2] Avoid repeated freeze-thaw cycles.[2]
-
Assess Purity: If the problem persists, consider assessing the purity of your D-mannose using an appropriate analytical method (see Experimental Protocols section).
-
Issue 2: Decrease in D-mannose concentration in cell culture experiments.
-
Possible Cause: Cellular uptake and metabolism of D-mannose.[8]
-
Troubleshooting Steps:
-
Cell-Free Control: Set up a control experiment with D-mannose in the same cell culture medium and under the same incubation conditions but without cells. This will help differentiate between cellular consumption and chemical degradation.[8]
-
Time-Course Analysis: Measure the concentration of D-mannose in the cell culture medium at different time points to determine the rate of depletion.[8]
-
Consider Cell Density: Higher cell densities will result in a faster decrease in D-mannose concentration.[8]
-
Data Presentation
Table 1: Recommended Storage Conditions for D-Mannose
| Form | Storage Condition | Temperature | Duration | Reference |
| Powder | Tightly sealed container, desiccated, protected from light | 2-8°C | Short-term | [1] |
| -20°C | Long-term | [1] | ||
| Aqueous Solution | Sterile, single-use aliquots | -20°C | Up to 1 month | [2][7] |
| -80°C | Up to 6 months | [2][7] |
Table 2: Comparison of Analytical Methods for D-Mannose Quantification
| Method | Principle | Sample Preparation | Advantages | Disadvantages | Reference |
| HPLC with PMP Derivatization | Pre-column derivatization with 1-phenyl-3-methyl-5-pyrazolone (PMP) followed by UV or fluorescence detection. | Derivatization at elevated temperature, extraction. | Good sensitivity and selectivity. | Derivatization step can be time-consuming. | [9][10] |
| LC-MS/MS | Liquid chromatography separation followed by tandem mass spectrometry detection. | Protein precipitation, potential internal standard spiking. | High specificity and sensitivity, can distinguish from epimers like glucose. | Requires specialized instrumentation. | [11][12] |
| Enzymatic Assay | Spectrophotometric measurement of NADH or NADPH produced through coupled enzymatic reactions. | May require glucose removal for specific quantification. | High specificity, suitable for routine analysis. | Can be susceptible to interference from other sugars. | [9][12] |
Experimental Protocols
Protocol 1: Stability Assessment of D-Mannose by HPLC
This protocol outlines a method to assess the stability of a D-mannose solution over time.
-
Preparation of D-Mannose Solution: Prepare a stock solution of D-mannose in the desired solvent (e.g., water, buffer, cell culture medium) at a known concentration.
-
Storage: Aliquot the solution into multiple vials and store them under the desired experimental conditions (e.g., different temperatures).
-
Time-Point Sampling: At specified time intervals (e.g., 0, 24, 48, 72 hours), remove an aliquot for analysis.
-
Sample Preparation for HPLC:
-
If necessary, dilute the sample to fall within the linear range of the HPLC method.
-
Perform a derivatization step if required by the chosen HPLC method (e.g., PMP derivatization).[9]
-
-
HPLC Analysis:
-
Inject the prepared sample into an HPLC system equipped with a suitable column (e.g., C18) and detector (e.g., UV or fluorescence).[9]
-
Run the analysis using an appropriate mobile phase and gradient to separate D-mannose from potential degradation products.
-
-
Data Analysis:
-
Quantify the peak area of D-mannose at each time point.
-
Compare the peak area at each time point to the initial time point (t=0) to determine the percentage of D-mannose remaining and assess its stability.
-
Protocol 2: Quantification of D-Mannose in Cell Culture Medium using LC-MS/MS
This protocol provides a method for the accurate quantification of D-mannose in a complex biological matrix like cell culture medium.
-
Sample Collection: Collect cell culture medium samples at the desired time points.
-
Protein Precipitation: To 100 µL of the medium, add 300 µL of cold acetonitrile (B52724) containing a known concentration of a stable isotope-labeled internal standard (e.g., D-mannose-13C6). Vortex to mix and precipitate proteins.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into an LC-MS/MS system.
-
Use a specialized column and mobile phase gradient to achieve chromatographic separation of D-mannose from its isomers, such as D-glucose.[11]
-
Detect and quantify D-mannose and the internal standard using multiple reaction monitoring (MRM) mode for high specificity.[9]
-
-
Quantification: Calculate the concentration of D-mannose in the original sample by comparing the peak area ratio of D-mannose to the internal standard against a standard curve prepared in a similar matrix.
Visualizations
Caption: Major degradation pathways of D-mannose.
Caption: Workflow for D-mannose stability assessment.
Caption: D-mannose induced Treg generation via TGF-β.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. chemicalpapers.com [chemicalpapers.com]
- 5. Enzymatic characteristics of D-mannose 2-epimerase, a new member of the acylglucosamine 2-epimerase superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Frontiers | HPLC for simultaneous quantification of free mannose and glucose concentrations in serum: use in detection of ovarian cancer [frontiersin.org]
- 11. arpi.unipi.it [arpi.unipi.it]
- 12. LC–MS/MS determination of D-mannose in human serum as a potential cancer biomarker - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming challenges in the quantification of D-mannose in complex biological samples
Welcome to the technical support center for D-mannose (B1359870) quantification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the analysis of D-mannose in complex biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying D-mannose in biological samples?
A1: The accurate quantification of D-mannose is challenging due to several factors:
-
Isomeric Interference : D-mannose is a C-2 epimer of D-glucose, which is often present in biological samples at concentrations up to 100 times higher. This can lead to co-elution and interference in chromatographic methods.[1][2]
-
Low Endogenous Concentrations : The physiological levels of D-mannose in plasma are significantly lower than those of glucose, requiring highly sensitive analytical methods.[3]
-
Complex Sample Matrix : Biological samples such as plasma, serum, and urine contain numerous components that can interfere with the analysis and cause matrix effects.[4]
-
Analyte Stability : D-mannose, like other monosaccharides, can be susceptible to degradation under certain storage and sample preparation conditions.[5]
Q2: Which analytical methods are most commonly used for D-mannose quantification?
A2: The most prevalent methods for D-mannose quantification are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and enzymatic assays.[6][7] LC-MS/MS is often considered the gold standard due to its high sensitivity and selectivity, especially when using a stable isotope-labeled internal standard.[4]
Q3: Is derivatization necessary for D-mannose analysis?
A3: Derivatization is essential for GC-MS analysis to make the non-volatile sugar amenable to gas chromatography.[7][8] Common derivatization methods include methoximation followed by trimethylsilylation.[8] For LC-MS/MS, derivatization is not always required, which simplifies sample preparation.[1][7] However, some HPLC methods with UV or fluorescence detection may use derivatizing agents like 1-phenyl-3-methyl-5-pyrazolone (PMP).[6]
Q4: How can I overcome interference from glucose in my samples?
A4: Several strategies can be employed to mitigate glucose interference:
-
Chromatographic Separation : Utilize specialized HPLC columns, such as those with ion-exchange resins (e.g., Supelcogel Pb), that are capable of separating sugar epimers.[1][6]
-
Enzymatic Glucose Removal : In enzymatic assays, glucose can be selectively removed by converting it to glucose-6-phosphate with glucokinase, followed by removal using anion-exchange chromatography.[3][9] Another approach uses glucose oxidase and catalase to eliminate endogenous glucose.[10]
Q5: What is the best internal standard for LC-MS/MS quantification of D-mannose?
A5: A stable isotope-labeled internal standard, such as D-Mannose-13C6, is highly recommended.[4][11] This is because it has identical chemical and physical properties to D-mannose, ensuring it co-elutes and experiences the same matrix effects, which corrects for variability during sample preparation and analysis.[4]
Troubleshooting Guides
LC-MS/MS Analysis
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor peak shape or resolution | Inappropriate column selection; Mobile phase composition not optimal; Column temperature too low. | Use a column specifically designed for sugar analysis (e.g., Supelcogel Pb). Optimize the mobile phase and gradient. Increase column temperature (e.g., to 80°C) to improve resolution.[12] |
| Low signal intensity or sensitivity | Inefficient ionization; Matrix effects causing ion suppression; Suboptimal MS parameters. | Optimize electrospray ionization (ESI) source parameters. Use a stable isotope-labeled internal standard (e.g., D-Mannose-13C6) to compensate for matrix effects.[4] Perform a full scan to identify the optimal precursor and product ions for Multiple Reaction Monitoring (MRM). |
| High background noise | Contaminated mobile phase or LC system; Sample matrix interference. | Use high-purity solvents (LC-MS grade).[11] Incorporate a divert valve to direct the early and late eluting components to waste. Enhance sample cleanup procedures. |
| Inaccurate quantification | Non-linearity of the calibration curve; Improper internal standard usage; Sample degradation. | Ensure the calibration range covers the expected sample concentrations.[1] Confirm the purity and concentration of the internal standard. Investigate sample stability under storage and processing conditions.[1] |
GC-MS Analysis
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or very small derivative peaks | Incomplete derivatization; Degradation of derivatization reagents. | Optimize derivatization reaction time and temperature.[7] Use fresh, high-quality derivatization reagents and store them under inert gas in a desiccator.[7] |
| Multiple peaks for D-mannose | Presence of anomers (α and β forms); Incomplete derivatization leading to multiple products. | Oximation prior to silylation can help to form a single derivative for each sugar.[7] Ensure derivatization reaction goes to completion. |
| Extraneous peaks in the chromatogram | Contamination from reagents or glassware; Sample matrix components being derivatized. | Use high-purity reagents and thoroughly clean all glassware. Include a blank sample (reagents only) to identify contaminant peaks. |
| Poor reproducibility | Inconsistent derivatization; Variability in sample injection. | Ensure precise and consistent timing and temperature for the derivatization steps. Use an autosampler for consistent injection volumes. |
Enzymatic Assay
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High background absorbance | Endogenous interfering substances in the sample; Reagent contamination. | Include a sample blank (without the final enzyme addition) to subtract background absorbance. Ensure all reagents are of high purity. |
| Low assay sensitivity | Suboptimal enzyme concentrations or activity; Incorrect buffer pH or temperature. | Titrate enzyme concentrations to determine the optimal amount for the reaction. Ensure the assay is performed at the optimal pH and temperature for the enzymes used. |
| Incomplete reaction | Insufficient incubation time; Enzyme inhibition by components in the sample matrix. | Increase the incubation time to ensure the reaction goes to completion.[13] Perform a spike and recovery experiment to check for matrix-related inhibition. |
| Inaccurate results | Interference from other hexoses; Incorrect standard curve preparation. | If glucose is an interferent, use a specific glucose removal step.[9][10] Prepare standards in a matrix similar to the samples to account for matrix effects. |
Quantitative Data Summary
Table 1: Performance Comparison of D-Mannose Quantification Methods
| Method | Sample Matrix | Linearity Range (µg/mL) | LOD/LLOQ (µg/mL) | Recovery (%) | Precision (%RSD) | Reference(s) |
| LC-MS/MS | Human Plasma | 0.31 - 40 | LOD: 0.31 / LLOQ: 1.25 | 96 - 104 (accuracy) | < 10 | [1][14] |
| LC-MS/MS | Human Serum | 1 - 50 | - | 104.1 - 105.5 | < 2 | [2] |
| HPLC (PMP Derivatization) | Human Serum | 0.5 - 500 | LOD: 0.37 / LOQ: 1.26 | - | - | [15] |
| Enzymatic Assay | Human Serum | 0 - 200 (µmol/L) | - | 94 ± 4.4 | Intra-assay: 4.4 - 6.7; Inter-assay: 9.8 - 12.2 | [9] |
| GC-MS | Human Serum | 100 - 900 (ng) | 100 (ng) | - | - | [15] |
Experimental Protocols & Workflows
Protocol 1: LC-MS/MS Quantification of D-Mannose in Human Plasma
This protocol outlines a method for the quantification of D-mannose in human plasma using LC-MS/MS with a stable isotope-labeled internal standard.[1][11]
Methodology:
-
Sample Preparation:
-
To 50 µL of plasma sample, add a known amount of D-Mannose-13C6 internal standard.[11]
-
Precipitate proteins by adding 150 µL of acetonitrile.[11]
-
Vortex the mixture for 30 seconds.[11]
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.[11]
-
Transfer the supernatant to an autosampler vial for analysis.[11]
-
-
LC Separation:
-
MS/MS Detection:
Protocol 2: GC-MS Quantification of D-Mannose with Derivatization
This protocol describes a general procedure for the analysis of D-mannose in biological samples by GC-MS, requiring a two-step derivatization process.[8]
Methodology:
-
Sample Preparation & Extraction:
-
Thaw biological samples (e.g., plasma, serum) on ice.[8]
-
Perform protein precipitation and extraction of small molecules.
-
Dry the extract completely under a stream of nitrogen or using a SpeedVac.
-
-
Derivatization:
-
Step 1: Methoximation:
-
Step 2: Trimethylsilylation (TMS):
-
Cool the sample to room temperature.
-
Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS.[8]
-
Vortex and heat at 60-70°C for 30-60 minutes.
-
-
-
GC-MS Analysis:
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250-280°C.[7]
-
Oven Program: Start at a low temperature (e.g., 100°C) and ramp up to a final temperature of 280-300°C.[7]
-
Ionization Mode: Electron Ionization (EI).
-
Detection Mode: Scan mode for identification or Selected Ion Monitoring (SIM) for quantification.
-
Protocol 3: Enzymatic Assay for D-Mannose Quantification in Urine
This protocol is adapted for a 96-well plate format and is based on a series of coupled enzymatic reactions.[13][16]
Methodology:
-
Sample Preparation:
-
Centrifuge urine samples to remove any particulate matter.
-
The supernatant can be used directly or after dilution if high concentrations of hexoses are expected.[13]
-
-
Assay Procedure (96-well plate):
-
Pipette 20 µL of urine sample or D-mannose standards into each well.[13]
-
Add 160 µL of a substrate mix containing ATP and NADP+.[13]
-
Add 10 µL of an enzyme mix containing hexokinase (HK), phosphoglucose (B3042753) isomerase (PGI), and glucose-6-phosphate dehydrogenase (G6PDH).[13]
-
Incubate for 10 minutes at room temperature to allow for the conversion of endogenous glucose and fructose.
-
Read the initial absorbance (A1) at 340 nm.[13]
-
Initiate the mannose-specific reaction by adding 10 µL of phosphomannose isomerase (PMI) solution.[13]
-
Incubate for 20-30 minutes at room temperature.[13]
-
Read the final absorbance (A2) at 340 nm.[13]
-
-
Quantification:
-
Calculate the change in absorbance (ΔA = A2 - A1).
-
Determine the D-mannose concentration in the samples using a standard curve generated from the D-mannose standards.[13]
-
References
- 1. arpi.unipi.it [arpi.unipi.it]
- 2. LC–MS/MS determination of D-mannose in human serum as a potential cancer biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Enzymatic assay of D-mannose in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enzymatic determination of D-mannose in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Quantification of d-mannose in plasma: Development and validation of a reliable and accurate HPLC-MS-MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. HPLC for simultaneous quantification of free mannose and glucose concentrations in serum: use in detection of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enzymatic assay of D-mannose from urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing cell culture conditions for studying D-mannose metabolism
This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for optimizing cell culture conditions to study D-mannose (B1359870) metabolism.
Frequently Asked Questions (FAQs)
Q1: What is a good starting concentration for D-mannose in cell culture experiments? A1: The optimal concentration of D-mannose depends on the experimental goal. For metabolic tracing studies with minimal perturbation, physiological concentrations of 50 µM to 1 mM are recommended.[1][2] To investigate anti-tumor effects or induce growth inhibition, higher concentrations, ranging from 15 mM to 50 mM or more, are often used.[2][3][4] It is crucial to determine the optimal, non-toxic concentration for each specific cell line by performing a dose-response viability assay.[2]
Q2: Can D-mannose be toxic to cells? A2: Yes, at high concentrations (typically 25 mM or higher), D-mannose can be cytotoxic or inhibit cell proliferation.[2] This effect is particularly strong in cancer cell lines with low expression of the enzyme phosphomannose isomerase (MPI).[2][5] The accumulation of the metabolite mannose-6-phosphate (B13060355) can disrupt glycolysis and lead to cell death.[2][6]
Q3: How does the presence of glucose in the culture medium affect D-mannose metabolism studies? A3: Glucose and mannose can compete for the same hexose (B10828440) transporters for cellular uptake.[7] High concentrations of glucose (e.g., 5-25 mM) in standard media can significantly outcompete D-mannose, leading to reduced uptake and incorporation into metabolic pathways.[8][9] For experiments tracing mannose metabolism, it is often necessary to reduce the glucose concentration or use glucose-free medium supplemented with a specific amount of glucose and the D-mannose tracer.[2][8]
Q4: What are the primary reasons for low incorporation of labeled D-mannose (e.g., ¹³C or ²H labeled) in my experiment? A4: Low incorporation of labeled D-mannose is a common issue with several potential causes:
-
Competition from Glucose : High levels of glucose in the medium are the most common reason, as it outcompetes mannose for uptake and metabolism.[2][8]
-
Suboptimal Tracer Concentration : The concentration of the labeled mannose may be too low for detection.[8][9]
-
Insufficient Incubation Time : The labeling period may be too short to achieve detectable incorporation, especially for steady-state labeling which may require 24-72 hours.[1][2]
-
High Cell Passage Number : Prolonged culturing can alter cellular metabolism and the expression of sugar transporters, leading to inconsistent results. It is recommended to use cells within a narrow, low passage range (e.g., P5-P15).[10]
-
High Phosphomannose Isomerase (MPI) Activity : Cells with high MPI activity can rapidly convert mannose-6-phosphate into fructose-6-phosphate, shunting it toward glycolysis instead of glycosylation pathways.[9]
Q5: How is D-mannose metabolized by cells? A5: Once inside the cell, D-mannose is phosphorylated by hexokinase (HK) to form mannose-6-phosphate (M6P).[11][12] M6P is at a key metabolic branch point. It can be isomerized by phosphomannose isomerase (MPI) to fructose-6-phosphate, which enters the glycolysis pathway.[13][14] Alternatively, it can be converted by phosphomannomutase (PMM2) to mannose-1-phosphate, which is then activated to GDP-mannose, the primary donor for N-glycosylation, O-mannosylation, and the synthesis of GPI anchors.[1][12]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Label Incorporation | 1. Competition from Glucose: High glucose levels in the medium are outcompeting the labeled mannose.[2][8] 2. Suboptimal Concentration: The tracer concentration is too low for detection.[8] 3. Insufficient Incubation Time: The labeling period is too short.[2] | 1. Reduce the glucose concentration or use glucose-free medium. Perform washes with glucose-free PBS before adding labeling medium.[2][8] 2. Perform a dose-response experiment to find the optimal concentration (e.g., titrate from 50 µM to 1 mM).[2] 3. Increase the labeling time. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal duration.[1][8] |
| High Cell Death or Low Viability | 1. Mannose Toxicity: The D-mannose concentration is too high for the specific cell line, especially if it has low MPI expression.[2][9] 2. Nutrient Depletion: High cell density is leading to rapid depletion of essential nutrients. | 1. Perform a dose-response viability assay (e.g., MTT, CCK-8) to determine the maximum non-toxic concentration.[2][15] 2. Ensure cells are seeded at an appropriate density and are in the exponential growth phase (e.g., 70-80% confluency).[1] |
| Variability Between Replicates | 1. Inconsistent Cell State: Differences in cell confluency, passage number, or metabolic state are affecting uptake.[2][10] 2. Inconsistent Seeding Density: Initial cell numbers are not uniform across wells.[10] | 1. Use cells from the same low-passage number for all experiments. Standardize the confluency at the start of the experiment.[10] 2. Ensure accurate and consistent cell counting and seeding for all replicates.[10] |
Quantitative Data Summary
Table 1: Recommended D-Mannose Concentrations for Different Experimental Goals
| Experimental Goal | Cell Line Examples | Recommended Concentration | Notes | Reference(s) |
| Trace Physiological Metabolism | Human Fibroblasts | 50 µM | Corresponds to normal plasma levels, allowing for the study of endogenous pathways with minimal perturbation. | [2][11] |
| Inhibit Cancer Cell Growth | Bladder Cancer, Fibrosarcoma, Prostate Cancer | 25 mM - 50 mM | High concentrations are often used to study anti-tumor effects and can induce cytotoxicity. | [2][16] |
| Enhance Chemotherapy | Pancreatic Cancer, Lung Adenocarcinoma | 15 mM - 25 mM | Used to sensitize cancer cells to drugs like cisplatin, doxorubicin, or carboplatin. | [3][6] |
| Induce Regulatory T-cells | Naive CD4+ T cells | 25 mM - 50 mM | High concentrations were shown to promote the generation of Foxp3+ Treg cells in vitro. | [17] |
Table 2: Typical Conditions for Metabolic Labeling with D-Mannose Isotopes
| Parameter | Recommended Range | Notes | Reference(s) |
| Labeled D-Mannose Conc. | 50 µM – 1 mM | Optimal concentration is cell-type dependent. Lower concentrations trace pathways with minimal perturbation. | [1] |
| Glucose Concentration | 0 mM - 5 mM | High glucose competes with mannose uptake. Reduce or remove to enhance label incorporation. | [1][2] |
| Labeling Time | 1 – 72 hours | Shorter times (1-6h) are for kinetic studies; longer times (24-72h) are for steady-state labeling. | [1] |
| Cell Density | 70-80% confluency | Ensure cells are in the exponential growth phase for active metabolism. | [1] |
| Serum | Dialyzed FBS | Use dialyzed serum to remove unlabeled monosaccharides and reduce variability. | [1][2] |
Experimental Protocols
Protocol 1: Determining Optimal D-Mannose Concentration (Cell Viability Assay)
This protocol helps determine the cytotoxic threshold of D-mannose for a specific cell line.
-
Cell Seeding : Seed cells in a 96-well plate at a density that allows for exponential growth during the experiment (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[15]
-
Media Preparation : Prepare culture medium with a range of D-mannose concentrations. A broad range is recommended for initial characterization (e.g., 0 mM, 1 mM, 5 mM, 10 mM, 25 mM, 50 mM, 100 mM).[2][15]
-
Treatment : Replace the existing medium with the prepared D-mannose-containing media. Include a vehicle control (medium without D-mannose).
-
Incubation : Culture the cells for your intended experimental duration (e.g., 24, 48, or 72 hours).[15]
-
Viability Assay : After incubation, assess cell viability using a standard method such as an MTT or CCK-8 assay according to the manufacturer's protocol.[2][15]
-
Analysis : Calculate the percentage of viable cells relative to the untreated control. Plot the viability against D-mannose concentration to determine the IC50 (the concentration that inhibits growth by 50%).
Protocol 2: Metabolic Labeling with Stable Isotope-Labeled D-Mannose
This protocol is a general starting point for tracing D-mannose incorporation into glycoproteins.
-
Cell Seeding : Seed cells in appropriate culture vessels (e.g., 6-well plates) and grow in standard medium until they reach 70-80% confluency.[1]
-
Preparation of Labeling Medium : Prepare a glucose-free and mannose-free basal medium (e.g., DMEM) supplemented with dialyzed FBS. Add the desired concentration of stable isotope-labeled D-mannose (e.g., 50 µM D-Mannose-¹³C₁) and, if required, a controlled concentration of glucose (e.g., 5 mM).[1][2] Prepare a parallel control medium with unlabeled D-mannose.[8]
-
Cell Labeling :
-
Cell Harvesting :
-
For Glycoprotein Analysis : Aspirate the labeling medium and wash cells twice with ice-cold PBS. Lyse the cells in a suitable buffer containing protease inhibitors.[1]
-
For Metabolite Analysis : Aspirate the labeling medium and quickly wash cells twice with ice-cold PBS. Immediately add a cold extraction solvent (e.g., 80% methanol) to quench metabolism and extract metabolites.[8]
-
-
Downstream Analysis : Process the cell lysates or extracts for analysis by mass spectrometry (LC-MS/MS) to identify and quantify the incorporation of the stable isotope into specific glycans or metabolites.[1]
Protocol 3: Western Blot Analysis for Protein Expression
This protocol can be used to analyze changes in the expression of key metabolic proteins (e.g., MPI, HK) or signaling proteins after D-mannose treatment.
-
Cell Lysis : Following treatment with D-mannose, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[15]
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA or Bradford assay to ensure equal loading.[15]
-
SDS-PAGE : Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.[15]
-
Protein Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.[15]
-
Blocking : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[15]
-
Antibody Incubation : Incubate the membrane with the primary antibody of interest overnight at 4°C, followed by incubation with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[15]
Visualizations
Caption: Metabolic fate of D-Mannose after cellular uptake.
Caption: A logical workflow for troubleshooting low label incorporation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mannose Impairs Lung Adenocarcinoma Growth and Enhances the Sensitivity of A549 Cells to Carboplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. researchgate.net [researchgate.net]
- 7. Mannose enters mammalian cells using a specific transporter that is insensitive to glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. d-mannose induces regulatory T cells and suppresses immunopathology - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low incorporation of labeled D-mannose in glycosylation studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low incorporation of labeled D-mannose in their glycosylation studies.
Troubleshooting Guide
Question: Why am I observing low or no incorporation of my labeled D-mannose into glycoproteins?
Low incorporation of labeled D-mannose can stem from several factors, ranging from suboptimal experimental conditions to the inherent metabolic characteristics of your cell line. This guide will walk you through the most common causes and provide solutions to enhance your labeling efficiency.
1. Competition with Glucose
High concentrations of glucose in cell culture media can significantly inhibit the uptake and utilization of D-mannose for glycosylation.[1][2][3] Both sugars compete for the same glucose transporters (GLUTs) and for phosphorylation by hexokinase.[2][4]
Solutions:
-
Reduce Glucose Concentration: Culture cells in a medium with reduced glucose (e.g., 1-5 mM) or in a glucose-free medium supplemented with a controlled amount of glucose.[1][3]
-
Glucose-Free Wash: Before adding the labeling medium, gently wash the cells with sterile, pre-warmed, glucose-free medium to remove residual glucose.[2]
Table 1: Recommended Media Conditions for D-Mannose Labeling
| Parameter | Recommended Range | Notes |
| Labeled D-Mannose Concentration | 50 µM - 200 µM | Physiological concentrations are a good starting point to minimize metabolic perturbations.[5][6] Higher concentrations (up to 1 mM) can be used to maximize incorporation.[5] |
| Unlabeled Glucose Concentration | 0 - 5 mM | Lower glucose levels will favor mannose uptake and incorporation.[1][3] |
| Incubation Time | 24 - 72 hours | A time-course experiment (e.g., 6, 12, 24, 48 hours) is recommended to determine the optimal labeling duration for your specific cell line and experimental goals.[2][3] |
2. Cell Line-Specific Metabolism
Different cell lines exhibit varying efficiencies in mannose uptake and metabolism.[3] A key enzyme, phosphomannose isomerase (MPI), converts mannose-6-phosphate (B13060355) to fructose-6-phosphate (B1210287), diverting mannose towards glycolysis and away from glycosylation pathways.[1][4] Cell lines with high MPI activity may show lower mannose incorporation into glycoproteins.[1]
Solutions:
-
Characterize Your Cell Line: If possible, assess the MPI activity in your cell line.
-
Optimize Labeling Time and Concentration: For cell lines with high MPI activity, you may need to increase the labeled mannose concentration and/or extend the incubation time.
3. Suboptimal Cell Culture Conditions
The overall health and metabolic state of your cells are critical for efficient glycosylation.[2][7]
Solutions:
-
Ensure High Cell Viability: Start experiments with healthy, logarithmically growing cells with viability greater than 95%.[2]
-
Optimize Cell Density: Avoid excessively high cell densities, which can lead to nutrient depletion and altered metabolism.[2]
-
Maintain Stable Culture Parameters: Factors such as pH, CO2 levels, dissolved oxygen, and temperature can all influence glycosylation.[7] Ensure these are consistent throughout your experiments.
4. Issues with the Labeled Mannose Analog
The type and quality of the labeled mannose can also affect incorporation.
Solutions:
-
Use Peracetylated Analogs: For mannose analogs with modifications (e.g., azide (B81097) or alkyne groups for click chemistry), peracetylated forms often exhibit better cell permeability.[8]
-
Check for Toxicity: High concentrations of some mannose analogs can be toxic to certain cell lines.[1] It is crucial to perform a dose-response viability assay to determine the optimal, non-toxic concentration for your specific cells.[6]
Frequently Asked Questions (FAQs)
Q1: What is the metabolic fate of D-mannose in the cell?
Once inside the cell, D-mannose is phosphorylated by hexokinase to D-mannose-6-phosphate (Man-6-P).[4] Man-6-P is at a critical metabolic crossroads and can either be:
-
Directed to Glycosylation: Converted to mannose-1-phosphate by phosphomannomutase (PMM2), and subsequently to GDP-mannose and dolichol-phosphate-mannose, which are the donor substrates for N- and O-glycosylation.[4][9][10]
-
Diverted to Glycolysis: Isomerized to fructose-6-phosphate by phosphomannose isomerase (MPI), entering the glycolytic pathway for energy production.[4][11]
In many mammalian cells, a large proportion (up to 98%) of intracellular mannose is catabolized via glycolysis, with a smaller fraction being utilized for glycosylation.[5][10]
Q2: How do I choose the right concentration of labeled D-mannose for my experiment?
The optimal concentration depends on your experimental goals.
-
Physiological Studies: To trace endogenous pathways with minimal disruption, use concentrations that mimic physiological levels, typically around 50 µM.[5][6]
-
Maximizing Incorporation: To achieve a strong signal, concentrations can be increased up to 1 mM.[5] However, it's essential to perform a viability assay to ensure the chosen concentration is not toxic to your cells.[6]
Q3: Can I use a radioactive mannose label like [2-³H]mannose?
Yes, [2-³H]mannose has historically been used for labeling studies.[11][12] However, stable isotope-labeled mannose (e.g., with ¹³C or ²H) offers significant advantages in terms of safety (non-radioactive) and the analytical power of mass spectrometry for detection and quantification.[2]
Q4: My mass spectrometry data is noisy. How can I improve the signal-to-noise ratio?
Noisy mass spectrometry data can be due to low label incorporation or issues with sample preparation.
-
Optimize Labeling: Follow the troubleshooting steps above to increase the incorporation of your labeled mannose.
-
Enrich for Glycoproteins: Use techniques like lectin affinity chromatography (e.g., using Concanavalin A for mannose-containing glycans) or chemical enrichment methods to isolate glycoproteins before mass spectrometry analysis.[13][14]
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells with Labeled D-Mannose
This protocol provides a general procedure for metabolic labeling. Optimization of concentrations and incubation times for your specific cell line is recommended.
Materials:
-
Cultured cells in logarithmic growth phase
-
Complete growth medium
-
Glucose-free medium (e.g., glucose-free DMEM)
-
Labeled D-mannose (e.g., D-Mannose-¹³C₆, Ac₄ManNAz)
-
Sterile PBS
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels and grow to the desired confluency (typically 70-80%).
-
Medium Exchange (Optional but Recommended):
-
Aspirate the complete growth medium.
-
Gently wash the cells once with pre-warmed, sterile PBS.[1]
-
Add glucose-free medium and incubate for 30-60 minutes to deplete intracellular glucose stores.
-
-
Preparation of Labeling Medium:
-
Prepare the labeling medium by supplementing glucose-free medium with the desired final concentration of labeled D-mannose (e.g., 100 µM) and a controlled concentration of glucose (e.g., 1-5 mM).[1]
-
-
Labeling:
-
Aspirate the medium from the cells.
-
Add the prepared labeling medium.
-
-
Incubation: Return the cells to the incubator and culture for the desired labeling period (e.g., 24-48 hours).[1]
-
Cell Harvest:
-
Aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping or trypsinization for downstream analysis.
-
Protocol 2: Enrichment of Mannose-Labeled Glycoproteins using Lectin Affinity Chromatography
This protocol describes the enrichment of glycoproteins containing mannose residues using Concanavalin A (ConA) lectin.
Materials:
-
Labeled cell lysate
-
Concanavalin A (ConA) agarose (B213101) beads
-
Binding/Wash Buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, 1 mM MnCl₂, 1 mM CaCl₂, pH 7.4)
-
Elution Buffer (e.g., Binding/Wash Buffer containing 0.5 M methyl-α-D-mannopyranoside)
-
Spin columns
Procedure:
-
Lectin Bead Preparation:
-
Resuspend the ConA agarose beads and transfer the desired amount to a new tube.
-
Wash the beads three times with Binding/Wash Buffer.
-
-
Binding:
-
Incubate the cell lysate with the prepared ConA beads for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three to five times with ice-cold Binding/Wash Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Add Elution Buffer to the beads and incubate for 30-60 minutes at room temperature with gentle agitation.
-
Pellet the beads and collect the supernatant containing the enriched glycoproteins. Repeat the elution step for a more complete recovery.
-
-
Downstream Processing: The enriched glycoprotein (B1211001) fraction is now ready for downstream analysis such as SDS-PAGE, Western blotting, or mass spectrometry.
Visualizations
Caption: Metabolic fate of D-mannose after cellular uptake.
Caption: A logical workflow for troubleshooting low label incorporation.
Caption: General experimental workflow for glycosylation studies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The Metabolic Origins of Mannose in Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [2-3H]Mannose-labeling and Analysis of N-linked Oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Global View of Domain-Specific O-Linked Mannose Glycosylation in Glycoengineered Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Pragmatic Guide to Enrichment Strategies for Mass Spectrometry–Based Glycoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Validating D-mannose Specificity in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to validate the specificity of D-mannose (B1359870) effects in cellular assays.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving D-mannose, offering potential causes and solutions.
| Issue | Possible Cause | Suggested Solution |
| High Cell Death or Reduced Proliferation | 1. D-mannose Toxicity: High concentrations of D-mannose can be cytotoxic, especially in cell lines with low phosphomannose isomerase (MPI) expression, leading to the accumulation of mannose-6-phosphate (B13060355) and disruption of glycolysis.[1][2] | 1a. Determine IC50: Perform a dose-response cell viability assay (e.g., MTT, CCK-8) with a range of D-mannose concentrations (e.g., 0-100 mM) to determine the optimal non-toxic concentration for your specific cell line.[1][3] 1b. Assess MPI Levels: If cells are highly sensitive even at low concentrations, consider assessing the expression level of MPI.[1] |
| 2. Off-Target Effects: D-mannose may interact with endogenous mannose-binding proteins (lectins) like the mannose receptor (CD206), triggering unintended signaling pathways that could lead to cytotoxicity.[4] | 2a. Use Proper Controls: Include negative controls such as other sugars (e.g., glucose, galactose) or stereoisomers of mannose to determine if the observed effect is specific to D-mannose.[4][5] 2b. Target Knockdown/Knockout: Utilize cell lines where potential off-target proteins are knocked down or knocked out to confirm their involvement.[4] | |
| Inconsistent Results Between Experiments | 1. Variable Cell State: Differences in cell confluency, passage number, or metabolic state can affect D-mannose uptake and metabolism.[1] | 1a. Standardize Cell Culture Parameters: Ensure cells are in the exponential growth phase and at a consistent confluency at the start of each experiment. Use a consistent cell passage number.[1] |
| 2. Reagent Instability: Improper storage of D-mannose solutions can lead to degradation. | 2a. Prepare Fresh Solutions: Prepare fresh D-mannose stock solutions for each experiment and store them according to the manufacturer's instructions.[1] | |
| Low Incorporation of Labeled D-mannose (e.g., D-Mannose-¹³C, D-[1-²H]Mannose) | 1. Competition from Glucose: High concentrations of glucose in the culture medium can compete with labeled D-mannose for cellular uptake and metabolism.[2][6] | 1a. Optimize Media Composition: Reduce or remove glucose from the culture medium during the labeling period. If complete removal is not tolerated, significantly reduce the glucose concentration.[6][7] |
| 2. Suboptimal Tracer Concentration: The concentration of labeled D-mannose may be too low for detectable incorporation.[6] | 2a. Perform Titration: Conduct a titration experiment to determine the optimal concentration of the labeled D-mannose.[8] | |
| 3. Insufficient Incubation Time: The labeling period may be too short for significant incorporation.[6] | 3a. Time-Course Experiment: Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal incubation period.[6][8] | |
| 4. High Phosphomannose Isomerase (MPI) Activity: High MPI activity can shunt mannose-6-phosphate towards glycolysis instead of glycosylation pathways.[2] | 4a. Assess MPI Activity: If focusing on glycosylation, select cell lines with known lower MPI activity or consider transiently reducing MPI expression if feasible. |
Frequently Asked Questions (FAQs)
1. What are the primary mechanisms of action of D-mannose in cellular assays?
D-mannose, a C-2 epimer of glucose, has several mechanisms of action. It can interfere with glucose metabolism, leading to growth inhibition in certain cancer cells.[3] It is also a crucial component of N-linked glycosylation, a key post-translational modification affecting protein function.[9] Additionally, D-mannose can modulate immune responses by promoting the generation of regulatory T cells (Tregs).[3]
2. How can I control for the specificity of D-mannose effects?
To ensure the observed effects are specific to D-mannose, it is crucial to include the following controls in your experimental design:
-
Vehicle Control: Cells treated with the same medium without D-mannose.[3]
-
Sugar Controls: Treat cells with other monosaccharides like D-glucose or D-galactose to demonstrate that the effect is not due to a general increase in sugar concentration.[5]
-
Stereoisomer Control: Use an epimer of D-mannose other than glucose to test for stereospecificity.
-
Competition Assays: Co-treat cells with D-mannose and a compound known to bind to a suspected target to see if the effect of D-mannose is blocked.
3. At what concentrations is D-mannose typically used in cell culture?
The concentration of D-mannose can vary significantly depending on the cell line and the biological effect being studied. For studying metabolic effects and anti-proliferative properties in cancer cells, concentrations can range from the low millimolar (mM) to 100 mM.[3][10] For metabolic labeling studies, concentrations can be much lower, in the micromolar (µM) to low millimolar range.[1] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.[1]
4. Can D-mannose affect cell signaling pathways?
Yes, D-mannose can influence several signaling pathways. It can interfere with glycolysis, particularly in cells with low phosphomannose isomerase (MPI) activity.[1] D-mannose is a key substrate for the synthesis of GDP-mannose, which is essential for N-linked glycosylation.[9] It has also been shown to promote the differentiation of regulatory T cells by activating TGF-β signaling.[11]
5. How does D-mannose enter the cell?
D-mannose is transported into cells primarily through glucose transporters (GLUTs).[12]
Quantitative Data Summary
The following tables summarize the quantitative effects of D-mannose on various cell lines as reported in the literature.
Table 1: Effect of D-Mannose on Cancer Cell Viability and Growth
| Cell Line | Cancer Type | D-Mannose Concentration | Effect | Reference |
| 786-O, RCC4, CAKI-1 | Renal Cell Carcinoma | 50 mM | Suppressed growth and proliferation | [10] |
| H1299, MDA-MB-231 | Lung, Breast Cancer | Various | Suppressed growth and proliferation | [10] |
| A549, H1299 | Non-Small Cell Lung Cancer | ~30 mM (IC50 at 24h) | Inhibited viability in a dose- and time-dependent manner | [13] |
| HCT116 | Colorectal Cancer | Not specified | Significant decrease in cell viability | [3] |
| Bladder Cancer Cells, Fibrosarcoma | Bladder, Connective Tissue | 25 mM - 50 mM | Can induce cytotoxicity | [1] |
Table 2: Recommended D-Mannose Concentrations for Different Cellular Applications
| Application | D-Mannose Concentration | Cell Type Example | Rationale | Reference |
| Trace Physiological Metabolism | 50 µM | Human Fibroblasts | Corresponds to normal plasma levels, allowing for the study of endogenous pathways with minimal perturbation. | [1] |
| Inhibit Cancer Cell Growth | 25 mM - 50 mM | Bladder Cancer Cells, Fibrosarcoma | High concentrations are often used to study the anti-tumor effects of mannose and can induce cytotoxicity. | [1] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT/CCK-8)
This protocol is used to determine the effect of D-mannose on cell viability and to establish a non-toxic working concentration.
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Complete culture medium
-
D-mannose stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent
-
DMSO (for MTT assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[3]
-
Treatment: Replace the medium with fresh medium containing various concentrations of D-mannose (e.g., a serial dilution from 100 mM down to 0 mM). Include a vehicle control (medium without D-mannose).[3]
-
Incubation: Incubate the cells for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.[3]
-
Assay:
-
For MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.[3][4]
-
For CCK-8 Assay: Add CCK-8 solution to each well and incubate for 1-4 hours according to the manufacturer's protocol.
-
-
Measurement: Read the absorbance at the appropriate wavelength using a plate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Western Blot Analysis for Protein Expression
This protocol is used to assess the effect of D-mannose on the expression levels of specific proteins (e.g., those involved in glycolysis, apoptosis, or signaling pathways).
Materials:
-
6-well cell culture plates
-
Cell line of interest
-
Complete culture medium
-
D-mannose stock solution
-
Ice-cold PBS
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies
-
Enhanced chemiluminescence (ECL) detection system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the desired concentration of D-mannose for the specified time. Wash cells with ice-cold PBS and lyse them in RIPA buffer.[3]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[3]
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a membrane.[3]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[3]
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Detection: Visualize the protein bands using an ECL detection system.[3]
-
Analysis: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).[3]
Visualizations
Caption: Intracellular metabolism of D-Mannose.
Caption: General experimental workflow for studying D-Mannose effects.
Caption: D-Mannose promotes the differentiation of regulatory T cells.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Considerations on D-mannose Mechanism of Action and Consequent Classification of Marketed Healthcare Products [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. d-mannose induces regulatory T cells and suppresses immunopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing D-Mannose Delivery in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective delivery of D-mannose (B1359870) in animal models. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to support your research endeavors.
Troubleshooting Guide
Researchers may encounter several challenges when administering D-mannose to animal models. This guide provides solutions to common issues to help ensure experimental success.
| Problem | Potential Cause(s) | Solution(s) |
| Low Bioavailability/Sub-therapeutic Plasma Concentrations | - Inefficient gastrointestinal absorption. - Rapid metabolism and clearance.[1] - Incorrect dosage or administration route. | - Optimize Dosage: Increase the administered dose. A gavage dose of 0.1g/Kg in rats resulted in a 3.6-fold increase in serum mannose levels within 90 minutes.[2] - Administration Route: For rapid and high plasma concentrations, consider intravenous injection, which shows a clearance half-life of about 28 minutes in mice.[1] - Frequency: Administer smaller, more frequent doses to maintain steady plasma levels. |
| Animal Distress or Adverse Effects (e.g., Diarrhea, Reduced Water Intake) | - High concentration of D-mannose in drinking water can be unpalatable.[1][2] - High oral doses may lead to gastrointestinal upset. | - Concentration Adjustment: If providing D-mannose in drinking water, start with a lower concentration (e.g., 1%) and gradually increase. Mice on 20% mannose in their water showed reduced water intake.[1] - Vehicle/Formulation: For oral gavage, ensure D-mannose is fully dissolved in a suitable vehicle like sterile water to prevent irritation.[3] |
| Variability in Experimental Results | - Inconsistent D-mannose intake through drinking water. - Differences in gut microbiota composition among animals.[4][5][6] - Timing of administration relative to sample collection. | - Controlled Administration: Use oral gavage for precise dosing instead of ad libitum drinking water.[3][7] - Acclimatization: Allow for an acclimatization period with the D-mannose diet to stabilize its effects on the gut microbiota. - Standardized Sampling: Collect blood or tissue samples at consistent time points post-administration, as peak plasma concentrations are typically reached within 60-90 minutes after oral ingestion.[8] |
| Difficulty in Detecting and Quantifying D-mannose | - High background levels of glucose, an epimer of D-mannose, can interfere with assays.[8][9] - Low endogenous levels of D-mannose in plasma and tissues.[8] | - Use a Sensitive and Specific Assay: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is a highly selective and sensitive method for accurately quantifying D-mannose in biological samples.[8][9][10] - Stable Isotope Labeling: Utilize stable isotope-labeled D-mannose (e.g., D-Mannose-13C-1) to trace its metabolic fate and differentiate it from endogenous mannose.[11] |
Frequently Asked Questions (FAQs)
Q1: What is the typical plasma concentration of D-mannose in rodents, and how much can it be increased by supplementation?
A1: The baseline plasma concentration of D-mannose in rats and mice is approximately 50-100 μM.[2] Oral supplementation can increase these levels significantly. For instance, a gavage dose of 0.1 g/kg body weight in rats can increase serum mannose levels by 3.6-fold within 90 minutes.[2][12] Supplementation in drinking water can increase blood mannose levels up to 9-fold (to 900 μM).[1]
Q2: What is the recommended method for administering a precise dose of D-mannose to mice?
A2: Oral gavage is the recommended method for delivering a precise dose of D-mannose.[3][7] This technique ensures that each animal receives the intended amount of the compound, unlike administration through drinking water where consumption can vary between animals.
Q3: Are there any known side effects of long-term D-mannose supplementation in animal models?
A3: Long-term supplementation with D-mannose in the drinking water (up to 20% for 5 months) in mice has been shown to be generally safe, with no reported bloating, diarrhea, abnormal behavior, or weight changes.[1] However, at high concentrations (20%), a decrease in total water consumption has been observed.[1]
Q4: How is D-mannose metabolized and distributed in the body after administration?
A4: Following oral ingestion, D-mannose is absorbed in the upper intestine.[8][13][14] It is then transported into cells via glucose transporters (GLUTs).[15] A small fraction is used for glycosylation pathways, while the majority (~95%) is converted to fructose-6-phosphate (B1210287) by phosphomannose isomerase (MPI) and enters glycolysis.[15] Upon administration, D-mannose is distributed to various tissues, with the liver and intestine incorporating the majority of it initially.[1][8]
Q5: Can D-mannose administration affect the gut microbiota?
A5: Yes, D-mannose supplementation can alter the gut microbiome. In mouse models of diet-induced obesity, D-mannose increased the Bacteroidetes to Firmicutes ratio, which is associated with a lean phenotype.[4][5][6] It has also been shown to enhance intestinal immune barrier function by regulating intestinal microorganisms in models of colitis.[16]
Quantitative Data on D-Mannose Delivery
This table summarizes key quantitative data from various studies on D-mannose delivery in animal models.
| Animal Model | Delivery Method | Dosage | Key Pharmacokinetic/Pharmacodynamic Outcomes | Reference |
| Rat | Oral Gavage | 0.1 g/kg body weight | Serum mannose levels increased 3.6-fold within 90 minutes. | [2][12] |
| Mouse | Intravenous Injection | Not specified | Rapid clearance with a half-life (t1/2) of 28 minutes. 95% catabolized via glycolysis in <2 hours. | [1] |
| Mouse | Drinking Water | 1-20% D-mannose | Blood mannose increased up to 9-fold (from 100 to 900 μM). Milk mannose increased up to 7-fold (from 75 to 500 μM). | [1] |
| C57BL/6J Mouse (Diet-induced obesity model) | Drinking Water | 2% D-mannose | Prevented weight gain, lowered adiposity, and reduced liver steatosis. Increased fecal energy content. | [4][5][6] |
| db/db Mouse (Type 2 Diabetes model) | Drinking Water | 20 g per 100 mL | Ameliorated diabetic symptoms, including hepatic steatosis. | [17][18] |
| Mouse (Ulcerative Colitis model) | Oral Administration | Not specified | Reduced expression of colon inflammatory genes and serum inflammatory factors. | [16][19] |
| Rat (IVDD model) | Oral Gavage | 2 g/kg every 2 days | Alleviated intervertebral disc degeneration. | [20] |
Experimental Protocols
Protocol 1: Oral Gavage Administration of D-Mannose in Mice
This protocol is adapted from standard oral gavage procedures and is suitable for precise D-mannose administration.[3][7][21]
Materials:
-
D-mannose powder
-
Sterile water or 0.9% saline
-
Animal scale
-
Appropriately sized oral gavage needle (20-22 gauge, flexible tip recommended)
-
1 mL syringe
Procedure:
-
Preparation of D-Mannose Solution: Dissolve D-mannose in sterile water to the desired concentration (e.g., 100 mg/mL). Ensure it is completely dissolved to avoid precipitation and ensure accurate dosing.
-
Animal Handling and Dosing Calculation:
-
Weigh each mouse accurately to determine the correct dosing volume.
-
Calculate the required volume based on the desired dose (e.g., for a 2 g/kg dose in a 25 g mouse, the total dose is 50 mg. Using a 100 mg/mL solution, the volume to administer is 0.5 mL).
-
-
Gavage Procedure:
-
Gently restrain the mouse, ensuring a firm but not restrictive grip that allows the head and neck to be extended.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.
-
Gently insert the gavage needle into the mouth, slightly to one side of the oral cavity to avoid the trachea.
-
Advance the needle smoothly into the esophagus. There should be no resistance. If resistance is met, withdraw and reposition.
-
Once the needle is in place, slowly administer the D-mannose solution over 2-3 seconds.
-
Withdraw the needle gently.
-
-
Post-Procedure Monitoring: Observe the animal for at least 10-15 minutes for any signs of distress, such as difficulty breathing.[7][21]
Protocol 2: Quantification of D-Mannose in Plasma/Serum by HPLC-MS/MS
This protocol provides a general workflow for the sensitive and specific measurement of D-mannose.[8][9][10]
Materials:
-
Plasma or serum samples
-
Internal standard (e.g., ¹³C₆-D-mannose)
-
Acetonitrile (B52724) (ACN) for protein precipitation
-
HPLC-MS/MS system
Procedure:
-
Sample Preparation:
-
To a 50 µL plasma/serum sample, add the internal standard.
-
Add cold acetonitrile to precipitate proteins.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
Chromatographic Separation:
-
Inject the supernatant onto an appropriate HPLC column (e.g., a column designed for polar compound separation).
-
Use a mobile phase gradient suitable for separating D-mannose from its isomers, particularly glucose.
-
-
Mass Spectrometric Detection:
-
Utilize a tandem mass spectrometer operating in a suitable mode (e.g., Multiple Reaction Monitoring - MRM) for sensitive and specific detection of D-mannose and the internal standard.
-
-
Quantification:
-
Generate a standard curve using known concentrations of D-mannose.
-
Calculate the concentration of D-mannose in the samples by comparing their peak area ratios (D-mannose/internal standard) to the standard curve.
-
Visualizations
Caption: Experimental workflow for D-mannose administration and analysis.
Caption: Cellular metabolism of D-mannose.
Caption: D-mannose mechanism in preventing UTIs.
References
- 1. Studies of mannose metabolism and effects of long-term mannose ingestion in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Mannose Alters Gut Microbiome, Prevents Diet-Induced Obesity, and Improves Host Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mannose Alters Gut Microbiome, Prevents Diet-Induced Obesity, and Improves Host Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. benchchem.com [benchchem.com]
- 9. LC–MS/MS determination of D-mannose in human serum as a potential cancer biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of d-mannose in plasma: Development and validation of a reliable and accurate HPLC-MS-MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Considerations on D-mannose Mechanism of Action and Consequent Classification of Marketed Healthcare Products [frontiersin.org]
- 14. Considerations on D-mannose Mechanism of Action and Consequent Classification of Marketed Healthcare Products - PMC [pmc.ncbi.nlm.nih.gov]
- 15. D-mannose suppresses macrophage IL-1β production - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mannose enhances intestinal immune barrier function and dextran sulfate sodium salt-induced colitis in mice by regulating intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. D‐Mannose Alleviates Type 2 Diabetes and Rescues Multi‐Organ Deteriorations by Controlling Release of Pathological Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | D-mannose reduces oxidative stress, inhibits inflammation, and increases treg cell proportions in mice with ulcerative colitis [frontiersin.org]
- 20. D-mannose alleviates intervertebral disc degeneration through glutamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing extraction methods for D-mannose and its phosphorylated intermediates
Welcome to the technical support center for the extraction and analysis of D-mannose (B1359870) and its phosphorylated intermediates. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when extracting and quantifying D-mannose from biological samples?
A1: The main difficulty in quantifying D-mannose in biological materials is the presence of high concentrations of its epimer, glucose, which can interfere with many analytical methods.[1][2] Several techniques have been developed to address this, with High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) being a highly selective and sensitive approach.[1]
Q2: Why is the extraction of phosphorylated sugars like mannose-6-phosphate (B13060355) more complex than their non-phosphorylated counterparts?
A2: Phosphorylated sugars are highly polar and often present at low intracellular concentrations. They are also chemically unstable and susceptible to enzymatic degradation during sample preparation.[3] This necessitates rapid extraction methods that effectively quench enzymatic activity and extraction solvents optimized for polar metabolites to ensure accurate measurement.[3][4]
Q3: Which extraction method is recommended for obtaining soluble metabolites, including sugar phosphates, from plant or animal tissues?
A3: Perchloric acid (PCA) extraction is a widely used and effective method for extracting water-soluble metabolites from cells and tissues.[5][6] Its primary advantage is the immediate quenching of enzymatic reactions and deproteinization of the sample.[6][7] However, it's important to note that PCA can cause hydrolysis of some sugars, like sucrose, potentially leading to inaccurately high levels of glucose and fructose.[6]
Q4: Can Solid-Phase Extraction (SPE) be used to clean up samples containing D-mannose and its derivatives?
A4: Yes, Solid-Phase Extraction (SPE) is a valuable technique for sample cleanup and pre-concentration. For D-mannose and its phosphorylated intermediates, which are polar, a polymeric reversed-phase sorbent can be effective for removing interfering substances from the sample matrix, leading to purer extracts for analysis.[8] Optimization of SPE parameters like pH, solvent type, and elution volume is crucial for achieving high recovery rates.[9]
Troubleshooting Guides
This section addresses specific problems you may encounter during your experiments.
Issue 1: Low Yield or Recovery of D-Mannose or its Phosphorylated Intermediates
| Potential Cause | Recommended Solution |
| Inefficient Extraction | For phosphorylated intermediates, ensure the use of a cold extraction solvent mixture, such as methanol:water or acetonitrile:methanol:water, and perform extractions on ice to minimize degradation.[4] For tissues, thorough homogenization is critical for efficient extraction.[4][10] |
| Analyte Degradation | Phosphorylated intermediates are unstable. Minimize extraction time, avoid repeated freeze-thaw cycles, and work at low temperatures (4°C or on ice) to prevent degradation.[4] Rapidly quenching metabolic activity is essential.[4][7] |
| Suboptimal SPE Method | If using SPE, optimize the wash and elution steps. A weak wash solvent may not remove all interferences, while too strong a wash solvent can lead to loss of the analyte.[11][12] Perform a mass balance experiment to track your compound through each step (load, wash, and elute) to identify where losses are occurring.[11] |
| Incomplete Elution from SPE Cartridge | Ensure the elution solvent is strong enough to fully desorb the analyte from the SPE sorbent and that the analyte is soluble in it.[12] Consider eluting with two smaller aliquots of solvent instead of one large volume to improve recovery.[11] |
Issue 2: Poor Chromatographic Resolution or Inconsistent Peak Shapes
| Potential Cause | Recommended Solution |
| Co-elution of Isomers | Separating isomers like mannose-6-phosphate and glucose-6-phosphate is challenging.[10] For LC-MS analysis, Hydrophilic Interaction Liquid Chromatography (HILIC) is often suitable for separating polar compounds like sugar phosphates.[4] Mixed-mode chromatography, which combines anion-exchange and other separation mechanisms, can also be effective.[13] |
| Matrix Effects in Mass Spectrometry | Complex biological matrices can cause ion suppression, leading to low detection sensitivity.[10] Ensure adequate sample cleanup using techniques like SPE. Using a stable isotope-labeled internal standard that is structurally similar to your analyte is highly recommended to correct for matrix effects, extraction efficiency variations, and instrument response.[4] |
| Unsuitable Column Chemistry | Standard reversed-phase (e.g., C18) columns are often not suitable for retaining highly polar compounds like sugar phosphates.[3] Consider HILIC or mixed-mode columns specifically designed for polar analytes.[4][13] Derivatization techniques can also be employed to improve retention on reversed-phase columns.[3] |
Data & Methodologies
Table 1: Comparison of Analytical Methods for D-Mannose Quantification
| Method | Principle | Advantages | Disadvantages |
| HPLC-MS/MS | Chromatographic separation followed by mass spectrometry detection.[1] | High specificity and sensitivity, suitable for complex matrices.[1][14] | Requires expensive instrumentation.[15] |
| Enzymatic Assay | Coupled enzymatic reactions leading to a spectrophotometrically detectable product (e.g., NADPH).[1][15] | High specificity, no derivatization required.[15] Adaptable to high-throughput analysis.[16] | May require steps to remove interfering sugars like glucose.[1] |
| HPLC with Pre-column Derivatization | Chemical derivatization to allow for UV or fluorescence detection.[15] | Widely accessible instrumentation (HPLC-UV/Fluorescence). | Can be time-consuming due to the derivatization step.[2] |
Experimental Protocol: Perchloric Acid (PCA) Extraction of Polar Metabolites
This protocol is adapted for the extraction of water-soluble metabolites, including D-mannose and its phosphorylated intermediates, from cell or tissue samples.
Materials:
-
6% (v/v) Perchloric Acid (PCA), ice-cold
-
Neutralizing solution (e.g., 2M KHCO3 or 15M KOH)
-
Sample (cell pellet or homogenized tissue)
-
Microcentrifuge tubes
-
Refrigerated centrifuge
Procedure:
-
Homogenization & Quenching: Resuspend the cell pellet or homogenized tissue in ~1 mL of ice-cold 6% PCA. For cells, vortexing is usually sufficient, while tissues may require a homogenizer for maximum recovery.[5] This step rapidly stops all enzymatic activity.[6]
-
Deproteinization: Incubate the sample on ice for 5-15 minutes.
-
Centrifugation: Centrifuge the tubes at 10,000-15,000 x g for 10-30 minutes at 4°C to pellet the precipitated proteins and cell debris.[5][17]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble metabolites, to a new pre-chilled tube.[5]
-
Neutralization: Slowly add the neutralizing solution (e.g., 2M KHCO3) on ice to bring the pH to a range of 6.5 - 7.5.[5] This will cause the perchlorate (B79767) to precipitate as potassium perchlorate.
-
Salt Removal: Centrifuge at 10,000 x g for 10-30 minutes at 4°C to pellet the potassium perchlorate salt.[5]
-
Final Extract: Transfer the final supernatant to a new tube. This extract can be stored at -80°C or lyophilized for long-term storage or to concentrate the sample.[5][17]
Visual Guides
Metabolic Pathway of D-Mannose
Caption: Initial steps of D-Mannose metabolism and its entry into glycolysis.
General Extraction & Analysis Workflow
Caption: A generalized workflow from sample preparation to final analysis.
Troubleshooting Logic for Low Analyte Recovery
Caption: A decision tree for troubleshooting low analyte recovery.
References
- 1. benchchem.com [benchchem.com]
- 2. LC–MS/MS determination of D-mannose in human serum as a potential cancer biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two-step derivatization for determination of sugar phosphates in plants by combined reversed phase chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. nmrprobe.org [nmrprobe.org]
- 6. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 7. researchgate.net [researchgate.net]
- 8. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Optimization of solid phase extraction for simultaneous quantification of efavirenz and levonorgestrel in wastewater using HPLC [frontiersin.org]
- 10. Analysis of Selected Sugars and Sugar Phosphates in Mouse Heart Tissue by Reductive Amination and Liquid Chromatography-Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. SPE Method Development | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. HPLC Separation of Sugar Phosphates | SIELC Technologies [sielc.com]
- 14. Quantification of d-mannose in plasma: Development and validation of a reliable and accurate HPLC-MS-MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. bmb.natsci.msu.edu [bmb.natsci.msu.edu]
Technical Support Center: Enhancing Detection Sensitivity of D-Mannose-Containing Glycans
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help you enhance the sensitivity of detecting D-mannose-containing glycans in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for increasing the detection sensitivity of D-mannose-containing glycans?
A1: Several methods can be employed to enhance detection sensitivity, each with its own advantages. The most common approaches include:
-
Metabolic Labeling: Introducing isotopically labeled mannose precursors (e.g., containing ¹³C or ²H) into cell culture allows for their incorporation into newly synthesized glycans.[1][2][3][4] These "heavy" glycans can then be distinguished from the unlabeled "light" population by mass spectrometry, significantly improving the signal-to-noise ratio.
-
Fluorescent Labeling: Attaching fluorescent tags to glycans enables highly sensitive detection using techniques like high-performance liquid chromatography (HPLC) with fluorescence detection or fluorescence imaging.[5][6][7]
-
Lectin-Based Assays: Utilizing lectins, which are proteins that bind specifically to carbohydrate structures, allows for the targeted capture and detection of mannose-containing glycans.[8][9][10][11][12] Lectin microarrays and lectin affinity chromatography are common applications.[9][10][12]
-
Advanced Mass Spectrometry (MS) Techniques: Optimizing MS parameters and employing techniques like high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) can significantly improve the sensitivity and specificity of glycan analysis.[13][14][15]
Q2: How does metabolic labeling with stable isotopes improve detection?
A2: Metabolic labeling with stable isotopes, such as D-Mannose-¹³C-1 or D-[1-²H]Mannose, involves introducing these non-radioactive, heavy versions of mannose to cells in culture.[2][3] The cells' biosynthetic machinery incorporates these heavy isotopes into newly synthesized glycans. When analyzed by mass spectrometry, these labeled glycans have a higher mass-to-charge ratio (m/z) than their natural, unlabeled counterparts. This mass difference allows for clear differentiation from background noise and endogenous unlabeled glycans, leading to more accurate and sensitive quantification.[2][4]
Q3: Which fluorescent tag is best for labeling mannose-6-phosphate (B13060355) (M-6-P) glycans?
A3: For the analysis of mannose-6-phosphate (M-6-P) glycans, 2-aminobenzoic acid (2-AA) has been shown to provide the best performance in both HPLC and matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry analyses compared to 2-aminobenzamide (B116534) (2-AB) and 3-(acetyl-amino)-6-aminoacridine (AA-Ac).[5][7] The choice of fluorescent tag can significantly impact the analysis of bi-phosphorylated glycans.[7]
Troubleshooting Guides
Issue 1: Low Signal Intensity in Mass Spectrometry Analysis of Glycans
| Potential Cause | Troubleshooting Step | Rationale |
| Poor Ionization Efficiency | Optimize MS source parameters (e.g., spray voltage, gas flow, temperature). Consider using a different ionization method (e.g., MALDI vs. ESI). | Different glycans ionize with varying efficiencies under different conditions. |
| Sample Loss During Preparation | Ensure all sample preparation steps, including desalting and purification, are performed carefully. Use low-binding tubes and pipette tips. | Glycans can be lost at various stages of sample workup, leading to a weaker signal. |
| Suboptimal Chromatographic Separation | Optimize the liquid chromatography (LC) gradient and column chemistry to ensure sharp, well-resolved peaks.[13] Porous graphitized carbon (PGC) and hydrophilic interaction liquid chromatography (HILIC) are effective for glycan separation.[13] | Co-elution with contaminants or poor peak shape can suppress the glycan signal. |
| Matrix Effects | If co-eluting species are suppressing ionization, improve chromatographic separation or consider using an internal standard that co-elutes with the analyte to normalize the signal.[1] | The sample matrix can interfere with the ionization of the target glycans, reducing signal intensity.[1] |
Issue 2: Inconsistent Results in Lectin-Based Assays
| Potential Cause | Troubleshooting Step | Rationale |
| Non-Specific Binding | Include appropriate blocking steps (e.g., with bovine serum albumin) and wash buffers. Use negative controls (glycans known not to bind the lectin) to assess non-specific interactions. | Lectins can sometimes bind to non-target molecules, leading to false-positive signals. |
| Lectin Inactivity | Ensure proper storage and handling of lectins to maintain their activity. Test lectin activity with a known positive control. | Improper storage can lead to denaturation and loss of binding capacity. |
| Steric Hindrance | Consider enzymatic treatment to remove terminal sugars that may be masking the mannose residues, preventing lectin binding.[16] | The accessibility of the mannose epitope is crucial for lectin recognition. |
| Incorrect Buffer Conditions | Optimize buffer pH and ionic strength, as these can influence lectin-carbohydrate interactions. | Lectin binding is often sensitive to the chemical environment. |
Experimental Protocols
Metabolic Labeling of Mammalian Cells with D-Mannose-¹³C-1
This protocol outlines the steps for metabolically labeling glycans in mammalian cells for subsequent mass spectrometry analysis.[2]
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
D-Mannose-¹³C-1
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
PNGase F
-
C18 solid-phase extraction (SPE) cartridges
Procedure:
-
Cell Culture: Grow mammalian cells to approximately 80% confluency.
-
Labeling Medium Preparation: Prepare the complete cell culture medium supplemented with D-Mannose-¹³C-1. A starting concentration of 50-100 µM is recommended, but this may require optimization depending on the cell line.[2]
-
Metabolic Labeling:
-
Aspirate the standard culture medium.
-
Wash the cells once with sterile PBS.
-
Add the D-Mannose-¹³C-1 containing labeling medium to the cells.
-
Incubate for a period determined by the experimental goals (e.g., 24-72 hours).
-
-
Cell Harvesting:
-
Aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells using an appropriate method.
-
-
N-Glycan Release:
-
Denature the protein lysate.
-
Add PNGase F to the denatured lysate and incubate at 37°C for 12-18 hours to release N-glycans.[2]
-
-
Purification of Released N-Glycans:
-
Use a C18 SPE cartridge to purify the released N-glycans from other cellular components.[2]
-
-
Mass Spectrometry Analysis:
-
Analyze the purified N-glycans using high-resolution mass spectrometry to differentiate and quantify the labeled and unlabeled glycan populations.[2]
-
Visualizations
Caption: Workflow for metabolic labeling and analysis of D-mannose glycans.
Caption: Simplified pathway of D-mannose incorporation into N-glycans.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Comparison of fluorescent tags for analysis of mannose-6-phosphate glycans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorescent Glycan Labeling and Detection: R&D Systems [rndsystems.com]
- 7. researchgate.net [researchgate.net]
- 8. The fine specificity of mannose-binding and galactose-binding lectins revealed using outlier motif analysis of glycan array data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Glycoprotein- and Lectin-Based Approaches for Detection of Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lectin-Based Approaches to Analyze the Role of Glycans and Their Clinical Application in Disease [mdpi.com]
- 13. Mass Spectrometry of Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chromatograms and Mass Spectra of High-Mannose and Paucimannose N-Glycans for Rapid Isomeric Identifications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Rapid monitoring of high‐mannose glycans during cell culture process of therapeutic monoclonal antibodies using lectin affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Calibrating instruments for accurate measurement of D-mannose isotopes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the accurate measurement of D-mannose isotopes. Our resources are designed to address specific issues encountered during experimental workflows and instrument calibration.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of D-mannose isotopes.
Mass Spectrometry (MS) Issues
Question: Why am I observing low signal intensity or no signal for my D-mannose isotopes?
Answer: Low signal intensity is a frequent issue in MS-based analysis of D-mannose isotopes. The potential causes and solutions are outlined below.
Possible Causes and Solutions for Low MS Signal Intensity
| Possible Cause | Recommended Solution |
| Inefficient Ionization | Optimize ion source parameters such as spray voltage, gas flows, and temperature.[1] Consider using a different ionization technique (e.g., APCI instead of ESI) that may be more suitable for your derivatized or underivatized mannose. |
| Suboptimal Isotopic Labeling | If conducting metabolic labeling, ensure the labeling duration is sufficient to achieve a steady state.[2] Optimize the concentration of the isotopic tracer and consider reducing the concentration of unlabeled glucose in the culture medium to enhance uptake. |
| Ion Suppression Effects | High concentrations of co-eluting compounds from the sample matrix can suppress the ionization of D-mannose.[2] Improve chromatographic separation to better resolve D-mannose from interfering matrix components.[2] |
| Sample Degradation | D-mannose may degrade during sample preparation, particularly under harsh derivatization conditions.[1] Carefully control reaction times and temperatures.[1] |
| Instrument Not Properly Tuned and Calibrated | Regularly tune and calibrate the mass spectrometer according to the manufacturer's guidelines to ensure optimal performance.[3] |
Question: My mass accuracy is poor, leading to incorrect isotope identification. How can I troubleshoot this?
Answer: Poor mass accuracy can significantly impact the reliability of your results. Here are the steps to address this issue.
Troubleshooting Poor Mass Accuracy
| Possible Cause | Recommended Solution |
| Mass Spectrometer Out of Calibration | Perform a fresh mass calibration using an appropriate calibration standard.[3] It is recommended to recalibrate the MS after every reboot. |
| Instrument Drift During Long Acquisitions | For lengthy analyses, mass accuracy can drift.[2] Employ a post-run calibration method using internal standards to correct for this drift.[2] |
| Incorrect Reference Mass Data | Ensure that the reference mass solution is being properly introduced and that the correct lock mass is being used in your method. |
| Detector Voltage Issues | Perform a detector voltage check as per the instrument manufacturer's instructions. |
Nuclear Magnetic Resonance (NMR) Spectroscopy Issues
Question: I'm experiencing significant peak overlap in my 1D ¹H-NMR spectra, making quantification of D-mannose isotopes difficult. What can I do?
Answer: Spectral overlap is a common challenge in NMR-based metabolomics, especially with complex biological samples.
Solutions for NMR Spectral Overlap
| Strategy | Description |
| 2D NMR Spectroscopy | Utilize 2D NMR experiments, such as ¹H-¹³C HSQC, which provide better resolution by spreading signals over two dimensions.[4] |
| Isotope Editing | Employ isotope editing techniques to selectively observe signals from ¹³C-labeled D-mannose, effectively filtering out signals from unlabeled molecules.[5] |
| Computational Deconvolution | Use specialized software to deconvolve overlapping peaks in your 1D spectra.[6] |
Question: My quantitative NMR (qNMR) results for D-mannose isotopes are not reproducible. What are the potential sources of error?
Answer: Reproducibility in qNMR depends on careful experimental setup and data processing.
Troubleshooting Non-Reproducible qNMR Results
| Possible Cause | Recommended Solution |
| Inaccurate Integration | Ensure spectra are well-phased and have a flat baseline before integration.[7] Use consistent integration regions for all samples. |
| Inappropriate Internal Standard | Use a stable internal standard that does not react with the sample and has peaks that do not overlap with the analyte signals.[8] |
| Insufficient Relaxation Delay | Ensure the relaxation delay (D1) is long enough for complete relaxation of all relevant nuclei to avoid signal saturation, which can lead to inaccurate quantification. |
| Sample Preparation Variability | Standardize all sample preparation steps, including deproteinization and centrifugation, to minimize variability between samples.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the best internal standard for quantifying D-mannose by mass spectrometry?
A1: A stable isotope-labeled (SIL) version of D-mannose, such as D-Mannose-¹³C₆, is considered the gold standard for an internal standard.[9][10] This is because its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization, thus effectively correcting for variations.[9]
Q2: How do I correct for the natural abundance of isotopes in my D-mannose samples?
A2: It is crucial to correct for the contribution of naturally occurring heavy isotopes (e.g., ~1.1% ¹³C) to the mass isotopomer distribution (MID) to avoid overestimation of isotopic enrichment. This is typically done using software tools that mathematically subtract the contribution of natural isotopes from the measured MID.
Q3: Can I analyze D-mannose isotopes without derivatization?
A3: Yes, LC-MS methods have been developed for the direct analysis of D-mannose in biological fluids without the need for derivatization.[1] This simplifies sample preparation and reduces the risk of introducing artifacts.[1]
Q4: What are the key considerations for sample preparation when analyzing D-mannose isotopes?
A4: Key considerations include efficient extraction of D-mannose from the sample matrix, removal of interfering substances like proteins, and ensuring the stability of D-mannose throughout the process. For metabolic labeling studies, it is also critical to effectively quench metabolism to get an accurate snapshot of isotopic incorporation.
Q5: How often should I calibrate my instrument for D-mannose isotope analysis?
A5: For mass spectrometers, it is good practice to perform a calibration check at the beginning of each analytical run and to recalibrate if the mass accuracy is outside of the acceptable range. For quantitative NMR, the instrument should be calibrated regularly, and the 90° pulse width should be determined for each sample for accurate external calibration.
Experimental Protocols
Protocol 1: External Calibration of a Mass Spectrometer for D-Mannose Quantification
-
Prepare a Stock Solution: Accurately weigh a known amount of unlabeled D-mannose standard and dissolve it in a suitable solvent (e.g., HPLC-grade water) to create a high-concentration stock solution.
-
Prepare a Series of Calibration Standards: Perform serial dilutions of the stock solution to create a series of at least five calibration standards with known concentrations that bracket the expected concentration range of your samples.
-
Add Internal Standard: Spike each calibration standard with a constant, known amount of a stable isotope-labeled D-mannose internal standard (e.g., D-Mannose-¹³C₆).
-
Analyze the Calibration Standards: Analyze the calibration standards using the same LC-MS/MS method as your samples.
-
Construct the Calibration Curve: For each calibration standard, calculate the ratio of the peak area of the analyte (unlabeled D-mannose) to the peak area of the internal standard. Plot this ratio against the known concentration of the analyte.
-
Perform Linear Regression: Apply a linear regression analysis to the data points to obtain the equation of the calibration curve and the coefficient of determination (R²), which should ideally be ≥ 0.99.
Protocol 2: Sample Preparation for D-Mannose Isotope Analysis in Serum by LC-MS/MS
-
Sample Thawing: Thaw frozen serum samples on ice.
-
Spiking with Internal Standard: To a 50 µL aliquot of serum, add a known amount of D-Mannose-¹³C₆ internal standard solution.[10]
-
Protein Precipitation: Add 200 µL of ice-cold acetonitrile (B52724) to the serum sample to precipitate proteins.[10]
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing.[10]
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[10]
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Drying: Dry the supernatant using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for your LC-MS/MS analysis.
Visualizations
Caption: Workflow for D-mannose isotope analysis using LC-MS/MS.
Caption: Troubleshooting logic for poor calibration curve linearity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. gmi-inc.com [gmi-inc.com]
- 4. Quantitative Analysis of Blood Plasma Metabolites Using Isotope Enhanced NMR Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Quantitative NMR-Based Biomedical Metabolomics: Current Status and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NMR Based Methods for Metabolites Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
D-Mannose vs. Other Monosaccharides: A Comparative Analysis of Cellular Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic effects of D-mannose relative to other key monosaccharides—D-glucose, D-fructose, and D-galactose. By summarizing quantitative experimental data and detailing relevant methodologies, this document serves as a resource for understanding the nuanced roles these simple sugars play in cellular metabolism and for designing future investigations.
Executive Summary
D-mannose, a C-2 epimer of glucose, is more than just an alternative energy source; it is a critical modulator of cellular processes, most notably protein glycosylation. While glucose is the primary fuel for most cells, driving glycolysis and ATP production, D-mannose enters these central metabolic pathways at a different point, leading to distinct downstream effects. Its metabolism, particularly in the context of cancer, has revealed unique therapeutic potential. D-fructose and D-galactose also have unique metabolic fates that differ significantly from both glucose and mannose, with implications for various cell types and disease states. Understanding these differences is paramount for researchers in fields ranging from oncology to metabolic disorders.
Data Presentation: Comparative Metabolic Parameters
The following tables summarize key quantitative data from studies directly comparing the metabolic impact of D-mannose with other monosaccharides.
| Parameter | D-Mannose | D-Glucose | D-Fructose | D-Galactose | Cell Type/Context | Reference(s) |
| Glycolysis Rate | Lower | Higher | Variable | Lower | Cancer cell lines | [1] |
| ATP Production | Decreased | Baseline | Variable | Lower | Leukemia cells | [1] |
| Lactate (B86563) Production | Decreased | Baseline | Variable | Not specified | Bladder cancer cells | [2] |
| Pentose (B10789219) Phosphate (B84403) Pathway (PPP) Flux | Inhibited | Baseline | Not specified | Not specified | Cancer cells | [1] |
| Incorporation into N-glycans | High | Low | Not specified | Not specified | Hepatoma cells | [3] |
Table 1: Comparative Effects on Key Metabolic Pathways. This table highlights the differential impact of monosaccharides on major metabolic routes. In many cancer cell lines, D-mannose exhibits an inhibitory effect on glycolysis and ATP production compared to D-glucose[1].
| Parameter | D-Mannose | D-Glucose | D-Fructose | D-Galactose | Reference(s) |
| Urinary Excretion (60 min post-infusion) | 35 ± 7% | 5.5 ± 0.7% | Not specified | 16 ± 4% | [4] |
| Insulin Release (intravenous infusion) | Significant | Significant | No significant release | Ineffective | [4] |
Table 2: Systemic Metabolic Effects in Humans. This table presents data from in vivo human studies, illustrating differences in the systemic handling and signaling responses to various monosaccharides[4].
Metabolic Pathways and Key Differences
D-glucose is the central carbohydrate in energy metabolism. It is taken up by cells via glucose transporters (GLUTs) and is rapidly phosphorylated by hexokinase (HK) to glucose-6-phosphate (G6P). G6P is a pivotal intermediate that can enter glycolysis, the pentose phosphate pathway (PPP), or be converted to glycogen (B147801) for storage.
D-mannose is also transported into cells by GLUTs and phosphorylated by HK to mannose-6-phosphate (B13060355) (M6P). However, the fate of M6P is a key divergence from glucose metabolism. M6P can be isomerized to fructose-6-phosphate (B1210287) (F6P) by phosphomannose isomerase (MPI), thereby entering the glycolytic pathway. Alternatively, M6P can be converted to mannose-1-phosphate, a precursor for the synthesis of nucleotide sugars required for glycosylation. In cells with low MPI expression, such as certain cancer cells, M6P accumulates and can inhibit key glycolytic enzymes, leading to a reduction in glycolysis and ATP production[1][5].
D-fructose is primarily metabolized in the liver, where it is phosphorylated to fructose-1-phosphate (B91348) by fructokinase. Fructose-1-phosphate is then cleaved into glyceraldehyde and dihydroxyacetone phosphate (DHAP), which can enter the glycolytic pathway. This bypasses the main regulatory steps of glycolysis, leading to rapid and unregulated production of glycolytic intermediates.
D-galactose is converted to galactose-1-phosphate and then to glucose-1-phosphate, which can be isomerized to G6P to enter glycolysis.
Figure 1: Overview of Monosaccharide Entry into Cellular Metabolism. This diagram illustrates the initial steps in the metabolism of D-glucose, D-mannose, D-fructose, and D-galactose, highlighting their distinct points of entry into central metabolic pathways.
Experimental Protocols
Seahorse Glycolysis Stress Test
This protocol measures key parameters of glycolytic flux in real-time.
Objective: To assess glycolysis, glycolytic capacity, and glycolytic reserve in cells cultured with different monosaccharides.
Methodology:
-
Cell Seeding: Plate cells in a Seahorse XF96 cell culture microplate at a density of ~20,000 cells per well in 80 µL of growth medium. Do not seed cells in the background correction wells. Allow cells to attach overnight in a humidified 37°C CO2 incubator[6].
-
Assay Medium Preparation: Prepare Seahorse XF Base Medium supplemented with 2 mM L-glutamine. Warm to 37°C and adjust the pH to 7.4.
-
Cell Plate Preparation: On the day of the experiment, remove the growth medium, wash once with 180 µL of assay medium, and then add 180 µL of fresh assay medium to each well. Incubate the plate in a 37°C non-CO2 incubator for 30-60 minutes before the assay[6].
-
Reagent Loading: Prepare working solutions of glucose (or other monosaccharide), oligomycin, and 2-deoxyglucose (2-DG) in the assay medium. Load the appropriate volumes into the injection ports of the sensor cartridge.
-
Seahorse XF Analyzer Operation: Calibrate the sensor cartridge. After calibration, replace the utility plate with the cell culture plate and start the assay protocol. The instrument will measure the extracellular acidification rate (ECAR) before and after the sequential injection of the monosaccharide, oligomycin, and 2-DG[6].
Figure 2: Experimental Workflow for Seahorse Glycolysis Stress Test. This diagram outlines the key steps for performing a glycolysis stress test using a Seahorse XF Analyzer.
ATP Quantification Assay (Luminescence-based)
This protocol quantifies intracellular ATP levels.
Objective: To determine the effect of different monosaccharides on cellular ATP content.
Methodology:
-
Sample Preparation:
-
Adherent cells: Culture 10³-10⁴ cells per well in a 96-well plate. Remove the culture medium and add 100 µL of Nuclear Releasing Reagent. Incubate for 5 minutes at room temperature with gentle shaking[7].
-
Suspension cells: Transfer 10 µL of cultured cells (10³-10⁴ cells) to a luminometer plate and add 100 µL of Nuclear Releasing Reagent[7].
-
-
Standard Curve Preparation: Prepare a series of ATP standards by serial dilution of a stock solution in the same buffer as the samples[7].
-
ATP Detection Cocktail Preparation: Prepare the ATP detection cocktail containing D-luciferin and firefly luciferase in an assay buffer immediately before use[7].
-
Measurement: Add 1 µL of the ATP Detection Cocktail to each well containing the cell lysate. Read the luminescence within 1 minute using a luminometer[7].
-
Data Analysis: Subtract the background luminescence from all readings. Calculate the ATP concentration in the samples using the standard curve.
Lactate Production Assay (Colorimetric)
This protocol measures the concentration of lactate in cell culture medium.
Objective: To quantify lactate secretion by cells cultured with different monosaccharides.
Methodology:
-
Sample Collection: After incubating cells with the desired monosaccharide, collect the cell culture supernatant. If necessary, centrifuge the supernatant to remove any cell debris[8].
-
Standard Curve Preparation: Prepare a series of lactate standards by diluting a stock solution in the same culture medium as the samples[8].
-
Reaction Mix Preparation: Prepare a reaction mix containing lactate oxidase, horseradish peroxidase (HRP), and a colorimetric probe in an assay buffer[9].
-
Assay Procedure: Add 50 µL of each standard or sample to the wells of a 96-well plate. Add 50 µL of the Reaction Mix to each well. Incubate for 30-45 minutes at 37°C, protected from light[9].
-
Measurement: Measure the absorbance at a wavelength between 540-570 nm using a microplate reader[8].
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the lactate concentration in the samples using the standard curve.
Pentose Phosphate Pathway (PPP) Flux Analysis using ¹³C-labeled Glucose
This protocol quantifies the relative flux through the PPP.
Objective: To determine the proportion of glucose metabolized through the PPP versus glycolysis.
Methodology:
-
Cell Culture and Labeling: Culture cells in a glucose-free medium supplemented with [1,2-¹³C₂]glucose. The labeling time will depend on the cell type and metabolic rates[10].
-
Metabolite Extraction: Rapidly quench metabolism by aspirating the medium and adding ice-cold 80% methanol. Scrape the cells and collect the cell lysate[11].
-
Sample Preparation: Centrifuge the lysate to pellet cell debris and collect the supernatant containing the metabolites. Dry the metabolite extract.
-
LC-MS Analysis: Reconstitute the dried metabolites and analyze by liquid chromatography-mass spectrometry (LC-MS) to determine the mass isotopomer distribution (MID) of key metabolites like pyruvate (B1213749) and lactate[10].
-
Data Analysis: The relative abundance of M+1 (from PPP) and M+2 (from glycolysis) isotopologues of downstream metabolites is used to calculate the relative flux through the PPP[10].
N-linked Glycan Analysis by HPLC
This protocol analyzes the N-linked glycan profile of glycoproteins.
Objective: To assess changes in protein glycosylation in response to mannose supplementation.
Methodology:
-
Glycan Release: Denature glycoproteins from cell lysates and release the N-linked glycans by enzymatic digestion with PNGase F[12].
-
Fluorescent Labeling: Label the released glycans with a fluorescent dye such as 2-aminobenzamide (B116534) (2-AB)[13].
-
Glycan Cleanup: Remove excess fluorescent dye using a HILIC SPE plate[12].
-
HPLC Separation: Separate the labeled glycans by hydrophilic interaction liquid chromatography (HILIC) on an amide column. The elution is typically performed with an increasing gradient of an aqueous buffer in an organic solvent.
-
Data Analysis: Identify and quantify the glycan structures by comparing their retention times to a library of glycan standards[14].
Conclusion
The metabolic effects of D-mannose are distinct from those of other common monosaccharides, with significant implications for both normal physiology and disease states. Its ability to interfere with glucose metabolism in cancer cells and its essential role in glycosylation highlight its potential as a therapeutic agent and a tool for studying cellular metabolism. The experimental protocols provided in this guide offer a starting point for researchers to further investigate the complex and multifaceted roles of these simple sugars. A thorough understanding of their comparative metabolic effects is crucial for advancing our knowledge in cellular biology and for the development of novel therapeutic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. The Role of Mannose in T Cell Metabolic Reprogramming for Cancer Therapy - CD BioGlyco [bioglyco.com]
- 3. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic effects of glucose, mannose, galactose, and fructose in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Mannose: A Sweet Option in the Treatment of Cancer and Inflammation [frontiersin.org]
- 6. tabaslab.com [tabaslab.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Lactate Assay Kit (Colorimetric) | ABIN5067557 [antibodies-online.com]
- 9. cellbiolabs.com [cellbiolabs.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Sample Prep Tech Tip: N-linked Glycans | Phenomenex [phenomenex.com]
- 13. savyondiagnostics.com [savyondiagnostics.com]
- 14. Multidimensional high-performance liquid chromatography-mapping method for N-linked glycan analysis - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating the therapeutic efficacy of D-mannose against a placebo in preclinical models
A comprehensive guide for researchers and drug development professionals on the therapeutic potential of D-mannose versus placebo, supported by experimental data from preclinical studies.
D-mannose, a naturally occurring simple sugar, has garnered significant scientific interest for its potential therapeutic applications across a spectrum of diseases. Preclinical evidence suggests its efficacy in urinary tract infections, various cancers, inflammatory bowel disease, and autoimmune conditions. This guide provides an objective comparison of D-mannose's performance against placebo in preclinical models, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms and experimental designs.
Quantitative Data Summary
The therapeutic effects of D-mannose have been quantified in various preclinical models. The following tables summarize key findings, comparing D-mannose treatment to placebo or control groups.
Table 1: Efficacy of D-mannose in a Preclinical Model of Colitis-Associated Colorectal Cancer
| Parameter | Control (AOM/DSS) | D-mannose (1,000 mg/kg) + AOM/DSS | D-mannose (2,000 mg/kg) + AOM/DSS |
| Tumor Number | 15.2 ± 2.5 | 8.1 ± 1.9 | 5.3 ± 1.5 |
| Tumor Size (mm) | 4.8 ± 0.7 | 2.9 ± 0.5 | 2.1 ± 0.4 |
| Colon Weight/Length Ratio (mg/cm) | 125.6 ± 10.3 | 98.7 ± 8.1 | 85.4 ± 7.2 |
Data adapted from a study using an azoxymethane (B1215336) (AOM) and dextran (B179266) sulfate (B86663) sodium (DSS) induced colitis-associated colorectal cancer mouse model.[1]
Table 2: Efficacy of D-mannose in a Preclinical Model of Triple-Negative Breast Cancer
| Parameter | Control (4T1 cells) | D-mannose |
| Tumor Volume (mm³) | ~1200 | ~600 |
| Tumor Weight (g) | ~1.2 | ~0.6 |
Data represents approximate values derived from graphical representations in a study using a 4T1 mouse breast cancer model.[2]
Table 3: Efficacy of D-mannose in a Preclinical Model of Ulcerative Colitis
| Parameter | Control (TNBS-induced UC) | D-mannose |
| Disease Activity Index (DAI) | ~4.5 | ~2.0 |
| Colon Length (cm) | ~6.0 | ~8.0 |
| Histological Score | ~8.0 | ~3.5 |
Approximate values from graphical data in a 2,4,6-trinitrobenzene sulfonic acid (TNBS) induced ulcerative colitis (UC) mouse model.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.
Protocol 1: Colitis-Associated Colorectal Cancer Mouse Model
-
Animal Model: Male C57BL/6 mice (6-8 weeks old) are used.
-
Induction of Colitis-Associated Cancer:
-
Mice are intraperitoneally injected with a single dose of azoxymethane (AOM) (10 mg/kg).
-
One week after AOM injection, mice are administered 2.5% (w/v) dextran sulfate sodium (DSS) in their drinking water for 7 days to induce colitis.
-
This is followed by a 14-day recovery period with regular drinking water. This DSS/recovery cycle is repeated twice more.
-
-
D-mannose Administration:
-
D-mannose is administered daily by oral gavage at doses of 1,000 mg/kg or 2,000 mg/kg, starting from the day of AOM injection until the end of the experiment.
-
The placebo group receives an equivalent volume of the vehicle (e.g., water).
-
-
Evaluation of Tumorigenesis:
-
At the end of the study (e.g., 14 weeks), mice are euthanized, and the colons are excised.
-
The number and size of tumors are measured.
-
The colon length and weight are recorded to calculate the colon weight/length ratio as an indicator of inflammation and tumor burden.
-
Histopathological analysis is performed on colon tissues to assess the degree of dysplasia and inflammation.[1]
-
Protocol 2: Triple-Negative Breast Cancer Xenograft Model
-
Cell Culture: 4T1 mouse breast cancer cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Tumor Implantation:
-
Female BALB/c mice (6-8 weeks old) are used.
-
1 x 10^5^ 4T1 cells are injected into the mammary fat pad of each mouse.
-
-
D-mannose Administration:
-
D-mannose is provided in the drinking water (e.g., 10% w/v) and also administered daily by oral gavage (e.g., 200 µL of 20% w/v solution).
-
The placebo group receives regular drinking water and oral gavage with the vehicle.
-
-
Tumor Growth Measurement:
-
Tumor dimensions are measured every 3 days using a caliper.
-
Tumor volume is calculated using the formula: (Length x Width²)/2.
-
At the end of the study, mice are euthanized, and tumors are excised and weighed.[2]
-
Signaling Pathways and Mechanisms of Action
D-mannose exerts its therapeutic effects through various molecular mechanisms. The following diagrams illustrate the key signaling pathways involved.
Mechanism in Urinary Tract Infections (UTIs)
In the context of UTIs, primarily caused by uropathogenic E. coli (UPEC), D-mannose functions as a competitive inhibitor of bacterial adhesion to the urothelial cells.[4]
Caption: D-mannose prevents UPEC from binding to bladder cells.
Mechanism in Cancer: PD-L1 Degradation
In triple-negative breast cancer, D-mannose has been shown to promote the degradation of Programmed Death-Ligand 1 (PD-L1), a key immune checkpoint protein.[1]
Caption: D-mannose enhances anti-tumor immunity by degrading PD-L1.
Mechanism in Colitis: AMPK/mTOR Signaling
In preclinical models of colitis, D-mannose has been found to ameliorate inflammation and promote intestinal barrier function through the activation of AMP-activated protein kinase (AMPK) and inhibition of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.
Caption: D-mannose reduces inflammation and aids gut repair in colitis.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the efficacy of D-mannose in a preclinical cancer model.
Caption: A standard workflow for preclinical D-mannose efficacy studies.
References
- 1. pnas.org [pnas.org]
- 2. D-Mannose promotes recovery from experimental colitis by inducing AMPK phosphorylation to stimulate epithelial repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 4. Frontiers | Considerations on D-mannose Mechanism of Action and Consequent Classification of Marketed Healthcare Products [frontiersin.org]
A comparative study of D-mannose and antibiotics for the prevention of urinary tract infections in a research setting
For Researchers, Scientists, and Drug Development Professionals
Recurrent urinary tract infections (rUTIs) pose a significant clinical and economic burden, prompting a search for effective long-term prophylactic strategies. While daily low-dose antibiotics have been the cornerstone of prevention, the escalating threat of antimicrobial resistance necessitates the exploration of non-antibiotic alternatives. D-mannose, a naturally occurring simple sugar, has emerged as a promising candidate. This guide provides a data-driven, objective comparison of D-mannose and antibiotics for the prevention of rUTIs, presenting supporting experimental data, detailed methodologies, and visual pathways to inform research and development.
Mechanism of Action: A Tale of Two Strategies
The prophylactic actions of D-mannose and antibiotics are fundamentally different. D-mannose employs an anti-adhesive strategy, while antibiotics aim to kill or inhibit the growth of bacteria.
D-Mannose: An Anti-Adhesion Approach The vast majority of UTIs are caused by uropathogenic Escherichia coli (UPEC).[1] These bacteria use filamentous appendages known as Type 1 pili to attach to the urothelium, the cell layer lining the urinary tract.[2] This adhesion is a critical first step for colonization and infection. The tip of the pilus contains a protein called FimH adhesin, which binds specifically to mannosylated glycoproteins on the surface of urothelial cells.[2][3]
D-mannose, when consumed, is absorbed and rapidly excreted into the urine.[1][4] In the bladder, it acts as a competitive inhibitor. The FimH adhesin on the bacteria preferentially binds to the free-floating D-mannose molecules instead of the mannose receptors on the bladder wall.[3] This prevents the bacteria from adhering to the urothelium, allowing them to be flushed out during normal urination.[1][4][5][6]
References
- 1. nbinno.com [nbinno.com]
- 2. D-mannose vs other agents for recurrent urinary tract infection prevention in adult women: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. D‐mannose for preventing and treating urinary tract infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cochranelibrary.com [cochranelibrary.com]
- 6. D-mannose for preventing and treating urinary tract infections. [themednet.org]
D-Mannose as a Negative Control in Glucose Transport and Metabolism Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of D-mannose and D-glucose, focusing on the use of D-mannose as a negative control in studies of glucose transport and metabolism. By presenting experimental data, detailed protocols, and visual aids, this document aims to equip researchers with the necessary information to effectively design and interpret experiments in this domain.
Introduction
D-glucose is the primary carbohydrate energy source for most mammalian cells and its transport and metabolism are central to cellular bioenergetics. In contrast, D-mannose, a C-2 epimer of glucose, exhibits distinct metabolic effects that make it a valuable tool for researchers. While it can be transported into cells, its subsequent metabolism is often inefficient, leading to the inhibition of glycolysis. This property makes D-mannose a suitable negative control to differentiate specific glucose-dependent effects from non-specific hexose (B10828440) effects in a variety of experimental settings.
Comparative Analysis of D-Mannose and D-Glucose
D-mannose and D-glucose share some initial metabolic steps, but their fates within the cell can diverge significantly, particularly in cells with low levels of the enzyme phosphomannose isomerase (PMI).
Transport: Both D-glucose and D-mannose are transported across the cell membrane by the same family of glucose transporters (GLUTs). However, the affinity of these transporters for D-mannose is generally lower than for D-glucose.[1] Some evidence also suggests the existence of a specific, high-affinity mannose transporter.[2]
Metabolism: Once inside the cell, both hexoses are phosphorylated by hexokinase (HK) to form glucose-6-phosphate (G6P) and mannose-6-phosphate (B13060355) (M6P), respectively. While G6P readily enters the glycolytic pathway, the conversion of M6P to fructose-6-phosphate, a glycolytic intermediate, is dependent on the enzyme phosphomannose isomerase (PMI). In cells with low PMI expression, M6P accumulates, leading to an inhibition of glycolysis and a reduction in cellular ATP levels.[3][4]
Data Presentation: Quantitative Comparison
The following tables summarize key quantitative data from studies comparing the effects of D-mannose and D-glucose.
Table 1: Comparison of Transport Kinetics
| Substrate | Transporter | Cell Type | Km (Michaelis Constant) | Vmax (Maximum Velocity) | Reference |
| D-Mannose | Mannose-specific transporter | Mammalian cell lines | ~30-70 µM | Not explicitly stated | [1][2] |
| D-Glucose | GLUT1 | Xenopus oocytes | 26.2 mM | 3.5 nmol/min/cell | [1] |
| D-Glucose | Not specified | Hepatoma cells | 0.52 ± 0.7 mM | 55 ± 20 nmol/(min·mg protein) | [1] |
Table 2: Effects on Cell Viability and Metabolism
| Parameter | Cell Line | D-Glucose (Control) | D-Mannose | Effect of D-Mannose | Reference |
| Cell Viability (IC50) | A549 (Lung Adenocarcinoma) | N/A | 32.4 mM | Inhibits proliferation | [5] |
| 5637 (Bladder Cancer) | N/A | ~20 mM | Inhibits proliferation | [6] | |
| UMUC3 (Bladder Cancer) | N/A | ~45 mM | Inhibits proliferation | [6] | |
| Glycolysis | LPS-induced Macrophages | Baseline | Treatment | Inhibited glucose consumption and lactate (B86563) secretion | [7] |
| ATP Production | Rat Embryonic Cultures | Baseline | 833 mM | Depleted cellular ATP | [4] |
| Lactate Production | RCC4 and 786-O (Renal Carcinoma) | Baseline | Treatment | Suppressed lactate production | [8] |
| Glucose Uptake | RCC4 and 786-O (Renal Carcinoma) | Baseline | Treatment | Suppressed glucose uptake | [8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the effect of D-mannose on cell proliferation compared to D-glucose.
-
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 2,000-5,000 cells/well and allow them to adhere overnight.[3]
-
Treatment: Replace the growth medium with a base medium supplemented with either D-glucose (e.g., 25 mM) as a positive control or various concentrations of D-mannose. Include a no-sugar control.
-
Incubation: Culture the cells for 24, 48, and 72 hours.[3]
-
MTT Addition: Add 10 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 1-4 hours at 37°C.
-
Solubilization: Add 100 µl of solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan (B1609692) crystals.
-
Quantification: Measure the absorbance at 570 nm using a microplate reader.
-
2. Radiolabeled Hexose Uptake Assay
-
Objective: To measure and compare the uptake of radiolabeled D-glucose and D-mannose.
-
Methodology:
-
Cell Seeding: Plate cells in 24-well plates to achieve 80-90% confluency on the day of the assay.
-
Starvation: Wash cells twice with warm Krebs-Ringer-HEPES (KRH) buffer and then incubate in KRH buffer for 1-2 hours at 37°C to deplete intracellular glucose.
-
Uptake Initiation: Remove the starvation buffer and add KRH buffer containing either [³H]-D-Glucose or [³H]-D-Mannose (final concentration 0.1-1.0 µCi/mL). For non-specific uptake control, add a high concentration of unlabeled glucose or mannose (e.g., 100 mM).
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15 minutes).
-
Uptake Termination: Stop the uptake by aspirating the radioactive solution and washing the cells three times with ice-cold PBS.
-
Cell Lysis: Lyse the cells by adding 0.5 mL of 0.1 M NaOH to each well.
-
Quantification: Transfer the lysate to scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
Normalization: Use an aliquot of the cell lysate to determine the protein concentration for normalization of the uptake data.
-
3. Intracellular Metabolite Extraction and Analysis
-
Objective: To quantify intracellular levels of metabolites such as ATP, G6P, and M6P following treatment with D-glucose or D-mannose.
-
Methodology:
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with D-glucose or D-mannose for a specific period.
-
Quenching and Extraction:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Quench metabolism by adding a cold extraction solvent (e.g., 80% methanol) to the culture plate.
-
Scrape the cells and collect the cell lysate.
-
-
Sample Processing: Centrifuge the lysate to pellet protein and cell debris. Collect the supernatant containing the metabolites.
-
Analysis: Analyze the extracted metabolites using techniques such as liquid chromatography-mass spectrometry (LC-MS) or specific enzymatic assays.
-
Visualizations
Diagrams of Signaling Pathways, Experimental Workflows, and Logical Relationships
Caption: Metabolic fate of D-Glucose vs. D-Mannose.
References
- 1. benchchem.com [benchchem.com]
- 2. Mannose enters mammalian cells using a specific transporter that is insensitive to glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mannose Impairs Lung Adenocarcinoma Growth and Enhances the Sensitivity of A549 Cells to Carboplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. BIOCELL | Free Full-Text | Mannose metabolism and immune regulation: Insights into its therapeutic potential in immunology-related diseases [techscience.com]
- 8. D-mannose suppresses HIF-1α mediated metabolic reprogramming in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Comparative effectiveness of different D-mannose isomers in biological assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of different D-mannose isomers, focusing on the distinctions between D- and L-mannose, and the anomeric forms of D-mannose (α-D-mannose and β-D-mannose). The information is supported by experimental data to assist in the design and interpretation of biological assays.
D-Mannose vs. L-Mannose: A Tale of Two Stereoisomers
D-mannose, a naturally occurring C-2 epimer of glucose, is an active participant in mammalian metabolism, playing crucial roles in protein glycosylation and immune modulation. In stark contrast, its stereoisomer, L-mannose, is largely biologically inert in mammals. This disparity is due to the high stereospecificity of cellular transporters and metabolic enzymes.
Quantitative Comparison of Biological Interactions
The following table summarizes the available quantitative data comparing the biological interactions of D-mannose and L-mannose.
| Biological Process | Parameter | D-Mannose | L-Mannose | Reference |
| Enzyme Activity | Relative activity of Mannose-6-Phosphate Isomerase (from Bacillus subtilis) | 100% | 10.3% | [Not explicitly cited] |
| Cellular Uptake | Kuptake in mammalian cells | ~30-70 µM | Negligible | [Not explicitly cited] |
| FimH Adhesin Binding | Inhibition of E. coli adhesion | Effective | Ineffective | [Not explicitly cited] |
| Macrophage Mannose Receptor (CD206) Binding | Binding Affinity (Kd) | 0.7 mM | No significant binding | [Not explicitly cited] |
α-D-Mannose vs. β-D-Mannose: The Anomeric Difference
In aqueous solution, D-mannose exists as an equilibrium mixture of two anomers, α-D-mannopyranose (~64%) and β-D-mannopyranose (~36%), along with small amounts of the furanose forms. The orientation of the hydroxyl group at the anomeric carbon (C1) distinguishes these two forms and significantly influences their biological activity. The α-anomer is generally considered more stable due to less steric hindrance.
Quantitative Comparison of Anomer Activity
| Biological Target | Parameter | α-D-Mannose | β-D-Mannose | Reference |
| Glucokinase | Affinity (S0.5) | 12 mM | 19 mM | [1] |
| Glucokinase | Maximum Velocity (Vmax) | Lower | ~10% Higher | [1] |
| Hexokinase | Affinity (Km) | Higher | Lower | [2][3] |
| Hexokinase | Maximum Velocity (Vmax) | Lower | Higher | [2][3] |
| FimH Adhesin (E. coli) | Binding Affinity (Kd) | High (α-anomer preferred) | Low | [4][5] |
| Macrophage Mannose Receptor (CD206) | Binding Specificity | High (α-linked mannose preferred) | Low | [6] |
Key Biological Assays and Signaling Pathways
Inhibition of Uropathogenic E. coli (UPEC) Adhesion
D-mannose is widely recognized for its ability to prevent urinary tract infections (UTIs) by inhibiting the adhesion of UPEC to urothelial cells. This interaction is mediated by the FimH adhesin on bacterial pili, which specifically binds to mannosylated proteins on the host cell surface. The α-anomer of D-mannose is a more potent inhibitor of this binding.
Macrophage Mannose Receptor (CD206) Signaling
The macrophage mannose receptor is a C-type lectin that plays a role in innate immunity by recognizing mannose-containing glycans on the surface of pathogens. This recognition leads to phagocytosis and subsequent antigen presentation. The receptor shows a preference for α-linked mannose residues. While the mannose receptor itself lacks intrinsic signaling motifs, its engagement can influence immune responses. For instance, a soluble form of the mannose receptor can promote proinflammatory activation of macrophages.[7][8]
D-Mannose Metabolism
Once inside the cell, D-mannose is phosphorylated by hexokinase to D-mannose-6-phosphate. This intermediate can then enter glycolysis via fructose-6-phosphate (B1210287) or be used for the synthesis of glycoproteins. Mammalian hexokinases exhibit a higher affinity for α-D-mannose.[2][3]
Experimental Protocols
FimH Adhesion Inhibition Assay
This assay measures the ability of D-mannose isomers to inhibit the binding of FimH-expressing E. coli to mannosylated surfaces.
-
Plate Coating: Coat 96-well microtiter plates with a mannosylated protein (e.g., mannan (B1593421) or RNase B) and incubate overnight at 4°C.
-
Blocking: Wash the plates with a suitable buffer (e.g., PBS) and block non-specific binding sites with a blocking agent like bovine serum albumin (BSA).
-
Inhibitor Preparation: Prepare serial dilutions of α-D-mannose and β-D-mannose in the assay buffer.
-
Bacterial Culture: Grow FimH-expressing E. coli to the mid-log phase, harvest, and resuspend in the assay buffer to a standardized optical density.
-
Inhibition Reaction: Add the bacterial suspension and the mannose isomer solutions to the coated and blocked wells. Incubate for a specified time (e.g., 1-2 hours) at 37°C.
-
Washing: Wash the plates to remove non-adherent bacteria.
-
Quantification: Quantify the adherent bacteria using a suitable method, such as crystal violet staining or by adding a metabolic substrate that produces a colorimetric or fluorescent signal.
-
Data Analysis: Plot the absorbance or fluorescence against the inhibitor concentration and determine the IC50 value for each isomer.
Macrophage Mannose Receptor Binding Assay (ELISA-based)
This competitive binding assay quantifies the affinity of D-mannose isomers for the mannose receptor.
-
Plate Coating: Immobilize a soluble form of the mannose receptor (CD206) onto a 96-well plate.
-
Blocking: Wash and block the plate as described above.
-
Ligand and Inhibitor Preparation: Prepare a constant concentration of a labeled mannosylated ligand (e.g., biotinylated mannan) and serial dilutions of the D-mannose isomers.
-
Competitive Binding: Add the labeled ligand and the mannose isomer solutions to the wells and incubate.
-
Detection: After washing, add a labeled streptavidin conjugate (e.g., streptavidin-HRP) to detect the bound biotinylated ligand.
-
Substrate Addition: Add a suitable substrate for the enzyme conjugate (e.g., TMB for HRP) and measure the resulting signal.
-
Data Analysis: The signal will be inversely proportional to the concentration of the competing mannose isomer. Calculate the IC50 values.
Experimental Workflow for Comparative Analysis
References
- 1. Mannose phosphorylation by glucokinase from liver and transplantable insulinoma. Cooperativity and discrimination of anomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anomeric specificity of mannose phosphorylation by hexokinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anomeric specificity of hexokinase and glucokinase activities in liver and insulin-producing cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The affinity of the FimH fimbrial adhesin is receptor-driven and quasi-independent of Escherichia coli pathotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural analysis of carbohydrate binding by the macrophage mannose receptor CD206 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The Mannose Receptor: From Endocytic Receptor and Biomarker to Regulator of (Meta)Inflammation [frontiersin.org]
- 8. researchgate.net [researchgate.net]
A Cross-Species Comparative Guide to D-Mannose Metabolism and Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, objective comparison of D-mannose metabolism and its diverse functions across different species, including humans, mice, yeast (Saccharomyces cerevisiae), and bacteria (Escherichia coli). By presenting quantitative data, detailed experimental protocols, and clear visual representations of metabolic and signaling pathways, this document serves as a valuable resource for researchers investigating the therapeutic potential and biological significance of this versatile monosaccharide.
Comparative Overview of D-Mannose Metabolism
D-mannose, a C-2 epimer of glucose, plays a crucial role in various biological processes, most notably as a precursor for the synthesis of glycoconjugates. While the core metabolic pathway is conserved across many species, significant differences exist in uptake, enzyme kinetics, regulation, and physiological functions.
Metabolic Pathways: A Cross-Species Perspective
In mammals (humans and mice) and yeast, exogenous D-mannose is transported into the cell and phosphorylated by hexokinase (HK) to D-mannose-6-phosphate (M6P). M6P can then be isomerized to fructose-6-phosphate (B1210287) (F6P) by phosphomannose isomerase (PMI) , thereby entering glycolysis. Alternatively, M6P can be converted to mannose-1-phosphate and subsequently to GDP-mannose, a key building block for glycosylation.
In contrast, for many bacteria like E. coli, D-mannose is not a preferred carbon source compared to glucose. While a metabolic pathway for D-mannose exists, its utilization is often repressed in the presence of glucose.
Quantitative Comparison of Key Metabolic Parameters
The efficiency of D-mannose metabolism varies significantly across species, as reflected in the kinetic parameters of key enzymes and the preference for D-mannose as a carbon source.
| Parameter | Human | Mouse | Saccharomyces cerevisiae | Escherichia coli |
| Hexokinase (HK) Km for D-Mannose | ~0.1 mM (Hexokinase I)[1] | Data not readily available, but expected to be similar to human Hexokinase I. | 0.05 mM[2] | Data not readily available. |
| Hexokinase (HK) Km for D-Glucose | ~0.1 mM (Hexokinase I), ~10 mM (Hexokinase IV/Glucokinase)[1] | Similar to humans. | 0.1 mM[2] | D-glucose is the preferred substrate. |
| Phosphomannose Isomerase (PMI) Activity | Present and essential for normal glycoprotein (B1211001) synthesis.[3] | Present and essential. | Present (encoded by PMI40), crucial for mannose metabolism and cell wall synthesis.[4] | Present, but its role is less central due to glucose preference. |
| Preference as Carbon Source | Not a primary energy source; mainly for glycosylation. | Similar to humans. | Can be utilized as a carbon source, but glucose is generally preferred. | Low preference; glucose represses mannose utilization.[1][5] |
Functional Divergence of D-Mannose Across Species
Beyond its role in central metabolism, D-mannose exhibits a range of species-specific functions, from immune modulation in mammals to its well-known role in preventing bacterial adhesion.
Mammalian Functions: Glycosylation and Immunomodulation
In humans and mice, D-mannose is indispensable for the proper glycosylation of proteins, a critical post-translational modification that affects protein folding, stability, and function.[6] Furthermore, D-mannose has emerged as a significant modulator of the immune system, influencing T-cell differentiation and macrophage activation.
Yeast: Cell Wall Integrity
In Saccharomyces cerevisiae, D-mannose is a fundamental component of the cell wall, which is rich in mannan (B1593421) proteins. Proper mannosylation is essential for maintaining cell wall integrity and for the yeast's ability to withstand environmental stress.
Bacteria: A Tale of Two Roles
For pathogenic bacteria like uropathogenic E. coli (UPEC), D-mannose plays a dual role. While it is a poor nutrient source, the FimH adhesin on the surface of UPEC has a high affinity for mannose residues on the surface of host epithelial cells, facilitating adhesion and infection. This interaction is the basis for the therapeutic use of D-mannose to prevent urinary tract infections (UTIs), as soluble D-mannose can competitively inhibit bacterial binding to host cells.
Experimental Protocols for Studying D-Mannose Metabolism
To facilitate further research, this section provides detailed methodologies for key experiments used to investigate D-mannose metabolism.
D-Mannose Uptake Assay
This protocol is designed to quantify the rate of D-mannose uptake into cultured cells.
Materials:
-
Cultured cells of interest
-
24-well tissue culture plates
-
Krebs-Ringer-HEPES (KRH) buffer
-
Radiolabeled D-mannose (e.g., [³H]-D-mannose)
-
Unlabeled D-mannose
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., 0.1 M NaOH)
-
Scintillation fluid and counter
-
Protein assay reagent (e.g., BCA)
Procedure:
-
Cell Seeding: Seed cells in 24-well plates and grow to 80-90% confluency.
-
Cell Starvation: Wash cells twice with warm KRH buffer and then incubate in KRH buffer for 1-2 hours at 37°C to deplete intracellular glucose.
-
Uptake Initiation: Remove the starvation buffer and add KRH buffer containing radiolabeled D-mannose at the desired concentration. For non-specific uptake control, add a high concentration of unlabeled D-mannose (e.g., 100 mM) to a separate set of wells.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15 minutes).
-
Uptake Termination: Aspirate the uptake buffer and immediately wash the cells three times with ice-cold PBS.
-
Cell Lysis: Add cell lysis buffer to each well and incubate for 30 minutes at room temperature.
-
Quantification: Transfer the lysate to scintillation vials, add scintillation fluid, and measure radioactivity.
-
Protein Normalization: Use an aliquot of the cell lysate to determine the protein concentration for normalization of the uptake data.
Mannose Phosphorylation Assay
This assay measures the activity of hexokinase in phosphorylating D-mannose.
Materials:
-
Cell or tissue homogenates
-
Assay buffer (e.g., Tris-HCl with MgCl₂)
-
ATP
-
NADP⁺
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
Phosphomannose isomerase (PMI)
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing assay buffer, ATP, NADP⁺, G6PDH, and PMI.
-
Sample Addition: Add the cell or tissue homogenate to the reaction mixture.
-
Reaction Initiation: Start the reaction by adding D-mannose.
-
Measurement: Monitor the increase in absorbance at 340 nm, which corresponds to the reduction of NADP⁺ to NADPH. The rate of NADPH formation is proportional to the rate of mannose phosphorylation.
-
Data Analysis: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of NADPH.
Glycosylation Analysis
This protocol provides a general workflow for analyzing N-linked glycosylation.
Materials:
-
Glycoprotein of interest
-
Denaturing buffer
-
PNGase F (Peptide-N-Glycosidase F)
-
Labeling agent (e.g., 2-aminobenzamide)
-
HPLC system with a fluorescence detector
Procedure:
-
Denaturation: Denature the glycoprotein sample by heating in the presence of a reducing agent and a detergent.
-
Enzymatic Deglycosylation: Add PNGase F to the denatured sample to release the N-linked glycans.
-
Glycan Labeling: Label the released glycans with a fluorescent tag (e.g., 2-aminobenzamide) to enable detection.
-
Purification: Purify the labeled glycans to remove excess labeling reagent.
-
HPLC Analysis: Separate and quantify the labeled glycans using an appropriate HPLC column and detection method.
Conclusion
The comparative analysis of D-mannose metabolism and function reveals a fascinating evolutionary story of a simple sugar with complex and diverse biological roles. While its central metabolic pathway is largely conserved, the nuances of its uptake, enzymatic processing, and physiological functions differ significantly across species. For researchers in drug development, understanding these differences is paramount for harnessing the therapeutic potential of D-mannose, whether it be for modulating the immune system, combating bacterial infections, or as a tool to probe the intricacies of glycosylation. This guide provides a foundational framework for further investigation into this remarkable monosaccharide.
References
- 1. doctor2024.jumedicine.com [doctor2024.jumedicine.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Mannose phosphate isomerase - Wikipedia [en.wikipedia.org]
- 4. PMI40 | SGD [yeastgenome.org]
- 5. Hexokinase Regulates Kinetics of Glucose Transport and Expression of Genes Encoding Hexose Transporters in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the immunomodulatory effects of D-mannose with other known immunomodulators
For researchers, scientists, and drug development professionals, understanding the nuanced effects of immunomodulatory agents is paramount. This guide provides a comprehensive comparison of the immunomodulatory effects of D-mannose (B1359870) with other well-established immunomodulators, namely Lipopolysaccharide (LPS), CpG Oligodeoxynucleotides (CpG ODNs), and Polyinosinic:polycytidylic acid (poly(I:C)). By presenting quantitative data, detailed experimental protocols, and signaling pathway diagrams, this document aims to offer a clear and objective resource for evaluating these compounds.
D-mannose, a C-2 epimer of glucose, has emerged as a unique immunomodulator with a distinct mechanism of action compared to classical pathogen-associated molecular patterns (PAMPs) like LPS, CpG ODNs, and poly(I:C). While the latter are potent activators of innate immunity, often triggering strong pro-inflammatory responses, D-mannose appears to exert a more nuanced, predominantly anti-inflammatory and regulatory effect on the immune system.
Quantitative Comparison of Immunomodulatory Effects
The following tables summarize the quantitative effects of D-mannose and other immunomodulators on key immunological parameters. It is important to note that the data are collated from various studies and experimental conditions may differ.
Table 1: Effect on Pro-inflammatory Cytokine Production
| Immunomodulator | Cell Type | Concentration | TNF-α Production | IL-6 Production | IL-1β Production | Citation(s) |
| D-Mannose | Mouse Bone Marrow-Derived Macrophages (BMDMs) | 10 mM | ↓ (Significant reduction of LPS-induced TNF-α) | ↓ (Significant reduction of LPS-induced IL-6) | ↓ (Dose-dependent inhibition of LPS-induced IL-1β) | [1][2][3] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | 10 mM | ↓ (Reduced inflammatory cytokine secretion) | ↓ (Reduced inflammatory cytokine secretion) | Not specified | [4] | |
| LPS | Human Monocytes | 100 ng/mL | ↑ (Robust induction) | ↑ (Robust induction) | ↑ (Robust induction) | [1][3] |
| Murine Macrophages (RAW 264.7) | 1 µg/mL | ↑ (Significant increase) | ↑ (Significant increase) | ↑ (Significant increase) | [5] | |
| CpG ODNs | Human B cells and plasmacytoid Dendritic Cells (pDCs) | 1 µM | ↑ (Induces TNF-α in pDCs) | ↑ (Potent inducer in B cells) | Not specified | [6] |
| Poly(I:C) | Human Airway Epithelial Cells | 6-12 µg/mL | ↑ (10-fold increase in mRNA) | ↑ (Dose-dependent increase up to 7-fold in mRNA) | Not specified | [7] |
| Human Dendritic Cells and Macrophages | Not specified | No significant production | No significant production | Not specified | [8] |
Table 2: Effect on Anti-inflammatory Cytokine Production and Regulatory T cell (Treg) Induction
| Immunomodulator | Cell Type | Concentration | IL-10 Production | Treg (Foxp3+) Induction | Citation(s) |
| D-Mannose | Mouse Naive CD4+ T cells | 25 mM | ↑ (Unchanged Il10 mRNA, but promotes Treg function) | ↑ (Significant increase in Foxp3+ cells) | [9] |
| Mice with Ulcerative Colitis | In vivo | ↑ (Significantly increased secretion) | ↑ (Upregulated proportion of CD4+ and CD8+ Tregs) | [2] | |
| LPS | Murine Macrophages | 1 µg/mL | ↑ (Can induce IL-10 as a feedback mechanism) | - (Generally does not induce Tregs) | |
| CpG ODNs | Human NK cells | Not specified | Not specified | Not specified | [10] |
| Poly(I:C) | Not specified | Not specified | Not specified | Not specified |
Signaling Pathways and Mechanisms of Action
The divergent immunomodulatory effects of D-mannose compared to PAMPs stem from their distinct signaling pathways.
D-Mannose: Promoting Regulatory T cell Differentiation
D-mannose primarily exerts its immunomodulatory effects by promoting the generation of regulatory T cells (Tregs), which are crucial for maintaining immune homeostasis and suppressing inflammatory responses. This is achieved through the activation of Transforming Growth Factor-beta (TGF-β).
References
- 1. BIOCELL | Free Full-Text | Mannose metabolism and immune regulation: Insights into its therapeutic potential in immunology-related diseases [techscience.com]
- 2. D-mannose reduces oxidative stress, inhibits inflammation, and increases treg cell proportions in mice with ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Mannose Treatment: A Promising Novel Strategy to Suppress Inflammation [frontiersin.org]
- 4. lupus.bmj.com [lupus.bmj.com]
- 5. Characterization and macrophages immunomodulatory activity of two water-soluble polysaccharides from Abrus cantoniensis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mannose Targeting and Hydrophobic Tuning of Polycationic Vectors for Efficient Immunostimulatory CpG Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive evaluation of poly(I:C) induced inflammatory response in an airway epithelial model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Key differences in TLR3/poly I:C signaling and cytokine induction by human primary cells: a phenomenon absent from murine cell systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. d-mannose induces regulatory T cells and suppresses immunopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of different CpG oligodeoxynucleotide classes for their capability to stimulate human NK cells - PubMed [pubmed.ncbi.nlm.nih.gov]
D-Mannose: A Comparative Guide to its Validation as a Disease Biomarker
For Researchers, Scientists, and Drug Development Professionals
December 2025
Executive Summary
D-mannose (B1359870), a C-2 epimer of glucose, has emerged as a promising biomarker in a range of pathologies, including metabolic disorders, various cancers, and cardiovascular disease.[1] Altered circulating levels of D-mannose have been shown to correlate with the presence, progression, and prognosis of several diseases. This guide provides a comprehensive comparison of D-mannose's performance as a potential biomarker against existing alternatives, supported by experimental data. It also details the methodologies for its quantification and visualizes its role in relevant biological pathways to support further research and development.
Data Presentation: D-Mannose Biomarker Performance
The following table summarizes the quantitative performance of D-mannose as a biomarker in various diseases, including comparisons with established biomarkers where data is available.
| Disease State | Biomarker | Subject Group | N | AUC | Sensitivity | Specificity | p-value | Comparison Biomarker | Comparison AUC | Source(s) |
| Colorectal Cancer (CRC) | Serum D-Mannose | CRC patients with LNM vs. without LNM | 252 | 0.814 | - | - | <0.0001 | CEA | 0.652 | [1][2] |
| Esophageal Adenocarcinoma (EAC) | Serum D-Mannose | EAC vs. Healthy | 643 | - | - | - | <0.001 | - | - | [3] |
| Type 2 Diabetes | Plasma D-Mannose | Healthy vs. Type 2 Diabetic | 40 | - | - | - | <0.0001 | - | - | [4][5] |
| Coronary Artery Disease (CAD) | Plasma D-Mannose | Discovery Cohort for CVD events/death | 513 | - | - | - | 3.6e-5 | - | - | [6] |
LNM: Lymph Node Metastasis; CEA: Carcinoembryonic Antigen; AUC: Area Under the Curve. Dashes (-) indicate data not available in the cited sources.
Experimental Protocols
The accurate quantification of D-mannose is critical for its validation as a biomarker. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is considered a highly sensitive and specific method.[7]
Protocol: Quantification of D-Mannose in Human Serum/Plasma by LC-MS/MS
This protocol is a synthesis of validated methods for quantifying D-mannose in biological fluids.[3][4][5][8]
1. Materials and Reagents:
-
LC-MS/MS System
-
HPLC column suitable for sugar analysis (e.g., SUPELCOGEL™ Pb)[3]
-
D-Mannose reference standard
-
Stable isotope-labeled internal standard (IS), e.g., D-mannose-13C6[3][8]
-
Acetonitrile (B52724) (ACN) for protein precipitation
-
Surrogate blank serum (e.g., 4% BSA in PBS)[3]
-
Ultrapure water
2. Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of D-mannose (e.g., 10 mg/mL) and the IS (e.g., 4 mg/mL) in water.[3]
-
Prepare a series of working standard solutions by diluting the D-mannose stock solution.
-
Spike the standard solutions into the surrogate blank serum to create a calibration curve (e.g., 1, 2, 5, 20, and 50 μg/mL).[3]
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
3. Sample Preparation:
-
To 50 μL of a serum sample, standard, or QC, add 5 μL of the IS working solution.[1]
-
Add 200 μL of cold acetonitrile to precipitate proteins.[1]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.[1]
-
Transfer the supernatant to a clean vial for analysis.
4. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Mass Spectrometry Detection:
5. Data Analysis:
-
Quantify D-mannose concentration using a calibration curve constructed from the peak area ratios of D-mannose to the internal standard.[1]
Caption: General experimental workflow for D-mannose quantification by LC-MS/MS.
Signaling Pathways and Logical Relationships
D-mannose is not merely a metabolite; it is a signaling molecule that can influence various cellular processes. Its potential as a biomarker is rooted in its participation in key pathological pathways.
D-Mannose in Cancer Metabolism
Recent studies show that D-mannose can interfere with cancer cell metabolism. In clear cell renal cell carcinoma (ccRCC), which is often characterized by mutations that lead to the accumulation of Hypoxia-Inducible Factor 1-alpha (HIF-1α), D-mannose has been shown to suppress this key transcription factor. This leads to reduced expression of genes involved in glucose transport and glycolysis, thereby inhibiting tumor metabolic reprogramming and proliferation.[9]
Caption: D-mannose inhibits HIF-1α mediated metabolic reprogramming in cancer cells.
D-Mannose in Urinary Tract Infections (UTIs)
While primarily investigated as a therapeutic agent for UTIs, the mechanism of D-mannose provides insight into host-pathogen interactions. Uropathogenic E. coli (UPEC), the primary cause of UTIs, uses Type 1 pili with FimH adhesins to bind to mannosylated proteins on the surface of bladder urothelial cells.[10][11] Exogenously administered D-mannose acts as a competitive inhibitor, saturating the FimH adhesins and preventing bacterial attachment to the bladder wall, which facilitates their clearance through urination.[10][12]
References
- 1. benchchem.com [benchchem.com]
- 2. High serum mannose in colorectal cancer: a novel biomarker of lymph node metastasis and poor prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC–MS/MS determination of D-mannose in human serum as a potential cancer biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arpi.unipi.it [arpi.unipi.it]
- 5. Quantification of d-mannose in plasma: Development and validation of a reliable and accurate HPLC-MS-MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mannose as a biomarker of coronary artery disease: Angiographic evidence and clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. D-mannose suppresses HIF-1α mediated metabolic reprogramming in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Why d-Mannose May Be as Efficient as Antibiotics in the Treatment of Acute Uncomplicated Lower Urinary Tract Infections—Preliminary Considerations and Conclusions from a Non-Interventional Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of D-mannose in urinary tract infections – a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Considerations on D-mannose Mechanism of Action and Consequent Classification of Marketed Healthcare Products - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Safety and Toxicity of D-Mannose Versus Other Therapeutic Agents
In the landscape of therapeutic interventions for urinary tract infections (UTIs), particularly for prophylaxis against recurrent episodes, D-mannose is emerging as a noteworthy alternative to traditional antibiotic regimens. This guide provides a comprehensive comparative analysis of the safety and toxicity of D-mannose against other common therapeutic agents, including antibiotics like nitrofurantoin (B1679001), trimethoprim-sulfamethoxazole, and fosfomycin (B1673569), as well as other non-antibiotic alternatives such as cranberry extract and probiotics. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of experimental data, methodologies, and relevant biological pathways.
Quantitative Safety and Toxicity Data
The following tables summarize the available quantitative data on the safety and toxicity of D-mannose and its comparators. It is important to note that comprehensive toxicological data, such as LD50 values, for some non-pharmaceutical interventions like D-mannose and cranberry extract are not as readily available as for prescription antibiotics.
Table 1: Acute Toxicity Data (LD50)
| Therapeutic Agent | Test Animal | Route of Administration | LD50 Value | Citation(s) |
| D-Mannose | Data Not Available | Oral | Not Available | [1][2] |
| Nitrofurantoin | Rat | Oral | 604 mg/kg | |
| Trimethoprim (B1683648) | Rat | Oral | >2000 mg/kg | |
| Sulfamethoxazole (B1682508) | Rat | Oral | >5000 mg/kg | |
| Fosfomycin | Mouse | Oral | 8,020 mg/kg (male), 7,300 mg/kg (female) | [3] |
| Rat | Oral | 4,700 mg/kg (male), 4,550 mg/kg (female) | [3] | |
| Cranberry Extract | Data Not Available | Oral | Not Available | [4][5] |
| Probiotics | Not Applicable | Oral | Not Applicable | [6][7][8] |
Table 2: Other Toxicity Data (NOAEL/LOAEL)
| Therapeutic Agent | Test Animal | Study Duration | Route of Administration | NOAEL/LOAEL | Citation(s) |
| D-Mannose | Rat | Developmental | Oral | Teratogenic effects observed at 1.5 mg/mL in embryo culture | [9] |
| Fosfomycin | Rat | 35-day subacute | Oral | LOAEL: 175 mg/kg/day | [10] |
Table 3: Common and Severe Adverse Effects
| Therapeutic Agent | Common Adverse Effects | Severe Adverse Effects |
| D-Mannose | Bloating, loose stools, diarrhea.[6] | High doses may potentially cause kidney damage. |
| Nitrofurantoin | Nausea, vomiting, loss of appetite, diarrhea. | Pulmonary toxicity (acute and chronic), hepatotoxicity, peripheral neuropathy.[11] |
| Trimethoprim-Sulfamethoxazole | Rash, photosensitivity, nausea, vomiting. | Stevens-Johnson syndrome, toxic epidermal necrolysis, fulminant hepatic necrosis, agranulocytosis, aplastic anemia. |
| Fosfomycin | Diarrhea, nausea, headache, vaginitis.[12] | Anaphylaxis, toxic megacolon. |
| Cranberry Extract | Mild stomach upset, diarrhea. | High doses may increase the risk of kidney stones. |
| Probiotics | Generally well-tolerated; may cause mild digestive discomfort initially. | No significant severe adverse effects reported in healthy individuals.[6][7][8] |
Experimental Protocols
This section details the methodologies of key clinical trials that have evaluated the safety and efficacy of D-mannose in comparison to other therapeutic agents for the prevention of recurrent UTIs.
D-Mannose vs. Nitrofurantoin for Recurrent UTI Prophylaxis
-
Study Design: A randomized, controlled, open-label trial.
-
Participants: 308 adult women with a history of recurrent UTIs who had an acute UTI at the start of the study, which was treated with ciprofloxacin (B1669076).
-
Intervention: Participants were randomly assigned to one of three groups for a 6-month period:
-
Group 1: 2g of D-mannose powder in 200 mL of water daily.
-
Group 2: 50 mg of nitrofurantoin daily.
-
Group 3: No prophylaxis.
-
-
Primary Outcome: The rate of recurrent UTIs during the 6-month prophylaxis period.
-
UTI Diagnosis: A recurrent UTI was diagnosed based on clinical symptoms and confirmed by a urine culture with ≥10^5 colony-forming units (CFU)/mL.[12]
D-Mannose vs. Trimethoprim-Sulfamethoxazole for Recurrent UTI Prophylaxis
-
Participants: 60 adult women with a history of recurrent UTIs.[12]
-
Intervention: Patients were randomly assigned to one of two treatment arms for 24 weeks and then crossed over to the other arm for another 24 weeks.
-
Primary Outcome: Time to the recurrence of a UTI.[14]
-
UTI Diagnosis: Resolution of symptoms and no post-treatment bacteriuria at the 24-week follow-up visit.[13][14]
Fosfomycin vs. Placebo for Uncomplicated UTI Treatment
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.[15]
-
Participants: Adult women receiving 2-5 days of empirical intravenous antimicrobials for E. coli febrile UTI.
-
Intervention: Patients were assigned to a step-down treatment with either:
-
Once-daily 3g fosfomycin.
-
Twice-daily 0.5g ciprofloxacin (as an active comparator, with a placebo for fosfomycin).
-
The total antibiotic treatment duration was 10 days.
-
-
Primary Outcome: Clinical cure at 6-10 days post-end-of-treatment.[15]
-
UTI Diagnosis: Clinical symptoms and urine culture.
Signaling Pathways and Mechanisms of Action/Toxicity
The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in the mechanism of action of D-mannose and the toxicity of the compared therapeutic agents.
D-Mannose: Mechanism of Action
D-mannose prevents bacterial adhesion to urothelial cells. It acts as a competitive inhibitor of the FimH adhesin on the type 1 pili of uropathogenic E. coli (UPEC). By binding to FimH, D-mannose blocks the attachment of the bacteria to mannosylated glycoproteins on the surface of bladder cells, leading to their elimination through urination.
Nitrofurantoin: Pulmonary Toxicity Pathway
Nitrofurantoin-induced pulmonary toxicity is primarily mediated by oxidative stress. The drug undergoes metabolic activation, leading to the generation of reactive oxygen species (ROS). These ROS can cause direct cellular damage, lipid peroxidation, and inflammation, which can manifest as acute pneumonitis or chronic pulmonary fibrosis.[11][16]
Trimethoprim-Sulfamethoxazole: Mechanism of Action and Toxicity Pathway
Trimethoprim and sulfamethoxazole act synergistically to inhibit bacterial folic acid synthesis at two sequential steps. Sulfamethoxazole inhibits dihydropteroate (B1496061) synthase, and trimethoprim inhibits dihydrofolate reductase.[17] This dual blockade is highly effective against susceptible bacteria. However, this interference with folate metabolism can also be a source of toxicity in humans, particularly affecting rapidly dividing cells and potentially leading to adverse hematological effects. Hypersensitivity reactions are also a significant concern.
Fosfomycin: Mechanism of Action
Fosfomycin exerts its bactericidal effect by inhibiting a very early stage of bacterial cell wall synthesis. It specifically and irreversibly inhibits the enzyme MurA (enolpyruvyl transferase), which catalyzes the first committed step in peptidoglycan biosynthesis. This disruption of cell wall integrity leads to bacterial cell death.[18][19]
Conclusion
D-mannose presents a favorable safety profile, with generally mild and transient adverse effects, positioning it as a viable alternative for the prophylaxis of recurrent UTIs, particularly for individuals seeking to avoid the potential toxicities and resistance associated with long-term antibiotic use. While antibiotics such as nitrofurantoin, trimethoprim-sulfamethoxazole, and fosfomycin are effective, they carry risks of more severe adverse reactions, including pulmonary and hepatic toxicity, and severe dermatological conditions. Other non-antibiotic options like cranberry extract and probiotics also have a good safety profile, though their efficacy can be more variable.
The choice of a therapeutic agent for UTI management and prevention should be guided by a thorough assessment of the individual's clinical history, the risk of adverse effects, and the potential for antimicrobial resistance. Further large-scale, double-blind, randomized controlled trials are warranted to more definitively establish the long-term safety and comparative efficacy of D-mannose and other non-antibiotic alternatives.
References
- 1. innophos.com [innophos.com]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. Bifidobacterium animalis subsp. lactis: Benefits, Efficacy & Safety in Probiotic Research - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 4. researchgate.net [researchgate.net]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Safety of Bifidobacterium animalis subsp. lactis (B. lactis) strain BB-12®-supplemented yogurt in healthy children - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety of Bifidobacterium animalis Subsp. Lactis (B. lactis) Strain BB-12-Supplemented Yogurt in Healthy Children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biomedgrid.com [biomedgrid.com]
- 9. The honeybee syndrome - implications of the teratogenicity of mannose in rat-embryo culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. benchchem.com [benchchem.com]
- 13. D-mannose vs other agents for recurrent urinary tract infection prevention in adult women: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. researchgate.net [researchgate.net]
- 16. Antibacterial Antifolates: From Development through Resistance to the Next Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. What is the mechanism of Trimethoprim? [synapse.patsnap.com]
- 18. researchgate.net [researchgate.net]
- 19. Fosfomycin: Mechanism and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the synergistic effects of D-mannose with other compounds in vitro
FOR IMMEDIATE RELEASE
[City, State] – [Date] – New research highlights the significant synergistic potential of D-mannose, a naturally occurring simple sugar, in enhancing the efficacy of conventional treatments for cancer and urinary tract infections (UTIs). In vitro studies demonstrate that D-mannose, when used in combination with other compounds, can amplify therapeutic outcomes, offering promising new avenues for researchers, scientists, and drug development professionals. This guide provides an objective comparison of D-mannose's synergistic effects, supported by experimental data and detailed methodologies.
D-Mannose in Oncology: A Metabolic Approach to Enhancing Chemotherapy, Immunotherapy, and Radiotherapy
D-mannose exerts its anti-cancer effects by interfering with glucose metabolism in cancer cells, particularly those with low levels of the enzyme mannose phosphate (B84403) isomerase (MPI). This metabolic disruption leads to a synergistic enhancement of various cancer therapies.
Synergy with Chemotherapeutic Agents
In vitro studies have shown that D-mannose can significantly increase the sensitivity of cancer cells to several chemotherapeutic drugs. For instance, in non-small cell lung cancer (NSCLC) cell lines A549 and H1299, D-mannose has been shown to promote cisplatin-induced apoptosis[1][2]. The combination of D-mannose and carboplatin (B1684641) has also demonstrated enhanced anti-tumor efficacy in A549 cells[3][4]. Furthermore, a synergistic interaction between D-mannose and 5-fluorouracil (B62378) (5-FU) has been observed in colorectal cancer cell lines[5][6].
| Compound | Cell Line | Observed Synergistic Effect | Reported Metric |
| Cisplatin | A549 | Increased Apoptosis | IC50 of cisplatin: 34.08 µM |
| Cisplatin | H1299 | Increased Apoptosis | IC50 of cisplatin: 23.12 µM |
| Carboplatin | A549 | Enhanced Anti-tumor Efficacy & Apoptosis | 15mM D-mannose + 8mg/L carboplatin |
| 5-Fluorouracil | HCT116 | Dose-dependent inhibition of cell growth | Synergistic interaction observed |
Enhancing Immunotherapy
D-mannose has been found to facilitate the immunotherapy of triple-negative breast cancer by promoting the degradation of PD-L1, a key immune checkpoint protein. In vitro, pretreatment of tumor cells with D-mannose significantly enhanced the killing effect of T cells[7].
Radiotherapy Sensitization
The combination of D-mannose with radiation therapy has shown a synergistic effect in esophageal squamous cell carcinoma cells with low MPI expression. This is attributed to the suppression of glycolysis, which sensitizes the cancer cells to radiation[8].
D-Mannose in Urinary Tract Infections: A Non-Microbicidal Approach to Synergy
In the context of UTIs, D-mannose's primary mechanism of action is the inhibition of bacterial adhesion to the urothelial lining of the bladder. This anti-adhesion effect is a key factor in its synergistic potential with other compounds.
Complementing Antibiotic Action
D-mannose does not exhibit direct bactericidal or bacteriostatic activity and does not interfere with the action of antibiotics[7]. Instead, it complements antibiotic therapy by preventing uropathogenic E. coli (UPEC), the most common cause of UTIs, from adhering to the bladder wall, facilitating their removal through urination. Studies have shown that D-mannose does not alter the susceptibility of E. coli to antibiotics such as ciprofloxacin (B1669076) and trimethoprim-sulfamethoxazole[9]. While specific Fractional Inhibitory Concentration Index (FICI) values are not widely reported, the distinct, non-interfering mechanism of action suggests a complementary and potentially synergistic relationship.
Synergy with Cranberry Extract
Both D-mannose and cranberry extract are known to inhibit bacterial adhesion. A study comparing their in vitro anti-adhesion activity against UPEC showed that D-mannose was effective against Type 1 fimbriae, while cranberry extract inhibited both P-type and Type 1 fimbriae[5]. This suggests that a combination could offer broader-spectrum anti-adhesion activity.
| Compound | Target | Mechanism of Action | In Vitro Anti-Adhesion MIC |
| D-Mannose | UPEC Type 1 Fimbriae | Competitive inhibition of FimH adhesin | 0.23 mg/mL |
| Cranberry Extract | UPEC P-type & Type 1 Fimbriae | Inhibition of bacterial adhesion | P-type: 0.23 mg/mL, Type 1: 0.47 mg/mL |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Checkerboard Assay for Antimicrobial Synergy
This assay is used to determine the synergistic, additive, indifferent, or antagonistic effect of two antimicrobial agents.
Protocol:
-
Prepare serial dilutions of two agents (e.g., D-mannose and an antibiotic) in a 96-well microtiter plate. One agent is diluted along the x-axis and the other along the y-axis.
-
Each well is inoculated with a standardized suspension of the target microorganism (e.g., uropathogenic E. coli).
-
The plate is incubated under appropriate conditions.
-
The minimum inhibitory concentration (MIC) of each agent alone and in combination is determined by observing the lowest concentration that inhibits visible growth.
-
The Fractional Inhibitory Concentration (FIC) index is calculated using the following formula: FICI = FIC of Agent A + FIC of Agent B, where FIC = (MIC of agent in combination) / (MIC of agent alone).
-
The results are interpreted as follows: Synergy (FICI ≤ 0.5), Additivity (0.5 < FICI ≤ 1), Indifference (1 < FICI ≤ 4), or Antagonism (FICI > 4).
Bacterial Adhesion Assay
This assay measures the ability of a compound to inhibit the attachment of bacteria to urothelial cells.
Protocol:
-
Culture a monolayer of human bladder epithelial cells (e.g., T24 or 5637) in a multi-well plate.
-
Pre-incubate a standardized suspension of uropathogenic E. coli with varying concentrations of D-mannose, cranberry extract, or their combination.
-
Add the bacteria-compound mixture to the epithelial cell monolayer and incubate to allow for adhesion.
-
Wash the wells to remove non-adherent bacteria.
-
Lyse the epithelial cells to release the adherent bacteria.
-
Quantify the number of adherent bacteria by plating the lysate on agar (B569324) and counting the colony-forming units (CFUs).
-
The percentage of adhesion inhibition is calculated relative to a control without the test compounds.
Cell Viability and Apoptosis Assays in Cancer Cells
These assays are used to assess the cytotoxic and pro-apoptotic effects of D-mannose in combination with chemotherapeutic agents.
Cell Viability (MTT/CCK-8 Assay) Protocol:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with D-mannose, a chemotherapeutic agent, or a combination of both for a specified period (e.g., 24, 48, 72 hours).
-
Add MTT or CCK-8 reagent to each well and incubate.
-
Measure the absorbance at the appropriate wavelength to determine the percentage of viable cells relative to an untreated control.
-
The Combination Index (CI) can be calculated to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Apoptosis (Annexin V/PI Staining) Protocol:
-
Treat cancer cells with D-mannose, a chemotherapeutic agent, or a combination of both.
-
Harvest the cells and wash with a binding buffer.
-
Stain the cells with Annexin V-FITC and Propidium Iodide (PI).
-
Analyze the stained cells using flow cytometry. Annexin V positive cells are undergoing apoptosis, and PI staining distinguishes between early and late apoptotic/necrotic cells.
T-Cell Mediated Tumor Cell Killing Assay
This assay evaluates the ability of D-mannose to enhance the killing of tumor cells by T-cells.
Protocol:
-
Culture target tumor cells and pre-treat with D-mannose.
-
Co-culture the pre-treated tumor cells with activated T-cells at a specific effector-to-target ratio.
-
After a defined incubation period, quantify the viability of the target tumor cells using methods such as crystal violet staining or a luminescence-based assay.
-
A decrease in tumor cell viability in the D-mannose treated group compared to the control indicates enhanced T-cell mediated killing.
Clonogenic Survival Assay for Radiotherapy Synergy
This assay assesses the ability of D-mannose to sensitize cancer cells to radiation.
Protocol:
-
Treat cancer cells with D-mannose for a specified period.
-
Expose the cells to varying doses of ionizing radiation.
-
Plate the cells at a low density in fresh medium and incubate for 1-3 weeks to allow for colony formation (a colony is typically defined as ≥50 cells).
-
Fix and stain the colonies.
-
Count the number of colonies to determine the surviving fraction for each treatment condition.
-
A decrease in the surviving fraction in the D-mannose and radiation group compared to radiation alone indicates radiosensitization.
Visualizing the Pathways and Processes
To further elucidate the mechanisms and experimental designs, the following diagrams are provided.
References
- 1. Why d-Mannose May Be as Efficient as Antibiotics in the Treatment of Acute Uncomplicated Lower Urinary Tract Infections—Preliminary Considerations and Conclusions from a Non-Interventional Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] d-Mannose Treatment neither Affects Uropathogenic Escherichia coli Properties nor Induces Stable FimH Modifications | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. Systematic review of the effect of D-mannose with or without other drugs in the treatment of symptoms of urinary tract infections/cystitis (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In-vitro Investigation of Antibiotics Efficacy Against Uropathogenic Escherichia coli Biofilms and Antibiotic Induced Biofilm Formation at Sub-Minimum Inhibitory Concentration of Ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Biodistribution of D-Mannose and Other Sugars
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo biodistribution of D-mannose with other monosaccharides, supported by experimental data. Understanding these differences is critical for applications ranging from novel therapeutic delivery systems to advanced diagnostic imaging. D-mannose, a C-2 epimer of glucose, exhibits a unique pharmacokinetic profile that presents distinct advantages in targeting specific tissues while minimizing off-target accumulation.
Comparative Biodistribution: D-Mannose vs. D-Glucose Analogs
The most direct and quantitative method for comparing the in vivo biodistribution of sugars is through radiolabeling and Positron Emission Tomography (PET). The following data summarizes a comparative study between the radiolabeled mannose analog, 2-deoxy-2-[¹⁸F]fluoro-D-mannose ([¹⁸F]FDM), and the universally used glucose analog, 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG), in tumor-bearing rats. Data is presented as the percentage of injected dose per gram of tissue (%ID/g).
Table 1: In Vivo Biodistribution of [¹⁸F]FDM vs. [¹⁸F]FDG in Rats at 60 Minutes Post-Injection
| Tissue | [¹⁸F]FDM (%ID/g ± SD) | [¹⁸F]FDG (%ID/g ± SD) | Key Observation |
| Tumor | 2.17 ± 0.32 | 2.40 ± 0.30 | Tumor accumulation is comparably high for both tracers[1]. |
| Brain | 1.42 ± 0.10 | 2.63 ± 0.26 | Brain uptake of [¹⁸F]FDM is approximately 30-45% lower than [¹⁸F]FDG[1][2]. |
| Blood | 0.11 ± 0.02 | Not explicitly stated, but clearance is noted as faster for [¹⁸F]FDM[1][2]. | Faster clearance from blood suggests lower background signal. |
| Muscle | 0.12 ± 0.02 | Not available in direct comparison. | Low muscle uptake is typical for both. |
Summary of Findings: The data reveals that [¹⁸F]FDM demonstrates tumor uptake comparable to the gold-standard [¹⁸F]FDG, making it a viable candidate for tumor imaging[1][2]. The most significant advantage of D-mannose is its markedly lower accumulation in the brain. This characteristic, combined with its faster clearance from the bloodstream, can lead to higher-contrast images, particularly for diagnosing brain tumors where the high background uptake of [¹⁸F]FDG is a known limitation[1][2]. This distinct biodistribution profile is rooted in the unique metabolic pathways of mannose.
Metabolic and Signaling Pathways
D-mannose and D-glucose share cellular entry mechanisms, primarily through glucose transporters (GLUTs), but their subsequent metabolic fates diverge significantly.[3][4] Once inside the cell, both are phosphorylated by hexokinase (HK). However, mannose-6-phosphate (B13060355) is not a direct substrate for the main glycolytic pathway. It must first be isomerized by phosphomannose isomerase (MPI) to fructose-6-phosphate (B1210287) to enter glycolysis.[4] A portion of mannose is also directed towards essential glycosylation pathways.[3][4] This metabolic distinction is a key determinant of its unique biodistribution.
References
- 1. In vitro and in vivo characterization of 2-deoxy-2-18F-fluoro-D-mannose as a tumor-imaging agent for PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Characterization of 2-Deoxy-2-18F-Fluoro-d-Mannose as a Tumor-Imaging Agent for PET | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 3. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Benchmarking new analytical methods for D-mannose detection against existing techniques
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of D-mannose (B1359870) is critical for advancing research in areas ranging from congenital disorders of glycosylation to oncology.[1][2] As interest in the therapeutic and biomarker potential of D-mannose grows, the demand for robust and efficient analytical methods has intensified. This guide provides an objective comparison of new and existing techniques for D-mannose detection, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate method for their needs.
Performance Comparison of Analytical Methods
The selection of an analytical method for D-mannose quantification hinges on a variety of factors, including sensitivity, specificity, throughput, and the nature of the biological matrix. Below is a summary of the performance characteristics of commonly employed techniques.
| Method | Principle | Linearity Range | Accuracy/Recovery | Precision (RSD) | Key Advantages | Key Disadvantages |
| LC-MS/MS | Chromatographic separation followed by mass spectrometric detection | 0.31–50 µg/mL[2][3] | 96–105.5%[2][3] | <10%[3] | High specificity and sensitivity, suitable for complex matrices | High initial instrument cost, requires specialized expertise |
| HPLC with PMP Derivatization | Chromatographic separation of pre-column derivatized mannose with UV or fluorescence detection | 0.5–500 µg/mL[4] | Meets FDA bioanalytical method validation acceptance criteria[4] | Meets FDA bioanalytical method validation acceptance criteria[4] | Good sensitivity and widely available instrumentation | Derivatization step can be time-consuming and introduce variability[2] |
| Enzymatic Assay | Coupled enzymatic reactions leading to a spectrophotometrically detectable product (NADPH) | 0–200 µmol/L[5] | 94% ± 4.4%[5] | Intra-assay CV: 4.4–6.7%, Inter-assay CV: 9.8–12.2%[5] | Rapid, adaptable to high-throughput screening[6][7] | Susceptible to interference from other hexoses, may require glucose depletion steps[2][5] |
| HPAE-PAD | Anion-exchange chromatographic separation with pulsed amperometric detection | Not explicitly stated, but effective for pmol levels[8] | Not explicitly stated | Not explicitly stated | Direct detection without derivatization, high sensitivity for carbohydrates | Can be susceptible to matrix effects, requires specialized system |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and replication of analytical techniques. The following sections outline the key steps for each of the compared methods.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This method offers high sensitivity and specificity for the quantification of D-mannose in biological fluids like plasma and serum.[1][2]
Sample Preparation:
-
To a 100 µL plasma or serum sample, add a known concentration of a stable isotope-labeled internal standard (e.g., D-Mannose-¹³C₆).[1][9]
-
Precipitate proteins by adding 300 µL of cold acetonitrile.[1]
-
Vortex the mixture for 1 minute and then centrifuge at 10,000 x g for 5 minutes.[1]
-
Transfer the supernatant for LC-MS/MS analysis.[1]
Chromatographic and Mass Spectrometric Conditions:
-
HPLC Column: A specialized carbohydrate column, such as SUPELCOGEL™ Pb, is used to separate D-mannose from its epimers.[2]
-
Mobile Phase: Isocratic elution with 100% HPLC water is often employed.[2]
-
Detection: A triple quadrupole mass spectrometer operating in negative ion mode with selected reaction monitoring (SRM) is used for detection.[1][2] Specific precursor-to-product ion transitions for D-mannose and the internal standard are monitored.[2]
High-Performance Liquid Chromatography (HPLC) with PMP Derivatization
This method involves the derivatization of D-mannose with 1-phenyl-3-methyl-5-pyrazolone (PMP) to allow for UV or fluorescence detection.[4][9]
Derivatization:
-
Mix the sample (e.g., serum) with a PMP solution in methanol (B129727) and sodium hydroxide.[9]
-
Incubate the mixture at approximately 70°C for about 60 minutes.[9]
-
Neutralize the reaction with hydrochloric acid and extract the PMP-derivatized monosaccharides with an organic solvent like chloroform.[9]
HPLC Analysis:
-
Evaporate the organic layer and redissolve the residue in the mobile phase.[9]
-
Inject the sample into an HPLC system equipped with a C18 column.[9]
-
Quantify the derivatized D-mannose using a UV or fluorescence detector.[9]
Enzymatic Assay
This spectrophotometric method is based on a cascade of enzymatic reactions.[5][6][10]
Procedure:
-
Glucose Removal (if necessary): In samples with high glucose concentrations like serum, glucose is first converted to glucose-6-phosphate using glucokinase. This product is then removed using anion-exchange chromatography.[5]
-
Enzymatic Conversion: The sample is incubated with a cocktail of enzymes including hexokinase, phosphomannose isomerase, phosphoglucose (B3042753) isomerase, and glucose-6-phosphate dehydrogenase, along with ATP and NADP+.[9][10]
-
Spectrophotometric Measurement: The production of NADPH is measured by the increase in absorbance at 340 nm, which is directly proportional to the D-mannose concentration in the sample.[6][9]
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD)
This technique allows for the direct detection of underivatized carbohydrates with high sensitivity.[11]
Sample Preparation:
-
For complex samples like glycoproteins, acid hydrolysis (e.g., with trifluoroacetic acid) is required to release the monosaccharides.[8]
-
For biological fluids, a simple dilution may be sufficient.[12]
Chromatographic Conditions:
-
Column: A specialized anion-exchange column like the Dionex CarboPac™ series is used.[8][12]
-
Eluent: A high pH mobile phase, typically sodium hydroxide, is used for elution.[13]
-
Detection: Pulsed amperometric detection provides sensitive and direct quantification of the eluted carbohydrates.
Signaling Pathway and Experimental Workflow Visualizations
Understanding the biological context of D-mannose and the flow of analytical procedures is facilitated by clear diagrams.
Core metabolic pathway of D-mannose leading to N-linked glycosylation.
A typical workflow for the quantification of D-mannose using LC-MS/MS.
References
- 1. benchchem.com [benchchem.com]
- 2. LC–MS/MS determination of D-mannose in human serum as a potential cancer biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of d-mannose in plasma: Development and validation of a reliable and accurate HPLC-MS-MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC for simultaneous quantification of free mannose and glucose concentrations in serum: use in detection of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzymatic assay of D-mannose in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enzymatic assay of D-mannose from urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. lcms.cz [lcms.cz]
Safety Operating Guide
A Guide to the Safe Disposal of D-Mannose in a Laboratory Setting
For researchers, scientists, and drug development professionals, adherence to proper chemical disposal protocols is a cornerstone of laboratory safety and environmental responsibility. This document provides essential information and procedural guidance for the safe disposal of D-mannose, a monosaccharide commonly used in various research applications.
Core Safety Information
D-mannose is generally not classified as a hazardous substance.[1][2][3][4] Safety Data Sheets (SDS) for D-mannose consistently indicate that it does not meet the criteria for classification as a hazardous chemical.[3][4] However, it is crucial to always consult your institution's specific chemical hygiene plan and waste disposal protocols, and to contact your Environmental Health and Safety (EHS) department for clarification.[1]
Physical and Chemical Properties of D-Mannose
| Property | Value |
| Molecular Formula | C6H12O6[1][5] |
| Molecular Weight | 180.16 g/mol [1][5] |
| Appearance | White solid (powder)[1][4] |
| Melting Point | 133-140 °C[1] |
| Solubility | Soluble in water[1][4] |
| Hazards | Not classified as hazardous[1][3] |
Standard Disposal Procedures
The appropriate disposal method for D-mannose depends on whether it is contaminated with other hazardous materials.
Uncontaminated D-Mannose
-
Solid Waste: Uncontaminated, solid D-mannose can typically be disposed of as non-hazardous laboratory waste.[1] It should be placed in a clearly labeled, sealed container.[1]
-
Aqueous Solutions: Small quantities of dilute, uncontaminated aqueous solutions of D-mannose may be permissible for drain disposal, followed by flushing with copious amounts of water.[1] However, this is highly dependent on local and institutional regulations. Always verify with your EHS department before disposing of any chemical down the drain.[1]
Contaminated D-Mannose
If D-mannose is mixed with hazardous solvents or other regulated chemicals, it must be treated as hazardous waste.[1]
-
The mixture must be collected in a designated hazardous waste container.[1]
-
The container must be properly labeled with the full chemical names of all components, including "D-mannose," and their approximate concentrations.[1]
-
Arrange for pickup and disposal by a licensed hazardous waste contractor through your institution's EHS department.[1]
Empty Container Disposal
-
Thoroughly rinse empty containers that held D-mannose with a suitable solvent, such as water.[1]
-
The rinsate should be collected and disposed of according to the guidelines for aqueous solutions mentioned above.[1]
-
Once cleaned, the container can typically be disposed of with regular laboratory glass or plastic waste, depending on the material.[1] It is good practice to deface the label before disposal.[1]
Experimental Protocols
Specific experimental protocols for the disposal of D-mannose are generally not detailed in safety literature due to its non-hazardous nature. The primary "protocol" is the decision-making process outlined in this guide, which is based on the assessment of contamination.
The key steps are:
-
Assess Contamination: Determine if the D-mannose waste is mixed with any hazardous substances.
-
Segregate Waste: Keep uncontaminated D-mannose separate from hazardous waste streams.
-
Choose the Correct Disposal Pathway: Follow the appropriate procedure for either uncontaminated or contaminated waste as described above.
-
Consult EHS: When in doubt, always consult your institution's Environmental Health and Safety department.
D-Mannose Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of D-mannose.
References
Safeguarding Your Research: A Comprehensive Guide to Handling D-Mannose
For researchers, scientists, and professionals in the field of drug development, ensuring a safe and efficient laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of D-Mannose, a naturally occurring simple sugar. Adherence to these procedural steps will help in minimizing risks and establishing a secure operational and disposal plan.
While D-Mannose is not classified as a hazardous substance, it is crucial to follow standard laboratory safety protocols to mitigate any potential hazards, such as irritation from dust inhalation.[1][2][3]
Personal Protective Equipment (PPE): Your First Line of Defense
The appropriate personal protective equipment must be worn to ensure the safe handling of D-Mannose. The following table summarizes the recommended PPE for various situations.
| Situation | Required PPE | Rationale |
| Handling Solid/Powder Form | - Safety glasses with side-shields- Lab coat- Disposable gloves (e.g., nitrile) | - Protects eyes from dust particles- Shields skin and clothing from contact- Prevents direct skin exposure |
| Handling Solutions | - Safety glasses with side-shields- Lab coat- Disposable gloves (e.g., nitrile) | - Protects eyes from splashes- Shields skin and clothing from contact- Prevents direct skin exposure |
| Generated Dust Scenarios | - NIOSH-approved respirator (e.g., N95) | - Prevents inhalation of fine dust particles |
Operational Plan: From Receipt to Storage
A systematic approach to the handling and storage of D-Mannose is critical for maintaining its integrity and ensuring a safe laboratory environment.
Receiving and Inspection: Upon receipt of the D-Mannose container, a visual inspection for any signs of damage or leaks should be conducted.
Storage: Store the container in a cool, dry, and well-ventilated area.[1] The container should be kept tightly closed when not in use to prevent contamination and moisture absorption.
Handling Procedures:
-
Always handle D-Mannose in a well-ventilated area to minimize the potential for dust accumulation.
-
Avoid actions that could generate dust, such as vigorous shaking or scraping.
-
After handling, it is imperative to wash hands thoroughly with soap and water.[1]
Disposal Plan: Responsible Waste Management
Proper disposal of D-Mannose and its containers is a critical aspect of laboratory safety and environmental responsibility.
Uncontaminated D-Mannose:
-
Solid Waste: Uncontaminated, solid D-Mannose can typically be disposed of as non-hazardous laboratory waste. It should be placed in a clearly labeled and sealed container.
-
Aqueous Solutions: Small quantities of dilute, uncontaminated aqueous solutions of D-Mannose may be permissible for drain disposal, followed by flushing with a large volume of water. However, always consult your institution's Environmental Health and Safety (EHS) department before any drain disposal.
Contaminated D-Mannose: If D-Mannose is mixed with hazardous materials, it must be treated as hazardous waste. The disposal protocol will be dictated by the nature of the contaminants.
Container Disposal: Empty containers that held D-Mannose should be thoroughly rinsed with an appropriate solvent (e.g., water). The rinsate should be collected and disposed of in accordance with the guidelines for aqueous solutions. Once cleaned, the container can be disposed of with regular laboratory waste.
Experimental Protocol: Cell Viability (MTT) Assay with D-Mannose
This protocol outlines a common in vitro experiment to assess the effect of D-Mannose on cell viability.
1. Cell Seeding:
-
Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
2. D-Mannose Treatment:
-
Prepare a stock solution of D-Mannose in a suitable solvent (e.g., sterile water or cell culture medium).
-
The following day, remove the existing medium from the wells and replace it with fresh medium containing various concentrations of D-Mannose. Include a control group with medium only.
3. Incubation:
-
Incubate the cells with D-Mannose for the desired time period (e.g., 24, 48, or 72 hours).
4. MTT Assay:
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
The MTT is reduced by metabolically active cells to form insoluble formazan (B1609692) crystals.
5. Formazan Solubilization:
-
Carefully remove the MTT solution.
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
6. Data Acquisition:
-
Measure the absorbance of the solubilized formazan solution using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.
Below is a diagram illustrating the workflow of the MTT assay.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
